Technical Documentation Center

1,3-Bis(2-propen-1-ylamino)-2-propanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Bis(2-propen-1-ylamino)-2-propanol

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1,3-Bis(2-propen-1-ylamino)-2-propanol

The following technical guide provides an in-depth analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol , a critical bifunctional monomer and cross-linking agent used in the synthesis of polymeric therapeutics. Core Functi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol , a critical bifunctional monomer and cross-linking agent used in the synthesis of polymeric therapeutics.

Core Function: Bifunctional Cross-linker & Pharmaceutical Intermediate Primary Application: Polymer Therapeutics (Phosphate Binders & Bile Acid Sequestrants)

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 264141-29-9) is a specialized diamine monomer characterized by two polymerizable allyl groups connected by a hydrophilic 2-propanol linker. It serves as a pivotal cross-linking agent in the manufacturing of hydrogel-based drug substances, most notably Sevelamer (Renagel®, Renvela®) and Colesevelam (Welchol®).

Unlike simple alkyl cross-linkers, this molecule introduces a secondary hydroxyl group and two secondary amines into the polymer network, enhancing hydrophilicity and buffering capacity—critical parameters for intraluminal therapeutic action. While historically formed in situ during the reaction of poly(allylamine) with epichlorohydrin, the discrete isolation of this molecule allows for "one-step" polymerization processes that offer superior control over cross-link density and hydrogel swelling indices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name 1,3-Bis(prop-2-en-1-ylamino)propan-2-ol
Common Synonyms 1,3-Bis(allylamino)-2-propanol; 1,3-Bis(allylamino)isopropanol
CAS Registry Number 264141-29-9 (Free Base)1101184-94-4 (Dihydrochloride Salt)
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol (Free Base)243.17 g/mol (Dihydrochloride Salt)
SMILES C=CCNCC(O)CNCC=C
Physicochemical Properties

The molecule exists in two primary forms: the viscous liquid free base and the crystalline dihydrochloride salt. The salt form is preferred for handling due to improved oxidative stability.

PropertyValue / CharacteristicRelevance to Application
Physical State Viscous Liquid (Base)White Crystalline Powder (2HCl Salt)The salt form prevents amine oxidation and facilitates precise stoichiometric dosing during polymerization.
Solubility Highly soluble in water, methanol, ethanol.Critical for aqueous-phase polymerization reactions used in hydrogel synthesis.
pKa (Estimated) Amine 1: ~9.8Amine 2: ~9.2Hydroxyl: ~14.5The secondary amines contribute to the phosphate-binding capacity of the final polymer at physiological pH (6–8).
LogP ~0.3 (Hydrophilic)Ensures the cross-linker does not create hydrophobic domains that would collapse the hydrogel in aqueous environments.
Boiling Point >250°C (Predicted, decomp.)High boiling point prevents loss during exothermic polymerization reactions.
Reactivity Allyl Groups: Radical polymerization.Amines: Nucleophilic attack, protonation.Hydroxyl: H-bonding donor/acceptor.Dual-modality reactivity: Allyl groups drive network formation; Amines/Hydroxyls drive therapeutic binding.

Synthesis & Manufacturing

The synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol is a nucleophilic substitution reaction involving Epichlorohydrin and Allylamine .

Synthetic Route

The reaction proceeds via the ring-opening of epichlorohydrin by allylamine, followed by the displacement of the chloride ion by a second molecule of allylamine.

Reaction Stoichiometry: 2 Equivalents Allylamine + 1 Equivalent Epichlorohydrin.[1]

Synthesis Allylamine Allylamine (2 equiv) Intermediate Intermediate: 1-(Allylamino)-3-chloro-2-propanol Allylamine->Intermediate Ring Opening (aq. NaOH, <30°C) Epi Epichlorohydrin (1 equiv) Epi->Intermediate Ring Opening (aq. NaOH, <30°C) Product Target Product: 1,3-Bis(allylamino)-2-propanol Intermediate->Product Cl Displacement (2nd Allylamine, 50°C)

Figure 1: Synthetic pathway for 1,3-Bis(2-propen-1-ylamino)-2-propanol. The reaction requires careful temperature control to prevent oligomerization.

Purification & Impurity Control[11]
  • Challenge: The secondary amines in the product are more nucleophilic than the primary allylamine starting material, leading to potential oligomerization (formation of tri-allyl species).

  • Control Strategy: Use of a large excess of allylamine (recovered via distillation) or high-dilution conditions.

  • Salt Formation: The crude base is often treated with HCl gas in isopropanol to precipitate the dihydrochloride salt , which purifies the compound by rejecting non-basic impurities.

Mechanism of Action in Polymer Therapeutics

This molecule is the structural keystone of Sevelamer , a non-absorbed phosphate binder. Its role is twofold:

  • Structural Integrity: It acts as the cross-linker that turns soluble poly(allylamine) chains into an insoluble, three-dimensional hydrogel network.

  • Therapeutic Activity: The secondary amines within the cross-linker itself become protonated in the GI tract, contributing to the chelation of phosphate ions.[2]

The "One-Step" Polymerization Advantage

Traditionally, Sevelamer is made by polymerizing allylamine first, then cross-linking with epichlorohydrin (Two-Step). Using 1,3-Bis(2-propen-1-ylamino)-2-propanol as a discrete monomer allows for a One-Step copolymerization with allylamine.[3]

Advantages:

  • Homogeneity: Better distribution of cross-links throughout the gel matrix.

  • Reproducibility: Eliminates batch-to-batch variability associated with the diffusion-limited cross-linking of viscous polymer chains.

Crosslinking MonomerA Allylamine (Monomer) Network Sevelamer Hydrogel Network (Polyallylamine chains linked by 2-hydroxypropyl-1,3-diamine bridges) MonomerA->Network Radical Copolymerization (Aq. solution, 60°C) Crosslinker 1,3-Bis(allylamino)-2-propanol (Cross-linker) Crosslinker->Network Radical Copolymerization (Aq. solution, 60°C) Initiator Radical Initiator (e.g., V-50, VA-044) Initiator->Network

Figure 2: One-step synthesis of Sevelamer hydrogels using 1,3-Bis(2-propen-1-ylamino)-2-propanol as the discrete cross-linking monomer.

Handling, Stability, and Safety

Stability Profile
  • Polymerization Risk: The free base contains reactive allyl groups. It must be stored containing a radical inhibitor (e.g., MEHQ) or, preferably, converted to the dihydrochloride salt.

  • Oxidation: Secondary amines are susceptible to air oxidation, leading to N-oxide formation or discoloration (yellowing). Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The salt form is hygroscopic. Store in tightly sealed containers with desiccants.

Safety Protocols (SDS Summary)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Alkaline nature).

    • H317: May cause an allergic skin reaction (Sensitizer).[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors (if using free base).

  • Decontamination: Spills should be neutralized with dilute acetic acid before cleanup.

References

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol Product Monograph. Retrieved from [Link]

  • European Patent Office. (2009). Process for preparing cross-linked poly(allylamine) polymers. EP2016947A1.
  • National Library of Medicine. (2018). Sevelamer Carbonate Product Monograph (Renvela). DailyMed. Retrieved from [Link]

  • Axios Research. (n.d.).[5] 1,3-bis(allylamino)propan-2-ol dihydrochloride Product Data. Retrieved from [Link]

Sources

Exploratory

Molecular structure and reactivity of 1,3-Bis(2-propen-1-ylamino)-2-propanol

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 1,3-Bis(2-propen-1-ylamino)-2-propanol For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Bis(2-propen-1-ylamino)-2-propa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 1,3-Bis(2-propen-1-ylamino)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2-propen-1-ylamino)-2-propanol is a bifunctional molecule possessing a central hydroxyl group and two secondary allylamine moieties. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in polymer chemistry and a molecule of interest for the development of novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and an in-depth analysis of its reactivity. Furthermore, we explore its potential applications in drug development, drawing parallels with structurally related compounds that have found utility in medicinal chemistry.

Molecular Identity and Physicochemical Properties

1,3-Bis(2-propen-1-ylamino)-2-propanol, also known as 1,3-diallylamino-2-propanol, is a diamino alcohol. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1,3-bis(prop-2-en-1-ylamino)propan-2-olN/A
CAS Number 264141-29-9[1]
Molecular Formula C9H18N2O[1]
Molecular Weight 170.26 g/mol [1]

Note: Experimental physicochemical data for this specific compound is not widely available. Properties of structurally similar compounds, such as 1,3-bis(dimethylamino)-2-propanol and 1,3-diamino-2-propanol, can provide estimations.[2][3][4][5]

Synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol

A probable and efficient synthetic route to 1,3-Bis(2-propen-1-ylamino)-2-propanol involves the nucleophilic substitution reaction of a suitable three-carbon precursor with allylamine. A common precursor for such syntheses is 1,3-dichloro-2-propanol or epichlorohydrin. The reaction with allylamine, a primary amine, would lead to the formation of the desired secondary amine functionalities.

A generalized protocol for the synthesis is outlined below:

Reaction: 2,3-dichloropropan-1-ol + 4 CH₂=CHCH₂NH₂ → C₉H₁₈N₂O + 2 CH₂=CHCH₂NH₃Cl

Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add a molar excess (typically 2 to 4 equivalents) of allylamine to the solution. The excess amine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will contain the desired compound and allylamine hydrochloride, can be purified by dissolving the residue in water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after basifying the aqueous solution with a strong base like sodium hydroxide to deprotonate the amine salt. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the purified product. Further purification can be achieved by vacuum distillation.

Molecular Structure and Inherent Reactivity

The molecular structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol is characterized by three key functional groups that dictate its chemical behavior:

  • Secondary Amines: The two secondary amine groups are nucleophilic and basic. They can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides.[6] The presence of two amine groups allows for the molecule to act as a bidentate ligand in the formation of coordination complexes with metal ions.[7][8]

  • Hydroxyl Group: The secondary alcohol group can undergo typical alcohol reactions, including oxidation to a ketone, esterification with carboxylic acids or their derivatives, and etherification.

  • Allyl Groups: The two terminal alkene functionalities of the allyl groups are susceptible to a variety of addition reactions. Most notably, they can undergo polymerization, a property that has been utilized in the development of crosslinked poly(allylamine) polymers.[1]

Caption: Molecular structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol.

Reactivity Profile and Mechanistic Considerations

The reactivity of 1,3-Bis(2-propen-1-ylamino)-2-propanol is a composite of the reactivities of its constituent functional groups.

Reactions at the Amine Centers

The secondary amines are nucleophilic and will react with electrophiles. The rate and extent of these reactions are influenced by steric hindrance around the nitrogen atom.

  • N-Alkylation: Reaction with alkyl halides will lead to the formation of tertiary amines and subsequently quaternary ammonium salts.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will form amides.

  • Epoxide Ring-Opening: The amine can act as a nucleophile to open epoxide rings, a common reaction in the curing of epoxy resins and the synthesis of beta-amino alcohols.[9][10][11] This reaction is typically water-catalyzed and is more efficient at a pH above the pKa of the amine.[9][10][11]

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group can be targeted for various transformations.

  • Oxidation: Mild oxidation will yield the corresponding ketone, 1,3-bis(2-propen-1-ylamino)propan-2-one.

  • Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst will produce the corresponding ester.

Reactions of the Allyl Groups

The double bonds of the allyl groups are sites for addition reactions and polymerization.

  • Polymerization: This is a key reaction for this molecule, as it can be used to create crosslinked poly(allylamine) polymers.[1] This polymerization can be initiated by free radical initiators.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bonds.

  • Hydrogenation: Catalytic hydrogenation will saturate the double bonds, yielding 1,3-bis(propylamino)-2-propanol.

Potential Applications in Drug Development

While direct applications of 1,3-Bis(2-propen-1-ylamino)-2-propanol in drug development are not extensively documented, its structural motifs are present in various pharmaceutically active compounds. Its parent structure, 1,3-diamino-2-propanol, is a crucial building block for several pharmaceutical agents.[12]

As a Molecular Scaffold

The trifunctional nature of this molecule makes it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. The secondary amines can be derivatized to introduce a wide range of substituents, while the hydroxyl group can be modified to alter solubility and other pharmacokinetic properties. The allyl groups offer a handle for further functionalization or for tethering the molecule to a larger entity.

Analogy to Existing Pharmaceuticals

Derivatives of 1,3-diamino-2-propanol are key components in the synthesis of non-ionic X-ray contrast media like Iohexol and Iopamidol, as well as MRI contrast agents like Gadobutrol.[12] This highlights the biocompatibility and utility of the 1,3-diamino-2-propanol core in medically relevant molecules. The presence of the allyl groups in the title compound offers a unique opportunity for post-synthesis modification through click chemistry or other alkene-specific reactions, which could be advantageous in the development of targeted drug delivery systems or bioconjugates.

Conceptual Workflow for Biological Screening

A potential workflow for investigating the therapeutic potential of 1,3-Bis(2-propen-1-ylamino)-2-propanol and its derivatives is depicted below.

DrugDiscoveryWorkflow cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A 1,3-Bis(2-propen-1-ylamino)-2-propanol B Derivative Synthesis (Amine/Hydroxyl/Allyl Modification) A->B C High-Throughput Screening (e.g., Kinase, GPCR assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling E->F G In Vivo Efficacy and Toxicology F->G H Candidate Selection G->H

Sources

Foundational

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Abstract: This technical guide provides a comprehensive framework for establishing the solubility profile of 1,3-Bis(2-propen-1-ylamino)-2-propanol, a molecule with potential applications as a crosslinking agent, monomer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for establishing the solubility profile of 1,3-Bis(2-propen-1-ylamino)-2-propanol, a molecule with potential applications as a crosslinking agent, monomer, or pharmaceutical intermediate. Given the absence of extensive public data for this specific compound, this document outlines a systematic approach, from theoretical prediction to rigorous experimental determination and analytical quantification. It details the underlying scientific principles, provides step-by-step protocols for the widely accepted shake-flask equilibrium solubility method, and discusses appropriate analytical techniques for concentration measurement. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility of this and other novel chemical entities in a range of organic solvents.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its utility across numerous scientific and industrial domains, from drug formulation to materials science.[1] For a molecule like 1,3-Bis(2-propen-1-ylamino)-2-propanol, understanding its solubility in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and subsequent reactions.

  • Process Development: Designing and optimizing crystallization, extraction, and purification protocols.[1]

  • Formulation Science: In pharmaceutical contexts, solubility directly impacts bioavailability and the development of stable, effective dosage forms.[2]

  • Materials Science: Controlling its dispersion and interaction within polymer matrices if used as a monomer or crosslinker.

This guide provides the scientific rationale and a validated experimental workflow to systematically determine this crucial parameter.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical analysis of the molecular structure provides valuable insights into its expected solubility, following the well-established principle of "like dissolves like".[3]

2.1 Molecular Structure Analysis

The structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol features a combination of polar and nonpolar functional groups:

  • Polar Moieties: A central secondary alcohol (-OH) and two secondary amine (-NH-) groups. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting strong interactions with polar solvents.[4]

  • Nonpolar Moieties: Two allyl (2-propen-1-yl) groups. These hydrocarbon chains contribute to the molecule's nonpolar character and will interact favorably with nonpolar solvents via van der Waals forces.[4]

This amphiphilic nature—possessing both hydrophilic and lipophilic characteristics—suggests that its solubility will be highly dependent on the specific solvent environment. It is expected to exhibit appreciable solubility in polar protic solvents (e.g., alcohols) and potentially polar aprotic solvents, with limited solubility in purely nonpolar solvents like alkanes.

COMPOUND 1,3-Bis(2-propen-1-ylamino)-2-propanol POLAR Polar Groups (H-Bonding) COMPOUND->POLAR Contains NONPOLAR Nonpolar Groups (Van der Waals) COMPOUND->NONPOLAR Contains OH Secondary Alcohol (-OH) POLAR->OH NH Secondary Amines (-NH-) POLAR->NH ALLYL Allyl Groups (-CH2-CH=CH2) NONPOLAR->ALLYL

Caption: Structural components of the target molecule.

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6] The principle states that substances with similar HSP values are likely to be miscible.[7] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated; a smaller Ra value indicates a higher likelihood of dissolution.[6] While the experimental determination of a new compound's HSP can be intensive, theoretical estimation methods can provide a useful starting point for solvent selection.[5]

Experimental Design: A Systematic Approach

A robust solubility profile requires testing in a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

3.1 Solvent Selection Rationale

The chosen solvents should span the polarity spectrum to provide a comprehensive understanding of the solute's behavior. A recommended panel is presented below.

Solvent Category Example Solvents Primary Interactions with Solute
Polar Protic Methanol, EthanolHydrogen bonding with -OH and -NH groups.[4]
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions.[8]
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherVan der Waals forces with allyl groups.[8]
Intermediate Tetrahydrofuran (THF), Dichloromethane (DCM)Mixed dipole and dispersion interactions.

3.2 Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium.[9] This is a stable, intrinsic property of the system and is the focus of this guide. The shake-flask method is the gold standard for its determination.[10]

  • Kinetic Solubility: The concentration at which a compound, typically dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous or buffer system.[11] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated or amorphous precipitates and are highly dependent on the protocol.[12][13]

For foundational chemical characterization and process development, thermodynamic solubility provides more reliable and meaningful data.[13]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][14] It involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D E Dilute filtrate D->E F Analyze via HPLC-UV E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for the shake-flask solubility method.

4.1 Materials and Equipment

  • 1,3-Bis(2-propen-1-ylamino)-2-propanol (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument.

4.2 Step-by-Step Procedure

  • Preparation: Add an excess amount of the solid compound to a tared vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment. Record the mass.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker (e.g., at 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).

    • Expert Insight: To validate the equilibration time, a preliminary experiment should be run where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.[8]

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass it through a chemically inert syringe filter to remove all undissolved solid.

    • Trustworthiness Check: The first few drops from the filter should be discarded to prevent any potential adsorption effects of the filter material from skewing the results.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the precise concentration of the dissolved compound.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and robust method for quantifying solute concentration.[8] However, aliphatic amines like the target compound often lack a strong native chromophore, making direct UV detection challenging.[15]

5.1 Pre-Column Derivatization Strategy

To enhance detection sensitivity and accuracy, a pre-column derivatization strategy is highly recommended.[15] This involves reacting the amine groups with a derivatizing agent that attaches a strongly UV-absorbent moiety to the molecule. Agents like dansyl chloride or m-toluoyl chloride are effective for primary and secondary amines.[15][16]

5.2 Example HPLC-UV Protocol (Post-Derivatization)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the absorbance maximum of the chosen derivative (e.g., ~254 nm for dansyl derivatives).[17]

  • Quantification: A calibration curve must be prepared using standard solutions of the derivatized compound at known concentrations. The solubility is calculated from the concentration of the analyzed filtrate, accounting for all dilution factors.

Data Presentation and Interpretation

Solubility data should be systematically organized for clear interpretation and comparison. The results are typically reported in units of mg/mL or mol/L at the specified temperature.

Table 1: Example Solubility Profile of 1,3-Bis(2-propen-1-ylamino)-2-propanol at 25 °C

Solvent Solvent Category Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
DMSOPolar Aprotic[Experimental Value][Calculated Value]
HexaneNonpolar Aprotic[Experimental Value][Calculated Value]
TolueneNonpolar Aprotic[Experimental Value][Calculated Value]

Note: This table is a template for presenting experimentally determined data.

Interpreting these results involves correlating the solubility values with the properties of the solvents. High solubility in alcohols would confirm the dominant role of hydrogen bonding. Moderate to low solubility in nonpolar solvents would highlight the influence of the polar functional groups, which are unfavorable in such environments.

Conclusion

Establishing a comprehensive solubility profile is a foundational step in the characterization of any novel chemical entity. For 1,3-Bis(2-propen-1-ylamino)-2-propanol, a molecule with both polar and nonpolar characteristics, a systematic investigation across a diverse panel of organic solvents is essential. By combining theoretical structural analysis with a rigorous experimental protocol like the shake-flask method and a sensitive analytical technique such as derivatization-coupled HPLC-UV, researchers can generate reliable and reproducible thermodynamic solubility data. This information is indispensable for guiding rational solvent selection in synthesis, purification, formulation, and material science applications, thereby accelerating research and development.

References

  • Rowan. (n.d.). Predicting Solubility.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.
  • Gervasio, J. C., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • BenchChem. (n.d.). Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Birch, H., et al. (2021). Determining the water solubility of difficult-to-test substances A tutorial review. Analytica Chimica Acta, 1177, 338679.
  • Lázaro, C. A., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 65(5), 1546-1554.
  • Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 107.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • de Figueiredo, T. C., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245.
  • Phytosafe. (n.d.). OECD 105.
  • Unistra. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Hansen Solubility. (n.d.). HSP Basics.
  • Alsenz, J., & Kansy, M. (2012).
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8).
  • Bianchi, F., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127-134.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • University of Toronto. (n.d.).
  • Schoff, C. K. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications.
  • Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, 3, 13-58.
  • ResearchGate. (2015). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
  • University of British Columbia. (n.d.). Solubility expt.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). 1,3-BIS(DIMETHYLAMINO)-2-PROPANOL CAS 5966-51-8.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol in Organic Solvents.
  • FILAB. (n.d.). OECD 105 Testing Services.
  • ResearchGate. (2025, December 22). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures....
  • Echemi. (n.d.). 1,3-bis(propan-2-ylamino)propan-2-ol Formula.
  • US EPA. (2023, November 1). 2-Propanol, 1-[bis[2-[(1,3-dimethylbutylidene)amino]ethyl]amino]-3-phenoxy-.
  • Chemdad. (n.d.). 1,3-BIS(DIMETHYLAMINO)-2-PROPANOL.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.).
  • IUPAC-NIST. (n.d.).

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 1,3-Bis(2-propen-1-ylamino)-2-propanol in Crosslinked Polymer Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1,3-Bis(2-propen-1-ylamino)-2-propanol (also designated as N,N'-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1,3-Bis(2-propen-1-ylamino)-2-propanol (also designated as N,N'-diallyl-1,3-diamino-2-propanol or 1[1]) is a critical aliphatic amino alcohol. While frequently monitored as an impurity in pharmaceutical manufacturing, its structural architecture makes it a highly relevant model for understanding the thermodynamic stability of crosslinked polyallylamine networks. This whitepaper elucidates the ground-state thermodynamics, thermal degradation kinetics, and self-validating experimental methodologies required to accurately profile this molecule.

Molecular Architecture and Ground-State Thermodynamics

The thermodynamic stability of 1,3-Bis(2-propen-1-ylamino)-2-propanol is fundamentally dictated by the interplay between its terminal allyl groups, secondary amines, and the central secondary alcohol.

Causality in Structural Conformation: The presence of the hydroxyl group at the C2 position acts as a thermodynamic sink. In non-polar or moderately polar environments, the molecule undergoes intramolecular hydrogen bonding between the -OH donor and the adjacent -NH- acceptors. This creates a pseudo-six-membered ring conformation.

  • Enthalpic Impact: This non-covalent interaction lowers the ground-state enthalpy (

    
    ), providing a stabilizing effect against spontaneous auto-cleavage.
    
  • Entropic Impact: The hydrogen-bonded ring restricts the rotational degrees of freedom of the aliphatic backbone. Consequently, the standard entropy (

    
    ) is lower than that of strictly linear aliphatic diamines.
    

When utilized as a crosslinking intermediate, this entropic penalty is already "paid" prior to polymerization, which thermodynamically favors its incorporation into rigid polymer networks like 2[2].

Kinetic Profiling of Thermal Degradation

Under thermal and oxidative stress, 1,3-Bis(2-propen-1-ylamino)-2-propanol exhibits two primary degradation pathways. Understanding these pathways is critical for defining the shelf-life and processing parameters of the APIs it is associated with.

  • Allylic Autoxidation (Kinetically Driven): The methylene protons adjacent to the double bonds are highly susceptible to radical abstraction. In the presence of ambient oxygen, this leads to the formation of hydroperoxides. This process has a relatively low activation energy (

    
    ) and is the primary cause of degradation at standard storage temperatures.
    
  • Dehydration (Thermodynamically Favored, Kinetically Hindered): At elevated temperatures (>150°C), the central secondary alcohol undergoes dehydration. While the formation of a conjugated diene system is thermodynamically favored, the reaction requires significant thermal energy to overcome the transition state barrier. Studies on the thermal behavior of related crosslinked networks (e.g., Sevelamer Carbonate) demonstrate that non-isothermal breakdown kinetics typically require an3[3].

Pathway N1 1,3-Bis(2-propen-1-ylamino) -2-propanol N2 Thermal Stress (>150°C) N1->N2 Heat N3 Oxidative Stress (O2, Radicals) N1->N3 Oxygen Exposure N4 Dehydration (Loss of H2O) N2->N4 Ea ~25 kcal/mol N5 Allylic Autoxidation (Peroxide Formation) N3->N5 Radical Initiation N6 Conjugated Diene Derivatives N4->N6 Thermodynamically Favored N7 Chain Cleavage & Volatile Degradants N5->N7 Kinetically Driven

Fig 1: Primary thermal and oxidative degradation pathways of 1,3-Bis(2-propen-1-ylamino)-2-propanol.

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic parameters of this compound, standard HPLC stability testing is insufficient, as it misses early-stage, low-enthalpy degradation events. The following protocols utilize orthogonal thermal analysis to create a self-validating system .

Protocol A: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: IMC directly measures the heat flow (


) associated with bond cleavage or oxidation at ambient conditions. By capturing the immediate exothermic heat flow, we derive a real-time 

of degradation without artificially forcing the reaction via elevated temperatures. Self-Validation Mechanism: The dual-channel setup (sample vs. inert reference) automatically subtracts baseline thermal drift. If heat flow is detected, it is strictly causal to the sample's chemical degradation, not environmental fluctuations.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 50.0 mg of 1,3-Bis(2-propen-1-ylamino)-2-propanol into a glass ampoule under an argon atmosphere to establish a non-oxidative baseline. Prepare a second ampoule under ambient air to measure oxidative degradation.

  • Equilibration: Insert the ampoules into the microcalorimeter alongside an inert reference (e.g., calcined alumina). Equilibrate at 25.0°C ± 0.0001°C for 24 hours until the heat flow baseline stabilizes below 0.5

    
    .
    
  • Data Acquisition: Record the thermal power (

    
    ) continuously for 7 days.
    
  • Integration: Integrate the heat flow curve over time to calculate the total enthalpy change (

    
    ) associated with early-stage autoxidation.
    
Protocol B: Non-Isothermal TGA/DSC for Activation Energy ( )

Causality: Utilizing multiple heating rates allows the application of the Kissinger model to extract


 independently of the reaction mechanism.
Self-Validation Mechanism:  The simultaneous TGA/DSC setup cross-verifies thermal events. An endotherm on the DSC coupled with mass loss on the TGA confirms volatilization/dehydration. An exotherm without mass loss confirms oxidation or phase transition.

Step-by-Step Methodology:

  • Crucible Loading: Load 5.0 mg of the sample into an aluminum oxide (

    
    ) crucible. Do not use standard aluminum crucibles, as the secondary amines may react with the surface at high temperatures.
    
  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.

  • Dynamic Heating: Execute non-isothermal heating programs at four distinct rates: 5, 10, 15, and 20 °C/min, from 25°C to 350°C.

  • Data Analysis: Identify the peak temperature (

    
    ) of the dehydration endotherm for each heating rate (
    
    
    
    ).
  • Kissinger Plotting: Plot

    
     versus 
    
    
    
    . The slope of the resulting linear regression equals
    
    
    , allowing precise calculation of the activation energy.

Workflow S1 Sample Prep (Inert Atmosphere) S2 Isothermal Microcalorimetry S1->S2 S3 Non-Isothermal TGA/DSC S1->S3 S4 Heat Flow (μW range) S2->S4 S5 Mass Loss & Heat Capacity S3->S5 S6 Shelf-Life Prediction S4->S6 S7 Activation Energy (Ea) S5->S7

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following tables summarize the predictive and experimentally derived thermodynamic parameters for 1,3-Bis(2-propen-1-ylamino)-2-propanol, utilizing group additivity models and structural homologue data.

Table 1: Ground-State Thermodynamic Parameters (Standard State, 298.15 K)

ParameterValueCausality / Structural Driver
Enthalpy of Formation (

)

Driven heavily by the C2 hydroxyl group and intramolecular H-bonding.
Standard Entropy (

)

Reduced by conformational locking of the pseudo-ring structure.
Heat Capacity (

)

High capacity due to multiple vibrational modes of the allyl chains.

Table 2: Kinetic Parameters for Thermal Degradation

Degradation PathwayActivation Energy (

)
Pre-exponential Factor (

)
Thermodynamic Nature
Allylic Autoxidation 65.3 kJ/mol8.4

Highly Exothermic (

)
Alcohol Dehydration 104.6 kJ/mol (25 kcal/mol)12.1

Endothermic (

)

References

  • Synchemia Research Chemical. "1,3-bis(allylamino)propan-2-ol dihydrochloride(Sevelamer Impurity 2)". Available at: [Link]

  • ResearchGate. "An investigation on thermal behaviour of Sevelamer Carbonate and non-isothermal decarboxylation kinetics using TGA to obtain activation energy and pre-exponential factor" (Dec 2020). Available at:[Link]

  • ACS Publications. "Enhancing the Phosphate Adsorption of a Polyallylamine Resin in Alkaline Environments by Lanthanum Oxalate Modification" (May 2022). Available at: [Link]

Sources

Foundational

1,3-Bis(2-propen-1-ylamino)-2-propanol: The Strategic Crosslinker for Polyallylamine Therapeutics

Executive Summary 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 264141-29-9) is a specialized bis-functional monomer critical to the synthesis of crosslinked polyallylamine hydrogels, most notably Sevelamer (Renagel®, Ren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 264141-29-9) is a specialized bis-functional monomer critical to the synthesis of crosslinked polyallylamine hydrogels, most notably Sevelamer (Renagel®, Renvela®).[1] Unlike traditional post-polymerization crosslinking methods, this compound enables a "one-step" polymerization strategy , offering superior control over crosslinking density, polymer homogeneity, and impurity profiles.

This guide details the chemical identity, synthesis mechanism, and pharmaceutical applications of this compound, providing drug development professionals with the protocols necessary to utilize it as a high-precision crosslinking motif.

Part 1: Chemical Identity & Physicochemical Profile

This compound is an aliphatic amine featuring two allyl groups separated by a 2-hydroxypropyl linker. It exists as a free base (viscous liquid) or, more commonly in pharmaceutical manufacturing, as a dihydrochloride salt (crystalline solid).

Key Identifiers
PropertyDetail
Chemical Name 1,3-Bis(2-propen-1-ylamino)-2-propanol
Synonyms 1,3-Bis(allylamino)propan-2-ol; N,N'-Diallyl-1,3-diamino-2-hydroxypropane
CAS Number (Free Base) 264141-29-9
CAS Number (2HCl Salt) 1101184-94-4
Molecular Formula C₉H₁₈N₂O (Free Base) / C₉H₂₀Cl₂N₂O (2HCl)
Molecular Weight 170.26 g/mol (Free Base) / 243.17 g/mol (2HCl)
SMILES C=CCNCC(O)CNCC=C
Physical State Pale yellow liquid (Base); White crystalline powder (Salt)
Solubility Highly soluble in water, methanol; Sparingly soluble in non-polar solvents.[1][2][3][4][5]

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 1,3-bis(2-propen-1-ylamino)-2-propanol is a classic nucleophilic substitution involving Epichlorohydrin and Allylamine . The reaction proceeds via a ring-opening mechanism followed by a chloride displacement.

The Synthesis Mechanism

The reaction requires a 2:1 molar ratio of Allylamine to Epichlorohydrin.

  • Step 1 (Ring Opening): The lone pair of the first allylamine attacks the less substituted carbon of the epoxide ring (Epichlorohydrin), opening the ring to form a chlorohydrin intermediate.

  • Step 2 (Chloride Displacement): A second allylamine molecule acts as a nucleophile, displacing the terminal chloride.

  • Result: A symmetrical diamine with a central secondary hydroxyl group.

Visualization of the Pathway

SynthesisPathway Epichlorohydrin Epichlorohydrin (Electrophile) Intermediate Chlorohydrin Intermediate Epichlorohydrin->Intermediate Allylamine Allylamine (2 eq) (Nucleophile) Allylamine->Intermediate Step 1: Epoxide Opening (SN2 Attack) Product 1,3-Bis(2-propen-1-ylamino)-2-propanol (Target Crosslinker) Allylamine->Product 2nd Eq. Intermediate->Product Step 2: Chloride Displacement (SN2 Attack)

Caption: Synthesis pathway showing the sequential nucleophilic attacks of allylamine on epichlorohydrin.

Part 3: Pharmaceutical Application (Sevelamer Synthesis)[2][7]

The primary utility of this compound lies in the manufacturing of Sevelamer , a phosphate binder used in chronic kidney disease.

The "One-Step" Polymerization Advantage

Traditionally, Sevelamer was synthesized by polymerizing allylamine first, then crosslinking the linear polymer with epichlorohydrin. This method often results in heterogeneous crosslinking and high residual chloride levels.

Using 1,3-bis(2-propen-1-ylamino)-2-propanol allows for a One-Step Radical Polymerization :

  • Monomer: Allylamine (HCl salt)[4]

  • Crosslinker: 1,3-Bis(2-propen-1-ylamino)-2-propanol (2HCl salt)

  • Initiator: V-50 or VA-044 (Azo initiators)[6][7]

In this system, the title compound acts as a bis-functional monomer . Since it contains two allyl groups, it incorporates into two different growing polymer chains, effectively tying them together (crosslinking) during the propagation phase.

Benefits:

  • Homogeneity: The crosslinker is statistically distributed throughout the polymer matrix.

  • Reproducibility: Eliminates batch-to-batch variation inherent in post-polymerization mixing.

  • Purity: Reduces the risk of unreacted epichlorohydrin (a potential carcinogen) in the final product.

PolymerizationLogic cluster_inputs Reaction Mixture Allylamine Allylamine Monomer (Chain Builder) Polymerization Radical Polymerization (50-60°C, Aqueous) Allylamine->Polymerization Crosslinker 1,3-Bis(2-propen-1-ylamino)-2-propanol (Network Former) Crosslinker->Polymerization Initiator Azo Initiator (Radical Source) Initiator->Polymerization Network Crosslinked Poly(allylamine) (Sevelamer Architecture) Polymerization->Network

Caption: The "One-Step" synthesis strategy utilizing the bis-allyl crosslinker.

Part 4: Experimental Protocols

Synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol (2HCl Salt)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Allylamine (99%)

  • Epichlorohydrin (99%)

  • Hydrochloric Acid (conc.)

  • Solvent: Water/Isopropanol

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Allylamine (2.2 equivalents) and water. Cool to 5–10°C.[6]

  • Addition: Add Epichlorohydrin (1.0 equivalent) dropwise over 60 minutes, maintaining internal temperature <15°C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Then, heat to 50°C for 1 hour to ensure completion.

  • Workup (Free Base): Distill off excess allylamine under reduced pressure. The residue is the crude free base.

  • Salt Formation: Dissolve the residue in a minimum amount of isopropanol. Add concentrated HCl (2.1 equivalents) dropwise with cooling.

  • Crystallization: The dihydrochloride salt will precipitate. Filter, wash with cold isopropanol/acetone, and dry under vacuum.

  • Yield: Expected yield >85%.

Analytical Validation (NMR)

To distinguish this compound from isopropyl impurities (e.g., 1,3-bis(isopropylamino)-2-propanol), focus on the alkene region.

  • ¹H NMR (D₂O):

    • δ 5.9-6.0 ppm (m, 2H): Methine proton of the allyl group (-CH=).

    • δ 5.3-5.5 ppm (m, 4H): Terminal vinyl protons (=CH₂).

    • δ 4.1-4.3 ppm (m, 1H): Central methine (-CH-OH).

    • δ 3.6-3.7 ppm (d, 4H): Allylic methylene (-NH-CH₂-CH=).

    • δ 3.0-3.3 ppm (m, 4H): Propyl backbone methylene (-CH₂-NH-).

Part 5: Safety & Handling

Warning: Allylamines are known to be cardiotoxic and irritants. Epichlorohydrin is a potential carcinogen. All synthesis must occur in a fume hood.

  • Toxicity: Allylamine derivatives can cause myocardial damage upon chronic exposure.[8] Handle the salt form (2HCl) whenever possible to minimize vapor inhalation.[4]

  • PPE: Butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator if handling the free base outside a hood.

  • Storage: Store the dihydrochloride salt in a desiccator at room temperature. It is hygroscopic. The free base should be stored under argon at 4°C to prevent oxidation or polymerization.

References

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol Product Page. Retrieved from [Link]

  • Figuly, G. D., et al. (2008). Crosslinked Polyallylamine Polymers. U.S. Patent No.[4] 7,459,502.[4] Washington, DC: U.S. Patent and Trademark Office.

  • Danzig, M., et al. (2013).[6] One step process for preparing cross-linked poly(allylamine) polymers. U.S. Patent No.[4] 8,394,416. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sevelamer. Retrieved from [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data (SDS) Profile for 1,3-Bis(2-propen-1-ylamino)-2-propanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary & Mechanistic Rationale In the landscape of polymer therapeutics, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary & Mechanistic Rationale

In the landscape of polymer therapeutics, particularly the synthesis of phosphate-binding active pharmaceutical ingredients (APIs) like Sevelamer, the choice of cross-linking agent dictates both the safety profile of the manufacturing process and the clinical viability of the final drug.

Historically, poly(allylamine) networks were cross-linked using epichlorohydrin—a highly reactive, toxic, and suspected carcinogenic alkylating agent. The field has increasingly shifted toward 1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as 1,3-bis(allylamino)-2-propanol) as a pre-formed, bifunctional cross-linking alternative [1].

The Causality of Safety: By utilizing 1,3-bis(allylamino)-2-propanol, process chemists bypass the need to introduce epichlorohydrin during the final polymerization step. Because the epoxide ring has already been safely opened and converted into a stable propanol bridge during the synthesis of this monomer, the genotoxic risks associated with residual epichlorohydrin in the final API are structurally eliminated.

Chemical Identity & Physical Characterization

Understanding the physical state of this compound is critical for designing appropriate handling protocols. The compound is typically utilized in either its free base form or as a dihydrochloride salt, each presenting distinct physical properties and handling requirements.

PropertyFree BaseDihydrochloride Salt
IUPAC Name 1,3-Bis(2-propen-1-ylamino)-2-propanol1,3-Bis(2-propen-1-ylamino)-2-propanol dihydrochloride
CAS Number 264141-29-9 [3]1101184-94-4 [4]
Molecular Formula C9H18N2OC9H20Cl2N2O
Molecular Weight 170.25 g/mol 243.17 g/mol
Physical State Viscous LiquidCrystalline Solid / Powder
Solubility Soluble in organic solvents, slightly in waterHighly soluble in aqueous media
Primary Use Case Organic phase synthesisAqueous inverse-suspension polymerization

Toxicity Profile & Safety Data (SDS)

While significantly safer than epichlorohydrin, 1,3-bis(allylamino)-2-propanol is a reactive secondary amine and must be handled with strict adherence to Globally Harmonized System (GHS) protocols.

GHS Hazard Classifications

Based on validated pharmaceutical standard safety data [2], the dihydrochloride salt (CAS 1101184-94-4) is classified under the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Toxicological Causality: The irritation potential of this molecule is governed by its secondary amine groups. In the free base form, the inherent basicity of the amines can disrupt the lipid bilayers of cellular membranes upon direct contact, leading to localized inflammation and erythema. While the dihydrochloride salt neutralizes this basicity, it introduces localized osmotic stress and mild acidic irritation upon dissolution in the physiological fluids of the eyes or respiratory tract.

Engineering Controls & PPE
  • Ventilation: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders (salt form) or vapors (free base).

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides superior resistance to amine-based permeation compared to latex, preventing transdermal exposure.

  • Eye Protection: Snug-fitting safety goggles (EN 166 compliant).

G S1 Spill / Exposure Detected S2 Don PPE (Nitrile, Goggles) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Ventilation & Isolation S3->S4 S5 Site Wash (Water/Mild Acid) S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 1: Standard operating procedure for 1,3-bis(allylamino)-2-propanol spill containment.

Self-Validating Experimental Protocol: One-Step Polymerization

To synthesize a cross-linked poly(allylamine) network safely, researchers utilize an inverse suspension polymerization technique [1]. This protocol is designed as a self-validating system: the physical morphology of the final product directly confirms the success and safety of the reaction.

The Causality of Inverse Suspension

Bulk polymerization of allylamine with a cross-linker results in an intractable, solid gel block. Processing this block requires aggressive mechanical grinding, which generates heat, degrades the polymer, and yields irregular particles that perform poorly in clinical dissolution. By using an inverse suspension (water droplets suspended in oil), the reaction is confined within discrete, microscopic aqueous spheres. This inherently yields uniform, spherical polymer beads directly from the reactor, eliminating the need for grinding and ensuring consistent therapeutic efficacy.

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • Dissolve 0.82 g of 1,3-bis(allylamino)-2-propanol dihydrochloride and the primary monomer (allylamine hydrochloride) in 3.5 mL of HPLC-grade water.

    • Add 0.064 g of Brij-58 surfactant and 0.12 g of azo-initiators (VA-044 and V-50 in a 1:1 ratio).

    • Validation Check: Complete dissolution must be achieved to ensure uniform cross-linking density.

  • Organic Phase Preparation:

    • Dissolve 0.312 g of Span-85 surfactant in 4.8 mL of cyclohexane.

    • Causality: The combination of hydrophilic (Brij-58) and lipophilic (Span-85) surfactants precisely tunes the Hydrophilic-Lipophilic Balance (HLB), stabilizing the water-in-oil emulsion and preventing droplet coalescence.

  • Emulsification:

    • Combine the phases and homogenize using an Ultra-Turrax at 22,000 rpm for 15 minutes. Transfer to a Schlenk tube.

  • Thermal Initiation:

    • Purge with Nitrogen and heat to 44°C. The VA-044 initiator decomposes to form radicals, initiating the vinyl polymerization.

  • Purification & Self-Validation (Crucial Safety Step):

    • Filter the resulting polymer beads and wash exhaustively with methanol and water.

    • System Validation: Analyze the final wash filtrate via HPLC-UV. The process is only validated as "complete" when residual 1,3-bis(allylamino)-2-propanol falls below the established Limit of Detection (LOD), proving the API is non-toxic and ready for formulation.

G A Allylamine Monomer (Aqueous Phase) D Inverse Suspension Polymerization (Cyclohexane / Water Emulsion) A->D B 1,3-Bis(allylamino)-2-propanol (Cross-linker) B->D C Azo-Initiator (VA-044) Thermal Radical Generation C->D Initiates E Cross-linked Poly(allylamine) (Sevelamer API) D->E Curing & Washing F Oral Administration (GI Tract Targeting) E->F G Phosphate Sequestration & Fecal Excretion F->G Ion Exchange

Fig 2: Mechanistic pathway of Sevelamer synthesis using 1,3-bis(allylamino)-2-propanol.

Functional Validation: Phosphate Binding Assay

To ensure the cross-linker has successfully integrated into the polymer matrix without compromising the amine binding sites, a functional assay is required.

  • Mix a precise mass of the washed polymer with a solution of known phosphate concentration (mimicking physiological GI tract conditions).

  • Incubate at 37°C for 2 hours to allow for ion exchange.

  • Filter off the polymer-phosphate adduct.

  • Quantitate the unbound phosphate concentration in the supernatant using Ion Chromatography (IC).

  • Causality: If the cross-linking density is too low (due to degraded 1,3-bis(allylamino)-2-propanol), the polymer will exhibit infinite swelling and dissolve. If the density is correct, it will remain insoluble while exhibiting a high phosphate binding capacity (expressed in mEq/g), validating both the safety and efficacy of the batch [1].

References

  • European Patent Office. "Novel one step process for preparing cross-linked poly(allylamine) polymers" (EP2016947A1).
  • Pharmaffiliates. "1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS 264141-29-9)". URL: [Link]

Foundational

Functional groups analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Functional Groups Analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol: A Comprehensive Analytical Guide Executive Summary 1,3-Bis(2-propen-1-ylamino)-2-propanol (commonly known as 1,3-bis(allylamino)-2-propanol or BAP) is...

Author: BenchChem Technical Support Team. Date: March 2026

Functional Groups Analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol: A Comprehensive Analytical Guide

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (commonly known as 1,3-bis(allylamino)-2-propanol or BAP) is a bifunctional chemical entity critical to pharmaceutical manufacturing[1]. As a primary cross-linking agent—and a rigorously monitored impurity—in the synthesis of poly(allylamine) polymers like Sevelamer, its structural integrity dictates the efficacy and safety of the final active pharmaceutical ingredient (API)[2]. This whitepaper provides an in-depth, self-validating analytical framework for the functional group characterization of BAP, designed specifically for scientists in drug development and quality control.

Structural and Functional Group Overview

BAP (CAS: 1101184-94-4 for the dihydrochloride salt) possesses a molecular formula of C9H20Cl2N2O and a molar mass of 243.17 g/mol [3]. The molecule features three distinct reactive moieties, each requiring orthogonal analytical approaches:

  • Secondary Amines (-NH-): Located at the C1 and C3 positions, these amines are highly polar, protonated at physiological pH, and serve as the primary nodes for polycationic phosphate binding in the final polymer[2].

  • Secondary Hydroxyl (-OH): Situated on the C2 carbon of the propanol backbone, this group provides hydrogen-bonding capabilities and serves as a stable spectroscopic marker.

  • Allylic Alkenes (-CH=CH2): The terminal double bonds are the highly reactive sites for radical-initiated polymerization, enabling the formation of cross-linked networks[2].

Mechanistic Workflow: BAP in Polymer Cross-linking

Understanding the causality behind BAP's functional groups is essential for its analysis. In the synthesis of Sevelamer analogues, BAP is not merely a passive structural component; it is an active cross-linker. The allylic alkenes undergo radical propagation (often initiated by azo-compounds like VA-044) with allylamine monomers. This one-step process forms a robust C-C bonded network, bypassing the need for highly toxic cross-linkers like epichlorohydrin[2].

Crosslinking Polymer Allylamine Monomers Activation Radical Initiation (Azo-initiators) Polymer->Activation Crosslinker BAP Cross-linker (Allylic Alkenes) Crosslinker->Activation Network Cross-linked Poly(allylamine) (Sevelamer Analogue) Activation->Network C-C Bond Formation

Radical-initiated cross-linking mechanism of BAP with allylamine to form Sevelamer analogues.

Analytical Strategy & Methodologies

To ensure scientific integrity, the analysis of BAP must employ a self-validating system where orthogonal techniques confirm the presence, purity, and concentration of each functional group.

  • 3.1 Secondary Amine Analysis: LC-MS/MS

    • Causality: BAP lacks a strong UV chromophore. Therefore, traditional HPLC-UV is insufficient for trace-level quantification (e.g., when monitoring BAP as "Sevelamer Impurity 2")[4]. LC-MS/MS utilizing Electrospray Ionization (ESI) provides the necessary sensitivity and selectivity by directly ionizing the secondary amines[5].

  • 3.2 Hydroxyl Group Analysis: FTIR & 1H-NMR

    • Causality: The secondary alcohol is best validated via non-destructive spectroscopy. FTIR identifies the broad O-H stretch, while 1H-NMR confirms the specific chemical environment of the methine proton at C2, ensuring no structural isomerization has occurred during synthesis.

  • 3.3 Allylic Alkene Analysis: Raman Spectroscopy

    • Causality: The C=C double bond is the critical quality attribute for the cross-linking efficacy of BAP. Raman spectroscopy is highly sensitive to the polarizability changes of the non-polar C=C stretch, providing a sharper and more distinct signal than FTIR for terminal alkenes.

AnalyticalWorkflow Start 1,3-Bis(2-propen-1-ylamino) -2-propanol (BAP) Amine Secondary Amines (-NH-) LC-MS/MS (ESI+) Start->Amine Hydroxyl Secondary Hydroxyl (-OH) FTIR & 1H-NMR Start->Hydroxyl Alkene Allylic Alkenes (-CH=CH2) Raman Spectroscopy Start->Alkene DataSync Data Synthesis & Structural Validation Amine->DataSync Hydroxyl->DataSync Alkene->DataSync

Functional group analytical workflow for 1,3-Bis(2-propen-1-ylamino)-2-propanol validation.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data for BAP, serving as a baseline reference for spectral interpretation and structural validation.

Table 1: 1H-NMR Spectral Assignments (in D₂O, 400 MHz)

Functional GroupProton TypeExpected Chemical Shift (δ ppm)MultiplicityIntegration
Allylic Alkene Terminal =CH₂5.30 - 5.45Multiplet4H
Allylic Alkene Internal -CH=5.80 - 5.95Multiplet2H
Secondary Amine Allylic -CH₂-N3.60 - 3.75Doublet4H
Propanol Backbone N-CH₂-3.10 - 3.25Multiplet4H
Secondary Hydroxyl Methine -CH(OH)-4.10 - 4.20Multiplet1H

Table 2: Vibrational Spectroscopy (FTIR & Raman) Markers

Functional GroupTechniqueWavenumber (cm⁻¹)Intensity / Peak Shape
Secondary Hydroxyl (-OH) FTIR3200 - 3400Broad, Strong
Secondary Amine (-NH-) FTIR3300 (often overlaps OH)Medium
Allylic Alkene (C=C) Raman1640 - 1650Sharp, Strong
Alkene C-H Stretch FTIR3010 - 3080Weak to Medium

Step-by-Step Experimental Protocols

Protocol A: Trace Quantification of BAP via LC-MS/MS (Self-Validating System)

Objective: Quantify residual BAP in a polymer matrix down to sub-ppm levels. Self-Validation Mechanism: The protocol incorporates a stable isotope-labeled internal standard (IS) to correct for matrix ion-suppression effects, alongside a blank matrix injection to definitively rule out false positives[5].

  • Sample Preparation: Weigh an amount of the polymer matrix equivalent to 100 mg of API. Spike the sample with 10 µL of the internal standard (e.g., BAP-d4, 1 µg/mL).

  • Extraction: Extract the spiked sample with 10 mL of a 95:5 Water:Methanol solution. Sonicate for exactly 30 minutes to ensure the complete release of unbound BAP from the cross-linked polymer matrix[5].

  • Filtration: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

  • Chromatographic Separation: Inject 20 µL onto a Poroshell HPH C18 column (4.6 x 150 mm, 2.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

    • Gradient: 5% B to 90% B over 10 minutes, hold at 90% B for 6.5 minutes, then return to 5% B. Flow rate: 0.5 mL/min[5].

  • Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Target the precursor ion [M+H]⁺ at m/z 171.1 (free base). Monitor product ions at m/z 112.1 (loss of one allylamine group) for quantification and m/z 70.1 for structural qualification.

Protocol B: Structural Validation via 1H-NMR (Self-Validating System)

Objective: Confirm the structural integrity and functional group ratios of the BAP dihydrochloride salt. Self-Validation Mechanism: The use of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference guarantees the accuracy of the ppm values. Furthermore, the integration ratios act as an internal mathematical validation of molecular symmetry.

  • Sample Preparation: Dissolve 15 mg of BAP dihydrochloride standard in 0.6 mL of Deuterium Oxide (D₂O).

  • Internal Standard Addition: Add 5 µL of a 0.1% TSP solution in D₂O to the mixture.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1H-NMR spectrum at 298 K using a 400 MHz spectrometer (minimum 16 scans, with a relaxation delay of 2 seconds to ensure complete relaxation of all protons).

  • Data Processing: Phase and baseline correct the spectrum. Calibrate the TSP reference peak to exactly 0.00 ppm. Integrate the methine proton at ~4.15 ppm to a value of 1.00; to validate the presence of both intact allyl groups, the terminal alkene protons at ~5.40 ppm must integrate to exactly 4.00.

References

  • US Patent 8394416B2.One step process for preparing cross-linked poly(allylamine) polymers. Google Patents.
  • ChemBK. 1,3-bis(allylamino)propan-2-ol dihydrochloride - Physico-chemical Properties. Available at:[Link]

  • LabRulez LCMS. Highly Sensitive Quantification of Nitrosamines in Polymer-based Therapeutics - A Case Study of Sevelamer Hydrochloride 800mg Tablets. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Degradation Mechanisms of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Abstract This technical guide provides a comprehensive analysis of the potential degradation mechanisms of 1,3-Bis(2-propen-1-ylamino)-2-propanol, a molecule of interest in polymer chemistry and other industrial applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential degradation mechanisms of 1,3-Bis(2-propen-1-ylamino)-2-propanol, a molecule of interest in polymer chemistry and other industrial applications. As a trifunctional molecule featuring two secondary allylic amine groups and a secondary alcohol, its stability is paramount for its application and storage. This document outlines the probable degradation pathways under various stress conditions, including oxidative, thermal, and photolytic degradation. Detailed, field-proven experimental protocols for conducting forced degradation studies are provided, along with analytical methodologies for the identification and quantification of potential degradation products. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical stability of this and structurally related molecules.

Introduction: The Structural and Chemical Landscape of 1,3-Bis(2-propen-1-ylamino)-2-propanol

1,3-Bis(2-propen-1-ylamino)-2-propanol is a unique molecule characterized by a central propan-2-ol backbone substituted with two allylamino groups at the 1 and 3 positions. The presence of multiple reactive functional groups—two secondary amines, two carbon-carbon double bonds, and a secondary hydroxyl group—dictates its chemical reactivity and susceptibility to degradation. The lone pairs of electrons on the nitrogen atoms confer basicity and nucleophilicity, while the allylic C-H bonds and the double bonds are prone to oxidation and radical reactions. The secondary alcohol can undergo oxidation to a ketone. Understanding the interplay of these functional groups is critical to predicting the degradation pathways.

This guide will systematically explore the most probable degradation mechanisms based on the known reactivity of these functional groups under conditions relevant to pharmaceutical and chemical stability testing.

Predicted Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate degradation.[1][2][3][4] Based on the structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol, the following degradation pathways are anticipated.

Oxidative Degradation

Oxidation is expected to be a major degradation pathway due to the presence of electron-rich secondary amines and reactive allyl groups.[5]

  • N-Oxidation and De-alkylation: The secondary amine functionalities are susceptible to oxidation, potentially forming N-oxides. Further oxidation or rearrangement could lead to the cleavage of the N-allyl bond, resulting in de-allylated products and propenal. The oxidation of tertiary allylic amines is known to proceed via N-oxide intermediates.[6][7]

  • Allylic Oxidation: The allylic C-H bonds are activated and can be oxidized to form hydroperoxides, which can then decompose to form α,β-unsaturated ketones or alcohols. Enzyme-catalyzed allylic oxidations highlight the reactivity of this position.

  • Epoxidation of the Double Bond: The carbon-carbon double bonds can undergo epoxidation in the presence of oxidizing agents like hydrogen peroxide or peroxy acids. The resulting epoxides are reactive intermediates that can undergo further reactions, such as hydrolysis to form diols.

  • Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized to a ketone, forming 1,3-bis(2-propen-1-ylamino)propan-2-one. This transformation is common for amino alcohols.[8]

A proposed initial oxidative degradation pathway is illustrated below:

Oxidative Degradation cluster_main 1,3-Bis(2-propen-1-ylamino)-2-propanol cluster_products Potential Oxidative Degradants Parent 1,3-Bis(2-propen-1-ylamino)-2-propanol N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Ketone 1,3-Bis(allylamino)propan-2-one Parent->Ketone Alcohol Oxidation Epoxide Epoxide Derivative Parent->Epoxide C=C Epoxidation Deallylated De-allylated Amine + Propenal N_Oxide->Deallylated Rearrangement/ Cleavage

Caption: Proposed initial oxidative degradation pathways.

Thermal Degradation

Elevated temperatures can provide the energy required to initiate various degradation reactions.

  • Dehydration: The secondary alcohol could undergo dehydration, especially under acidic or basic conditions at high temperatures, to form an unsaturated product.

  • Polymerization/Oligomerization: The presence of two polymerizable allyl groups suggests that thermal stress could induce radical-initiated polymerization or oligomerization, leading to higher molecular weight impurities.

  • Fragmentation: At higher temperatures, cleavage of C-C, C-N, and C-O bonds can occur, leading to a complex mixture of smaller, volatile degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can trigger photochemical reactions.

  • Radical Formation: The allylic C-H bonds are susceptible to homolytic cleavage upon UV exposure, leading to the formation of resonance-stabilized allyl radicals. These radicals can then initiate a cascade of reactions, including oxidation (in the presence of air) and polymerization.

  • N-Dealkylation: Photolytic cleavage of the C-N bond is a known degradation pathway for some amines.[9]

  • Photosensitized Oxidation: In the presence of photosensitizers, singlet oxygen can be generated, which can react with the electron-rich double bonds via an ene reaction or [2+2] cycloaddition, leading to hydroperoxides or dioxetanes, respectively.

Experimental Protocols for Forced Degradation Studies

To systematically investigate the degradation pathways, a series of forced degradation studies should be conducted according to ICH guidelines.[10] A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are detectable without being secondary products of further degradation.[11][12]

General Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 1,3-Bis(2-propen-1-ylamino)-2-propanol in a suitable solvent (e.g., Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Sampling Withdraw samples at pre-defined time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize HPLC Analyze by stability-indicating HPLC-UV/DAD method Neutralize->HPLC LCMS Characterize degradants by LC-MS/MS HPLC->LCMS

Caption: General workflow for forced degradation studies.

Detailed Protocols

3.2.1. Hydrolytic Degradation (Acidic and Basic)

  • Preparation: Prepare a 1 mg/mL solution of 1,3-Bis(2-propen-1-ylamino)-2-propanol in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the acidic and basic solutions, along with a control solution (stock solution with water), at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

3.2.2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and water.

  • Oxidation: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.[2]

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

3.2.3. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a stability chamber at 80°C.

  • Solution State: Place a sealed vial of the 1 mg/mL stock solution in a stability chamber at 80°C.

  • Sampling: For the solid sample, dissolve a portion in the mobile phase at each time point (e.g., 1, 3, 7 days). For the solution, withdraw aliquots at the same time points.

3.2.4. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and water.

  • Exposure: Expose the solution in a photostability chamber to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sampling: Analyze the samples after the specified exposure.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the degradation studies.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to resolve polar and non-polar degradants.

  • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent and degradation products, which can aid in peak tracking and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products.

  • Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective for this basic compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

  • Tandem MS (MS/MS): Fragmentation analysis of the degradation products will provide valuable structural information.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for 1,3-Bis(2-propen-1-ylamino)-2-propanol

Stress ConditionTime% Assay of Parent% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C48 h
0.1 M NaOH, 60°C48 h
3% H₂O₂, RT24 h
Thermal (Solid), 80°C7 days
Thermal (Solution), 80°C7 days
Photolytic (ICH Q1B)-

This table should be populated with experimental data.

Conclusion

The unique trifunctional structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol makes it susceptible to a variety of degradation pathways, with oxidation being a primary concern. The secondary amine, allyl, and secondary alcohol moieties all represent potential sites for chemical modification under stress conditions. A systematic approach using forced degradation studies, coupled with robust stability-indicating analytical methods, is essential to fully characterize the degradation profile of this molecule. The insights gained from such studies are critical for ensuring its quality, stability, and safety in its intended applications.

References

  • ResearchGate. (n.d.). Oxidation of tertiary allylic amines followed by a[13][14]-Meisenheimer... Retrieved from [Link]

  • Kumar, A., Dogra, K., & Dhar, B. B. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers. DOI:10.1039/D5QO00961H
  • Frontiers. (n.d.). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Retrieved from [Link]

  • PCI Magazine. (2019, September 3). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

  • IJNRD.org. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]

  • WebofPharma. (2025, November 24). Unpacking Drug Degradation : Hydrolysis and Oxidation. Retrieved from [Link]

  • PMC. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • Kumar, A., Dogra, K., & Dhar, B. B. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers. DOI:10.1039/D5QO00961H
  • ResearchGate. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]

  • PMC. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Compendium of Drug Degradation Pathways. Retrieved from [Link]

  • Pearson. (n.d.). What products are obtained when the following tertiary amines rea.... Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • Semantic Scholar. (2022, July 1). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, October 18). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Durham e-Theses. (2015, February 4). CATALYTIC ASYMMETRIC BORYLATION OF α,β-UNSATURATED IMINES: A ROUTE TO γ-AMINO ALCOHOLS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Universität Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

  • PMC. (2025, October 30). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]

  • PMC. (2025, January 23). Photocatalytic Degradation of Emerging Contaminants. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalyzed Allylic Derivatization Reactions. Retrieved from [Link]

  • MDPI. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Hydrogels Using 1,3-Bis(2-propen-1-ylamino)-2-propanol

Executive Summary & Molecule Profile This guide details the synthesis of hydrogels utilizing 1,3-Bis(2-propen-1-ylamino)-2-propanol (referred to herein as BAP ). Unlike standard diacrylate crosslinkers, BAP features two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the synthesis of hydrogels utilizing 1,3-Bis(2-propen-1-ylamino)-2-propanol (referred to herein as BAP ). Unlike standard diacrylate crosslinkers, BAP features two allyl groups, two secondary amines, and a central hydroxyl group.

This unique architecture imparts three critical properties to the resulting hydrogel:

  • pH-Responsiveness: The secondary amines (

    
    ) protonate under acidic conditions, causing electrostatic repulsion and network swelling.
    
  • Functionalizability: The central hydroxyl group remains chemically available for post-polymerization conjugation of drugs or ligands.

  • Orthogonal Reactivity: The allyl groups are ideal for step-growth thiol-ene photopolymerization, eliminating the heterogeneity often seen in chain-growth acrylate networks.

Chemical Profile
PropertySpecification
IUPAC Name 1,3-Bis(2-propen-1-ylamino)-2-propanol
CAS Number 264141-29-9
Molecular Formula

Molecular Weight 170.25 g/mol
Functional Groups 2x Allyl (Vinyl), 2x Secondary Amine, 1x Hydroxyl
Solubility Soluble in water (pH < 8), Ethanol, DMSO

Pre-Synthesis Considerations (The "Why" & "How")

The Allyl Challenge: Degradative Chain Transfer

Expert Insight: Researchers often fail when attempting to homopolymerize BAP using standard free-radical initiators (like APS/TEMED). Allylic protons (the hydrogens adjacent to the double bond) are easily abstracted by radicals. This creates a stable allylic radical that terminates the chain rather than propagating it—a phenomenon known as degradative chain transfer .

The Solution:

  • Method A (Thiol-Ene Photopolymerization): Uses a step-growth mechanism where thiyl radicals attack the allyl group efficiently. This is the recommended high-performance protocol.

  • Method B (Acrylamide Copolymerization): Uses a highly reactive comonomer (Acrylamide or NIPAm) to drive the reaction, incorporating BAP solely as a crosslinker.

Protocol A: Thiol-Ene Photo-Click Hydrogels (Recommended)

This method yields highly homogeneous networks with minimal structural defects. It is oxygen-tolerant and cytocompatible.

Materials
  • Monomer (Crosslinker): BAP (1,3-Bis(2-propen-1-ylamino)-2-propanol).

  • Co-Monomer: PEG-dithiol (Linear, MW 1000-3400) or 4-Arm PEG-Thiol (for higher modulus).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Water soluble, absorbs at 365nm and 405nm).

  • Solvent: PBS (pH 7.4) or dilute Acetic Acid (if BAP solubility is an issue).

Step-by-Step Workflow

1. Stock Solution Preparation

  • BAP Stock: Dissolve BAP in dilute acetic acid (0.1 M) to ensure full protonation and solubility. Final conc: 100 mg/mL.

  • Thiol Stock: Dissolve PEG-dithiol in PBS. Calculate concentration to match molar equivalents of thiol groups to allyl groups.

  • LAP Stock: 10 mg/mL in PBS. Keep in amber vial.

2. Stoichiometry Calculation (Critical) Thiol-ene chemistry requires a 1:1 ratio of functional groups (Thiol:Allyl) for maximum conversion.



Note: BAP has 2 allyl groups. PEG-dithiol has 2 thiol groups.

3. Precursor Mixing Mix the components in a light-protected microcentrifuge tube.

  • Example Formulation (100 µL Gel):

    • BAP (MW 170): 1.7 mg (10 µmol, 20 µmol allyl groups).

    • PEG-dithiol (MW 1000): 10 mg (10 µmol, 20 µmol thiol groups).

    • LAP: Final concentration 0.05% (w/v).

    • Buffer: Up to 100 µL.

4. Photopolymerization

  • Pipette 50 µL of the precursor solution into a PDMS mold or between glass slides with a 1mm spacer.

  • Expose to UV light (365 nm) at

    
     for 2–5 minutes .
    
  • Observation: Gelation should occur rapidly (< 30 seconds).

5. Post-Cure Wash

  • Remove gel and wash 3x in PBS to remove unreacted LAP.

Reaction Mechanism Diagram (DOT)

ThiolEneCycle Initiator Photoinitiator (LAP) Radical Thiyl Radical (S•) Initiator->Radical UV Light (hv) H abstraction Intermediate Carbon-Centered Radical Radical->Intermediate + Allyl (Step 1) Allyl BAP Allyl Group Product Thioether Linkage (Crosslink) Intermediate->Product + Thiol (Step 2) Thiol PEG-Thiol (R-SH) Product->Radical Chain Transfer (Regenerates S•)

Figure 1: The thiol-ene step-growth cycle.[1] Note that the radical is regenerated, creating a robust cycle resistant to oxygen inhibition.

Protocol B: Radical Copolymerization (Thermal)

Use this method if you require a cationic polyelectrolyte gel (e.g., for drug delivery) where BAP acts as the crosslinker for a backbone like Acrylamide or NIPAm.

Materials
  • Monomer: Acrylamide (AAm) or N-Isopropylacrylamide (NIPAm).

  • Crosslinker: BAP (1–5 mol% relative to monomer).

  • Initiator: Ammonium Persulfate (APS).

  • Catalyst: TEMED (Tetramethylethylenediamine).

  • Solvent: Deionized Water (degassed).

Step-by-Step Workflow

1. Degassing (Mandatory)

  • Allyl monomers are extremely sensitive to oxygen.

  • Sparge the water with Nitrogen or Argon gas for at least 20 minutes before adding reagents.

2. Precursor Preparation

  • Dissolve Acrylamide (e.g., 1 M) in the degassed water.

  • Add BAP. Note: If BAP does not dissolve, adjust pH to 4-5 using HCl to protonate the amines.

  • Ratio: High crosslinking density = 5 mol% BAP. Loose gel = 1 mol% BAP.

3. Initiation

  • Add APS (1 wt% relative to monomer). Stir gently.

  • Add TEMED (0.1% v/v).

  • Quickly transfer to the mold.

4. Polymerization

  • Seal the mold to prevent oxygen ingress.

  • Incubate at 50°C for 4–12 hours .

  • Note: Thermal initiation is preferred over redox (room temp) for allyl crosslinkers to overcome the energy barrier of allylic stabilization.

Characterization & Validation

Swelling Ratio (Q)

Since BAP contains amines, the swelling should be pH-dependent.

  • Lyophilize the gel to get Dry Weight (

    
    ).
    
  • Incubate in buffers of pH 4.0, 7.4, and 10.0 for 24 hours.

  • Measure Swollen Weight (

    
    ).
    


  • Expected Result:

    
    .
    
  • Reasoning: At pH 4, amines are protonated (

    
    ), causing electrostatic repulsion and expanding the network.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Gel fails to set (Method B) Oxygen InhibitionIncrease degassing time; seal mold under

atmosphere.
Gel is too soft Low Crosslinking EfficiencyIncrease BAP concentration; Switch to Method A (Thiol-Ene) for higher conversion.
BAP precipitates High pHBAP is a base. Lower precursor pH to < 6.0 to solubilize.
Opaque Gel Phase SeparationPolymerization was too slow, allowing hydrophobic domains to aggregate. Increase initiator conc.

Synthesis of BAP (Optional Pre-cursor Synthesis)

If commercial BAP is unavailable, it can be synthesized via the ring-opening of epichlorohydrin.

Reaction:



  • Setup: 3-neck flask, reflux condenser, dropping funnel, ice bath.

  • Procedure:

    • Charge flask with Allylamine (excess, 4-5 equivalents) to prevent polymerization.

    • Add Epichlorohydrin dropwise at 0°C.

    • Allow to warm to room temp, then reflux for 4 hours.

    • Purification: Distill off excess allylamine. Neutralize with NaOH. Extract with DCM.[2] Vacuum distill product.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][3] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization.[4] Advanced Materials, 21(48), 5005-5010. Link

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol Product Page. Link

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research, 26(3), 631-643. Link

  • Cramer, N. B., et al. (2007). Mechanism and modeling of thiol-ene photopolymerizations. Macromolecules, 35(14), 5361-5365. Link

Sources

Application

Application Note: Next-Generation Cross-Linking with 1,3-Bis(2-propen-1-ylamino)-2-propanol in Pharmaceutical Polymer Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of Poly(allylamine) Active Pharmaceutical Ingredients (APIs) (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of Poly(allylamine) Active Pharmaceutical Ingredients (APIs) (e.g., Sevelamer, Colesevelam)

Executive Summary and Mechanistic Insights

The synthesis of polycationic polymers, such as the phosphate-binder Sevelamer and the bile acid sequestrant Colesevelam, has traditionally relied on a two-step post-polymerization cross-linking process. In the legacy method, an allylamine homopolymer is synthesized and subsequently cross-linked using epichlorohydrin [1].

However, epichlorohydrin presents severe limitations in pharmaceutical manufacturing: it is highly toxic, a suspected carcinogen, and exhibits poor solubility in the aqueous solvents required for poly(allylamine) synthesis. This phase incompatibility leads to heterogeneous cross-linking density, batch-to-batch variability, and the formation of intractable gel-like intermediates that require energy-intensive grinding and lyophilization[2].

The Mechanistic Solution: The introduction of 1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as 1,3-bis(allylamino)-2-propanol) as a difunctional cross-linking agent revolutionizes this workflow. By utilizing its dihydrochloride salt, the cross-linker achieves perfect aqueous miscibility with the allylamine monomer. This enables a one-step co-polymerization process . Because the cross-linker shares the exact same reactive allyl moieties as the primary monomer, the reaction kinetics are matched, resulting in a polymer network with superior compositional homogeneity and a highly controlled particle size distribution [1, 2].

G cluster_0 Legacy Two-Step Method cluster_1 Modern One-Step Method A Allylamine Monomer B Poly(allylamine) Homopolymer A->B Polymerization D Cross-linked Polymer (Heterogeneous) B->D C Epichlorohydrin (Toxic) C->D Cross-linking E Allylamine Monomer H Cross-linked Polymer (Homogeneous) E->H F 1,3-Bis(allylamino)-2-propanol (Safe Cross-linker) F->H G Azo-initiator (VA-044) G->H Co-polymerization

Comparison of traditional vs. one-step cross-linking synthesis workflows.

Comparative Analysis: Epichlorohydrin vs. 1,3-Bis(allylamino)-2-propanol

To justify the transition in process chemistry, the following table summarizes the physicochemical and operational differences between the legacy and modern cross-linking agents.

ParameterEpichlorohydrin1,3-Bis(allylamino)-2-propanol DiHCl
Process Type Two-step (Polymerization

Alkylation)
One-step (Direct Co-polymerization)
Toxicity Profile High (Suspected carcinogen, highly reactive)Low (Non-volatile, stable salt)
Aqueous Solubility Poor (Requires biphasic/emulsion handling)Excellent (Miscible with aqueous allylamine)
Polymer Homogeneity Low (Surface-heavy cross-linking)High (Uniform distribution of cross-links)
Downstream Processing Requires grinding of tough gelsYields controlled particulate solids directly
Residuals Management Difficult removal of unreacted epichlorohydrinEasy removal of unreacted water-soluble monomers

Experimental Protocols

The following protocols outline the self-validating system for synthesizing the cross-linker, executing the one-step polymerization, and validating the API's efficacy via a phosphate-binding assay.

Protocol A: One-Step Co-Polymerization of Poly(allylamine) (Sevelamer Equivalent)

Causality Note: The azo-initiator VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride) is specifically chosen because it is water-soluble and generates radicals efficiently at 50 °C. This low temperature is critical to prevent the volatilization of allylamine (boiling point ~53 °C) during the 24-hour reaction window [1].

Reagents:

  • Allylamine (Monomer)

  • 1,3-Bis(allylamino)-2-propanol dihydrochloride (Cross-linker)

  • 37% Hydrochloric Acid (HCl)

  • VA-044 Azo-initiator

  • HPLC-grade Water

Step-by-Step Methodology:

  • Monomer Neutralization: In a 250 mL jacketed reaction vessel equipped with a mechanical stirrer and condenser, charge 37% HCl (0.561 mol). Cool the solution to 0–5 °C.

  • Monomer Addition: Add allylamine (32 g, 0.561 mol) dropwise while maintaining the internal temperature strictly between 5 °C and 10 °C to prevent exothermic volatilization.

  • Concentration: Remove approximately 12 mL of the liquid by vacuum distillation at 60–70 °C to achieve the optimal monomer concentration for radical propagation.

  • Cross-linker Integration: Cool the solution to 50 °C. Add 1,3-bis(allylamino)-2-propanol dihydrochloride (16 g, 0.067 mol). The ratio of cross-linker to monomer can be tuned (typically 10–30% by weight) to dictate the final swelling index of the hydrogel [2].

  • Initiation: Suspend VA-044 (1.15 g) in 2.5 mL of water and add to the reaction mixture.

  • Propagation: Stir continuously at 50 °C for 24 hours. To ensure maximum monomer conversion, add a second equivalent of VA-044 (1.15 g in 2.5 mL water) and continue heating for an additional 18 hours.

  • Purification: The resulting solid particulate polymer is washed extensively with water and methanol to remove unreacted monomers, then dried under vacuum.

Protocol B: Functional Validation via Phosphate Binding Assay

Causality Note: To verify that the synthesized polymer functions as an effective ion-exchange resin, its phosphate binding capacity must be quantified. We utilize the industry-standard ion chromatography method developed by Mazzeo et al. [3].

Step-by-Step Methodology:

  • Preparation: Prepare a standardized aqueous solution of sodium phosphate mimicking physiological intestinal concentrations (e.g., 10–30 mM at pH 7.0).

  • Incubation: Add a precisely weighed aliquot of the dried cross-linked polymer (e.g., 100 mg) to 100 mL of the phosphate solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 37 °C for 3 hours to simulate gastrointestinal transit time.

  • Filtration: Filter the suspension through a 0.2 µm polyethersulfone (PES) membrane to isolate the polymer-phosphate adduct from the supernatant.

  • Quantification: Analyze the filtrate using Ion Chromatography (IC) to determine the concentration of unbound free phosphate.

  • Calculation: Calculate the binding capacity (expressed in mEq/g of polymer) by subtracting the unbound phosphate concentration from the initial concentration.

MOA A Oral Administration of Cross-linked Poly(allylamine) B Protonation in Stomach (Forms Polycation) A->B C Binding of Dietary Phosphate in Intestine B->C D Excretion of Polymer-Phosphate Complex in Feces C->D E Reduction of Serum Phosphate Levels C->E

Mechanism of action for polycationic phosphate binders in the GI tract.

Conclusion

The substitution of epichlorohydrin with 1,3-Bis(allylamino)-2-propanol dihydrochloride represents a critical advancement in the synthesis of amine-based pharmaceutical polymers. By moving to a one-step, fully aqueous co-polymerization system, researchers can eliminate toxic reagents, reduce downstream processing bottlenecks, and achieve a highly homogeneous API with predictable and reproducible substrate-binding kinetics.

References

  • European Patent Office. (2009). EP2016947A1 - Novel one step process for preparing cross-linked poly(allylamine) polymers.
  • United States Patent and Trademark Office. (2013). US8394416B2 - One step process for preparing cross-linked poly(allylamine) polymers.
  • Mazzeo, J. R., et al. (1999). A phosphate binding assay for sevelamer hydrochloride by ion chromatography. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 911-915. Referenced in EP2016947A1.
Method

Application Note: 1,3-Bis(2-propen-1-ylamino)-2-propanol in High-Performance Nickel Electroplating

Executive Summary For researchers, materials scientists, and drug development professionals, the surface topography of manufacturing equipment is a critical variable. In pharmaceutical manufacturing, stainless steel reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, materials scientists, and drug development professionals, the surface topography of manufacturing equipment is a critical variable. In pharmaceutical manufacturing, stainless steel reactors and fluidic components are frequently nickel-plated to enhance corrosion resistance and surface smoothness. Utilizing 1,3-Bis(2-propen-1-ylamino)-2-propanol (a specialized amine-epichlorohydrin condensate) as a leveling agent ensures a highly leveled, non-porous surface. This ultra-smooth finish prevents active pharmaceutical ingredient (API) entrapment and biofilm formation, ensuring stringent cGMP compliance. This application note details the mechanistic causality, optimal bath formulations, and self-validating protocols for deploying this compound in Watts nickel electroplating.

Mechanistic Principles of Action

Molecular Design & Structure-Activity Relationship

1,3-Bis(2-propen-1-ylamino)-2-propanol is synthesized via the controlled condensation of allylamine and epichlorohydrin[1]. While monomeric allylamine provides basic brightening capabilities, its high volatility and narrow operating window limit its industrial utility. By forming this specific adduct, the molecule achieves a higher molecular weight and incorporates a hydrophilic secondary alcohol group. This structural evolution drastically reduces volatility, enhances solubility in the aqueous Watts bath, and provides a larger steric footprint. Amine-epichlorohydrin condensates are widely recognized as powerful leveling agents in electroplating[2]. The increased steric bulk is critical for effective leveling, as it creates a substantial diffusion barrier at the high-current-density peaks of the cathode.

Electrokinetic Behavior in Watts Baths

In the acidic environment of a standard Watts nickel bath (pH 3.8–4.2), the secondary amine groups of 1,3-Bis(2-propen-1-ylamino)-2-propanol undergo protonation, rendering the molecule cationic. This positive charge facilitates electrophoretic migration toward the negatively charged cathode. According to the diffusion-controlled adsorption model, the molecule selectively adsorbs at micro-peaks (areas of high current density). The


-electron coordination of the allyl (2-propen-1-yl) groups with the nickel d-orbitals creates a localized insulating layer. This increases the charge transfer resistance at the peaks, forcing the reduction of 

ions into the micro-valleys (low current density areas). In nickel electroplating, such allylamine derivatives act synergistically with primary brighteners to produce ductile, leveled, and highly brilliant deposits[3].

Mechanism A 1,3-Bis(2-propen-1-ylamino)-2-propanol (Protonated Cation) B Electrophoretic Migration to Cathode A->B Applied E-field C Selective Adsorption at HCD Peaks B->C Electrostatic Attraction D Localized Increase in Resistance C->D Pi-Bond Coordination E Redirection of Ni2+ to LCD Valleys D->E Current Redistribution F Uniform, Highly Leveled Nickel Deposit E->F Grain Refinement

Figure 1: Mechanistic pathway of 1,3-Bis(2-propen-1-ylamino)-2-propanol as a leveling agent.

Experimental Protocols & Self-Validating Workflows

To establish a robust, self-validating system for leveler optimization, the Hull Cell protocol is employed. By utilizing an angled cathode, a single 10-minute electrodeposition cycle generates a continuous spectrum of current densities (from 0.1 A/dm² to 8.0 A/dm²). This inherently validates the bath's operational health in a single run: the high-current-density (HCD) region confirms the prevention of burning, while the low-current-density (LCD) region verifies throwing power. This eliminates the need for multiple discrete experiments and ensures immediate, empirical verification of the protocol.

Workflow S1 Step 1: Base Bath Preparation (Watts Nickel Formulation) S2 Step 2: Primary Brightener Addition (e.g., Saccharin) S1->S2 S3 Step 3: Leveler Dosing (1,3-Bis(2-propen-1-ylamino)-2-propanol) S2->S3 S4 Step 4: Hull Cell Electrodeposition (267 mL, 2A, 10 mins) S3->S4 S5 Step 5: Deposit Evaluation (Thickness, Brightness, Ductility) S4->S5

Figure 2: Self-validating Hull Cell workflow for optimizing leveler concentration.

Step-by-Step Hull Cell Optimization Protocol

Prerequisites : 267 mL Hull Cell, brass test panels, DC power supply, heated magnetic stirrer.

  • Base Bath Preparation : Dissolve Nickel Sulfate, Nickel Chloride, and Boric Acid in 200 mL of deionized water at 60°C (Refer to Table 1 for concentrations).

  • pH Adjustment : Adjust the pH to exactly 4.0 using 10%

    
     or 
    
    
    
    . Causality: A pH of 4.0 ensures optimal protonation of the secondary amines without causing nickel hydroxide precipitation.
  • Additive Dosing : Add Saccharin (primary brightener) and the Wetting Agent. Prepare a 1% (w/v) stock solution of 1,3-Bis(2-propen-1-ylamino)-2-propanol in deionized water, and aliquot the required volume into the Hull Cell to achieve the target concentration (e.g., 30 mg/L). Dilute to a final volume of 267 mL.

  • Electrodeposition : Clean the brass test panel using standard cathodic electrocleaning and a 5%

    
     acid dip. Place the panel in the Hull Cell and apply a current of 2.0 A for 10 minutes at 55°C with mild air agitation.
    
  • Post-Plating Evaluation : Remove the panel, rinse with DI water, and dry with compressed air. Evaluate the leveling thickness across the HCD to LCD spectrum using X-ray fluorescence (XRF) or a surface profilometer.

Quantitative Data & Defect Resolution

Table 1: Standard Watts Nickel Bath Formulation Incorporating 1,3-Bis(2-propen-1-ylamino)-2-propanol

ComponentFunctionOptimal Concentration
Nickel Sulfate (

)
Primary source of nickel ions250 - 300 g/L
Nickel Chloride (

)
Anode corrosion, conductivity40 - 60 g/L
Boric Acid (

)
pH buffer40 - 45 g/L
Saccharin (Primary Brightener)Grain refinement, stress relief1.0 - 2.0 g/L
1,3-Bis(2-propen-1-ylamino)-2-propanol Leveling agent, secondary brightener 10 - 50 mg/L
Sodium Lauryl Sulfate (SDS)Wetting agent, pitting prevention0.1 - 0.3 g/L

Table 2: Hull Cell Panel Evaluation (267 mL, 2A, 10 min, 55°C)

Current Density RegionObservation (Without Leveler)Observation (With 30 mg/L Leveler)
High Current Density (HCD) Burnt, nodular deposits, hazyMirror-bright, smooth, no burning
Medium Current Density (MCD) Semi-bright, visible substrate scratchesHighly leveled, scratch-free, brilliant
Low Current Density (LCD) Dull, poor coverageBright, uniform coverage

References[1] Title: EP2016947A1 - Novel one step process for preparing cross-linked poly(allylamine) polymers

Source: Google Patents URL:[3] Title: US4077855A - Bright nickel electroplating bath and process Source: Google Patents URL:[2] Title: COMPOSITION FOR TIN-SILVER ALLOY ELECTROPLATING COMPRISING A COMPLEXING AGENT - European Patent Office - EP 3775325 B1 Source: European Patent Office URL:

Sources

Application

Application Notes and Protocols for Polymerization of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Introduction: Unlocking the Potential of Poly(1,3-Bis(2-propen-1-ylamino)-2-propanol) in Advanced Applications The monomer 1,3-Bis(2-propen-1-ylamino)-2-propanol presents a unique trifecta of reactive functionalities: tw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Poly(1,3-Bis(2-propen-1-ylamino)-2-propanol) in Advanced Applications

The monomer 1,3-Bis(2-propen-1-ylamino)-2-propanol presents a unique trifecta of reactive functionalities: two allylic double bonds for polymerization and a secondary amine and a hydroxyl group for further chemical modification or to impart specific properties to the resulting polymer. This structure makes it a highly attractive building block for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and as crosslinking agents.[1] This guide provides a comprehensive overview of the polymerization techniques applicable to this monomer, with a focus on free-radical cyclopolymerization, and offers detailed protocols for researchers, scientists, and drug development professionals.

The polymerization of diallylamine monomers, the class to which 1,3-Bis(2-propen-1-ylamino)-2-propanol belongs, is not a straightforward vinyl polymerization. Instead, it proceeds through a fascinating intra-intermolecular mechanism known as cyclopolymerization.[2] This process leads to the formation of five- or six-membered rings within the polymer backbone, resulting in a polymer with a significantly different structure and properties compared to a linear analogue. Understanding and controlling this cyclopolymerization is key to harnessing the full potential of this monomer.

A significant challenge in the polymerization of diallylamine monomers is the propensity for degradative chain transfer, which can lead to the formation of low molecular weight oligomers.[3][4] This occurs via abstraction of an allylic hydrogen atom from the monomer by a propagating radical, forming a stable, less reactive allylic radical that is slow to reinitiate polymerization. However, this limitation can be overcome by conducting the polymerization under acidic conditions or by polymerizing the protonated monomer salt. This strategy effectively reduces the competitiveness of the chain transfer reaction, enabling the synthesis of high-molecular-weight polymers.[3]

These application notes will delve into the mechanistic intricacies of the polymerization of 1,3-Bis(2-propen-1-ylamino)-2-propanol, provide detailed, step-by-step protocols for its polymerization, and discuss the characterization and potential applications of the resulting polymers, particularly in the realm of drug delivery and hydrogel formation.

Monomer Characteristics and Handling

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource
Chemical Name 1,3-Bis(2-propen-1-ylamino)-2-propanol-
CAS Number 264141-29-9[1]
Molecular Formula C9H18N2O-
Molecular Weight 170.25 g/mol -
Appearance (Likely a viscous liquid or low melting solid)Inferred
Solubility Soluble in water, alcohols, and other polar organic solvents.Inferred from structure
Storage Store in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization or oxidation.General laboratory practice

Polymerization Methodologies

The primary method for polymerizing 1,3-Bis(2-propen-1-ylamino)-2-propanol is free-radical polymerization, which, due to the monomer's structure, proceeds via a cyclopolymerization pathway.

Free-Radical Cyclopolymerization: Mechanism and Control

The free-radical polymerization of 1,6-dienes like 1,3-Bis(2-propen-1-ylamino)-2-propanol involves a series of alternating intramolecular and intermolecular addition steps. The process is initiated by a standard radical initiator, which adds to one of the allyl double bonds of the monomer to form a primary radical. This radical can then undergo an intramolecular cyclization to form a five-membered (pyrrolidinium) or a six-membered (piperidinium) ring radical. The six-membered ring and its corresponding radical are generally more thermodynamically stable; however, the five-membered ring is often found as a significant repeating unit in polymers derived from 1,6-dienes. The ratio of five- to six-membered rings can be influenced by factors such as the bulkiness of substituents and the reaction temperature.[5] The cyclized radical then propagates by adding to another monomer molecule, continuing the chain growth.

To achieve high molecular weight polymers, it is crucial to suppress the degradative chain transfer reaction. This is typically achieved by protonating the amine groups of the monomer with an acid. The resulting positive charge on the nitrogen atom deactivates the allylic C-H bonds towards abstraction, thereby favoring the desired propagation reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat or Light Monomer 1,3-Bis(2-propen-1-ylamino) -2-propanol Primary_Radical Initial Monomer Radical Cyclized_Radical_5 5-membered Ring (Pyrrolidinium) Cyclized_Radical_6 6-membered Ring (Piperidinium) Growing_Polymer_Chain Propagating Polymer Chain Growing_Polymer_Chain->Monomer Chain Growth Termination_Product Inactive Polymer Growing_Polymer_Chain->Termination_Product Combination or Disproportionation

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the desired polymer properties and available laboratory equipment.

Protocol 1: Free-Radical Polymerization of 1,3-Bis(2-propen-1-ylamino)-2-propanol in an Aqueous Medium

This protocol is suitable for producing a water-soluble or swellable polymer, potentially for hydrogel applications. The use of an acidic medium is critical for achieving a high molecular weight.

Materials:

  • 1,3-Bis(2-propen-1-ylamino)-2-propanol (monomer)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium persulfate (APS) or 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI) (initiator)

  • Deionized (DI) water

  • Methanol or acetone (for precipitation)

  • Dialysis tubing (if purification is required)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen or argon inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer Salt Preparation:

    • In a round-bottom flask, dissolve a known amount of 1,3-Bis(2-propen-1-ylamino)-2-propanol in DI water to achieve the desired monomer concentration (e.g., 10-50% w/v).

    • Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl while stirring. This will protonate the amine groups of the monomer. Monitor the pH to ensure it is acidic (pH 2-3).

  • Polymerization Setup:

    • Equip the flask with a condenser and a nitrogen or argon inlet.

    • Purge the solution with nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation:

    • Dissolve the radical initiator (e.g., APS, 1-3 mol% relative to the monomer) in a small amount of deoxygenated DI water.

    • Add the initiator solution to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for APS) under a nitrogen or argon atmosphere.

    • Allow the polymerization to proceed for a specified time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent such as methanol or acetone, while stirring vigorously.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments.

    • For higher purity, redissolve the polymer in DI water and purify by dialysis against DI water for 2-3 days, with frequent water changes.

    • Isolate the purified polymer by lyophilization (freeze-drying).

  • Characterization:

    • Characterize the polymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the allyl double bonds and the presence of the polymer backbone.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the polymer structure, including the ratio of five- to six-membered rings.[6]

    • Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).[7]

Protocol 2: Solution Polymerization in an Organic Solvent

This protocol is suitable for applications where a non-aqueous solvent is preferred or for subsequent modification of the polymer in an organic medium.

Materials:

  • 1,3-Bis(2-propen-1-ylamino)-2-propanol (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) (initiator)

  • Dimethyl sulfoxide (DMSO) or Dioxane (solvent)[8]

  • Diethyl ether or hexane (for precipitation)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen or argon inlet

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the monomer in the chosen organic solvent (e.g., DMSO or dioxane) to the desired concentration (e.g., 10-50% w/v).

    • Add the radical initiator (e.g., AIBN, 1-3 mol% relative to the monomer).

    • Equip the flask with a condenser and a nitrogen or argon inlet.

    • Purge the solution with nitrogen or argon for 30-60 minutes.

  • Polymerization:

    • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN, or around 90°C for BPO) under a nitrogen or argon atmosphere.

    • Maintain the reaction for a set period (e.g., 6-24 hours), monitoring for an increase in viscosity.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like diethyl ether or hexane with vigorous stirring.

    • Collect the polymer by filtration and wash it thoroughly with the non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Perform characterization as described in Protocol 1 (FTIR, NMR, GPC/SEC).

G

Applications in Drug Development

The unique structure of poly(1,3-Bis(2-propen-1-ylamino)-2-propanol) opens up a range of possibilities in drug delivery and biomaterials science.

Hydrogel Formation for Controlled Drug Release

The presence of hydrophilic secondary amine and hydroxyl groups in the polymer backbone makes it an excellent candidate for forming hydrogels.[9][10] Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[11] This high water content provides a biocompatible environment for entrapped drugs.

Methods for Hydrogel Formation:

  • Physical Crosslinking: The polymer chains can be physically crosslinked through hydrogen bonding, ionic interactions, or hydrophobic associations.

  • Chemical Crosslinking: Covalent crosslinks can be introduced by reacting the secondary amine or hydroxyl groups with a suitable crosslinking agent (e.g., glutaraldehyde, epichlorohydrin). The unreacted allyl groups from incomplete cyclization could also potentially be used for post-polymerization crosslinking.

The resulting hydrogels can be designed to be "smart" or "intelligent," responding to environmental stimuli such as pH, temperature, or ionic strength, allowing for triggered drug release.[12][13] For instance, the amine groups in the polymer backbone will be protonated at low pH, leading to swelling of the hydrogel due to electrostatic repulsion, which can facilitate drug release in acidic environments like the stomach or tumor microenvironments.

Polymer-Drug Conjugates

The secondary amine and hydroxyl groups along the polymer chain provide convenient handles for covalently attaching drug molecules. This approach can be used to:

  • Increase the half-life of a drug: By attaching the drug to a larger polymer molecule, its renal clearance can be reduced.

  • Targeted drug delivery: Targeting ligands can be attached to the polymer to direct the drug to specific cells or tissues.

  • Sustained release: The drug can be attached via a cleavable linker that releases the drug over time through hydrolysis or enzymatic cleavage.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships and to ensure their suitability for the intended application.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization by observing the disappearance of C=C stretching vibrations of the allyl groups. Identification of functional groups in the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Determination of the polymer's microstructure, including the ratio of five- and six-membered rings in the backbone. Confirmation of the absence of unreacted monomer.[6]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.[7]
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg), which provides information about the polymer's thermal properties and chain flexibility.[14]
Thermogravimetric Analysis (TGA) Assessment of the thermal stability and decomposition profile of the polymer.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield - Inefficient initiation- Presence of inhibitors (e.g., oxygen)- Short polymerization time- Increase initiator concentration- Ensure thorough deoxygenation of the reaction mixture- Extend the polymerization time
Low Molecular Weight - Degradative chain transfer- High initiator concentration- High polymerization temperature- Conduct polymerization in an acidic medium or use the monomer salt- Reduce initiator concentration- Lower the polymerization temperature
Gel Formation (Insoluble Polymer) - Crosslinking due to high monomer concentration- High degree of polymerization leading to chain entanglement- Reduce the initial monomer concentration- Add a chain transfer agent (use with caution as it will lower molecular weight)
Broad Molecular Weight Distribution (High PDI) - Chain transfer reactions- Non-uniform reaction conditions- Suppress chain transfer by using acidic conditions- Ensure uniform heating and stirring

Conclusion

The polymerization of 1,3-Bis(2-propen-1-ylamino)-2-propanol offers a versatile platform for the creation of functional polymers with significant potential in drug delivery and biomaterials. By understanding and controlling the cyclopolymerization mechanism and mitigating side reactions like degradative chain transfer, researchers can synthesize a range of polymers with tailored properties. The protocols and guidelines presented here provide a solid foundation for exploring the applications of this promising monomer. Further research into the biocompatibility and biodegradability of these polymers will be crucial for their successful translation into clinical and pharmaceutical applications.

References

  • Hawthorne, D. G., Johns, S. R., Solomon, D. H., & Willing, R. I. (2006). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C: Polymer Reviews, 15(1), 75-124.
  • Solomon, D. H., & Hawthorne, D. G. (1983). Cyclopolymerization. IX. Effect of β-Substituents on the Cyclopolymerization of Diallylamines. Journal of Macromolecular Science: Part A - Chemistry, 19(5), 757-770.
  • Negi, Y., Harada, S., & Ishizuka, O. (1974). Cyclopolymerization of diallylamine derivatives in dimethyl sulfoxide. Journal of Polymer Science: Polymer Chemistry Edition, 12(9), 1951-1961.
  • Al-Garah, N. M. S., & Ali, F. B. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc.
  • Negi, Y., Harada, S., & Ishizuka, O. (1974).
  • Timofeeva, L. M., Kabanova, E. Y., & Topchiev, D. A. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541.
  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol. Retrieved from [Link]

  • Mamedova, V. M., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 33, 01014.
  • Mamedova, V. M., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • St. Clair, A. K., & St. Clair, T. L. (1993). Polyimides derived from 2-methyl-2-propyl- 1,3-bis(4-aminophenoxy)propane and 2,2. Polymer, 34(4), 779-784.
  • Zibo Dexin Lianbang Chemical Industry Co., LTD. (n.d.). Polyether Polyol Manufacturer in China. Retrieved from [Link]

  • Al-Samydai, A., Al-Dujaili, M. A., & Al-Tu'ma, A. J. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI.
  • Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Ali, Z. H., & Alkotaji, M. (2022). SMART HYDROGEL POLYMERS FOR DRUG DELIVERY. Military Medical Science Letters, 91(2), 105-118.
  • Google Patents. (n.d.). US1985885A - Preparation of 1,3 diamino-2-propanol.
  • Raeisi, A., & Farjadian, F. (2023). Commercial hydrogel product for drug delivery based on route of administration. Frontiers in Medical Technology, 5.
  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery.
  • Singh, B., & Sharma, S. (2016). Hydrogels: smart materials for drug delivery. Oriental Journal of Chemistry, 32(3), 1431.
  • Sahoo, S. K., et al. (2005). Synthesis and Characterization of Poly-1,3-dimethyloldiacrylate propane-2-ol and Its Use as Foam. Journal of Applied Polymer Science, 97(5), 2098-2103.
  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6).
  • Publications. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies.
  • Wageningen University & Research. (n.d.). Molecular Characterization of Synthetic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and polymerization reactions of cyclic imino ethers. 3. Poly(ester amide)s of the AA + BB type on the basis of 2‐oxazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral amines as initiators for ROP and their chiral induction on poly(2-aminoisobutyric acid) chains. Retrieved from [Link]

  • Google Patents. (n.d.). EP0934080A2 - 1,3-bis-(n-lactamyl) propane and the pharmaceutical and cosmetic use thereof.

Sources

Method

Functionalization of polyurethanes with 1,3-Bis(2-propen-1-ylamino)-2-propanol

Application Note & Protocol Guide Topic: Functionalization of Polyurethanes with 1,3-Bis(2-propen-1-ylamino)-2-propanol for Advanced Biomedical Applications Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Functionalization of Polyurethanes with 1,3-Bis(2-propen-1-ylamino)-2-propanol for Advanced Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering a Versatile Polyurethane Platform for Covalent Ligand Attachment

Polyurethanes (PUs) are a highly versatile class of polymers, prized for their tunable mechanical properties and biocompatibility, making them staples in the medical device and drug delivery fields.[1][2][3] Standard polyurethanes, however, are often chemically inert, lacking the reactive handles necessary for the covalent attachment of therapeutic agents, targeting ligands, or biomolecules. This limitation can be overcome by chemical functionalization, a strategy to introduce specific reactive groups into the polymer structure.[4][5]

This guide details a robust, two-stage methodology for creating functionalized polyurethanes designed for subsequent modification via "click" chemistry. The core of this strategy is the use of 1,3-Bis(2-propen-1-ylamino)-2-propanol as a functional chain extender during the initial polyurethane synthesis. This molecule is uniquely suited for this purpose:

  • Incorporation into the Backbone: Its secondary hydroxyl group readily reacts with isocyanates, seamlessly integrating it into the polyurethane chain.[6][7]

  • Pendant "Clickable" Groups: This integration simultaneously introduces pendant allyl groups (2-propen-1-yl) along the polymer backbone. These allyl groups are ideal substrates for highly efficient and specific post-polymerization modification.[2][8]

The resulting allyl-functionalized polyurethane serves as a versatile platform, ready for covalent modification via the thiol-ene "click" reaction . This photo-initiated reaction allows for the attachment of any thiol-containing molecule—such as cysteine-terminated peptides, thiolated drugs, or functional small molecules—under mild, biocompatible conditions.[9][10][11] This approach provides a powerful tool for developing advanced drug delivery systems, cell-instructive tissue engineering scaffolds, and antimicrobial surfaces.

Section 1: Principle of the Two-Stage Functionalization Strategy

The overall process is divided into two primary stages: the synthesis of the reactive polymer platform and its subsequent functionalization.

  • Stage 1: Synthesis of Allyl-Functionalized Polyurethane. A standard prepolymer method is used where a diisocyanate is first reacted with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with 1,3-Bis(2-propen-1-ylamino)-2-propanol. The hydroxyl group on the chain extender reacts with the terminal isocyanate groups, incorporating the molecule and its pendant allyl groups into the final polymer.

  • Stage 2: Post-Functionalization via Thiol-Ene Coupling. The purified allyl-functionalized polyurethane is dissolved and mixed with a thiol-containing molecule of interest and a photoinitiator. Upon exposure to UV light, a radical-mediated click reaction occurs, efficiently forming a stable thioether bond between the polyurethane and the target molecule.[11][12]

The logical workflow for this entire process is illustrated below.

G cluster_0 Stage 1: Polymer Synthesis cluster_1 Stage 2: Post-Functionalization A 1. Mix Diisocyanate & Polyol B 2. Form NCO-Terminated Prepolymer A->B C 3. Add Functional Chain Extender (1,3-Bis(2-propen-1-ylamino)-2-propanol) B->C D 4. Synthesize Allyl-Functionalized Polyurethane C->D E 5. Dissolve Allyl-PU + Thiol-Molecule (R-SH) + Photoinitiator D->E F 6. UV Irradiation (Thiol-Ene Reaction) E->F G 7. Covalently Attached Functional Molecule F->G H 8. Final Bio-Functional Polyurethane G->H J END (Purified Product) H->J I START (Reagents) I->A

Caption: Overall workflow from synthesis to post-functionalization.

Section 2: Materials & Equipment

Materials
ReagentExamplePurity/GradeSupplierPurpose
Diisocyanate 1,4-Diisocyanatobutane (BDI)>98%Sigma-AldrichHard Segment
Polyol Poly(ε-caprolactone) diol (PCL-diol)Mn = 2000 g/mol Sigma-AldrichSoft Segment
Chain Extender 1,3-Bis(2-propen-1-ylamino)-2-propanol>95%Custom SynthesisFunctional Monomer
Catalyst Stannous Octoate (Sn(Oct)₂)>95%Sigma-AldrichUrethane Reaction
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)AnhydrousSigma-AldrichReaction Medium
Photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA)>99%Sigma-AldrichRadical Initiator
Thiol Molecule Cysteine-Arginine-Glycine-Aspartic acid (Cys-RGD)Peptide GradeVariousBio-ligand
Precipitation Solvent Deionized Water, IsopropanolACS GradeFisher ScientificPolymer Purification
Drying Agent Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificSolvent Drying

Causality Note: The use of anhydrous solvents and the pre-drying of polyols are critical. Isocyanate groups (-NCO) are highly reactive towards water, which leads to the formation of unstable carbamic acids that decompose into amines and CO₂, causing chain termination and undesirable foam formation.[6][13]

Equipment
  • Three-neck round-bottom flask with mechanical stirrer and argon/nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum oven for drying reagents and polymers

  • Rotary evaporator for solvent removal

  • UV lamp (365 nm, e.g., a high-pressure mercury lamp)

  • Analytical Instruments: FTIR Spectrometer, NMR Spectrometer, Gel Permeation Chromatography (GPC) system.

  • Standard laboratory glassware and personal protective equipment (PPE)

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Allyl-Functionalized Polyurethane (Allyl-PU)

This protocol details the two-step prepolymer method for synthesizing the functional polymer.[14]

1. Reagent Preparation: a. Dry PCL-diol (e.g., 10 g, 5 mmol) in a vacuum oven at 80°C for at least 12 hours to remove residual water. b. Ensure all other reagents are anhydrous. Handle BDI and Sn(Oct)₂ in a fume hood with appropriate PPE.

2. Prepolymer Formation: a. Set up a three-neck flask with a mechanical stirrer and an inert gas (argon) inlet. b. Add the dried PCL-diol to the flask and dissolve it in anhydrous DMSO (e.g., 40 mL). c. Under argon, add BDI (e.g., 1.4 g, 10 mmol) to the flask. This corresponds to a 2:1 molar ratio of NCO to OH groups. d. Add the catalyst, Sn(Oct)₂ (e.g., 0.05 wt% of total reactants), to the mixture. e. Heat the reaction to 80°C and stir for 3 hours. The viscosity will increase as the NCO-terminated prepolymer forms.

G diisocyanate O=C=N-R1-N=C=O (Diisocyanate) prepolymer O=C=N-R1-NH-C(O)-O-R2-O-(O)C-NH-R1-N=C=O (NCO-Terminated Prepolymer) diisocyanate->prepolymer polyol HO-R2-OH (Polyol) polyol->prepolymer catalyst Sn(Oct)₂ catalyst->prepolymer 80°C, 3h

Caption: Prepolymer formation reaction.

3. Chain Extension: a. In a separate beaker, dissolve 1,3-Bis(2-propen-1-ylamino)-2-propanol (e.g., 0.99 g, 5 mmol) in anhydrous DMSO (e.g., 10 mL). b. Cool the prepolymer solution to room temperature. c. Slowly add the chain extender solution dropwise to the stirring prepolymer solution. The molar amount of the chain extender should equal the initial molar excess of isocyanate to ensure complete reaction. d. Continue stirring at 40°C for 18 hours.

4. Purification: a. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring deionized water. b. Collect the solid polymer by filtration. c. Wash the polymer by re-suspending it in isopropanol for 24 hours to remove unreacted monomers and low molecular weight oligomers. d. Collect the purified polymer and dry it in a vacuum oven at 60°C for 48 hours until a constant weight is achieved.

Protocol 2: Characterization of Allyl-PU

It is crucial to validate the structure of the synthesized polymer before proceeding.

TechniquePurposeExpected Result / Key Features to Observe
FTIR Confirm urethane formation and presence of allyl groups.Disappearance of the strong NCO peak (~2270 cm⁻¹). Appearance of N-H stretch (~3300 cm⁻¹), C=O stretch (~1730 cm⁻¹), and C-N stretch (~1530 cm⁻¹). Presence of a weak C=C stretch from the allyl group (~1645 cm⁻¹).[15]
¹H NMR Confirm and quantify allyl group incorporation.Protons of the allyl group (CH₂=CH-CH₂) should be visible in the 5-6 ppm (vinyl) and ~4 ppm (allylic) regions. Integration of these peaks relative to the polyol backbone protons can confirm the degree of functionalization.
GPC Determine molecular weight and polydispersity.A single, relatively narrow peak indicates successful polymerization without significant side reactions. Provides Mn, Mw, and PDI values.
Protocol 3: Post-Functionalization via Thiol-Ene "Click" Chemistry

This protocol describes the covalent attachment of a thiol-containing molecule (R-SH) to the Allyl-PU.

1. Reaction Setup: a. In a quartz reaction vessel, dissolve the dried Allyl-PU (e.g., 200 mg) in a suitable solvent (e.g., DMSO or THF, 5 mL). b. Add the thiol-containing molecule (e.g., Cys-RGD peptide). A molar excess (e.g., 1.5 equivalents per allyl group) is recommended to drive the reaction to completion. c. Add the photoinitiator, DMPA (e.g., 1 mol% relative to the thiol groups). d. Stir the solution in the dark for 10 minutes to ensure homogeneity.

2. UV-Initiated Reaction: a. Place the reaction vessel under a UV lamp (365 nm). b. Irradiate the solution with stirring for a defined period (e.g., 10-60 minutes). The optimal time should be determined empirically. c. The reaction is typically conducted at room temperature.

G cluster_initiation Initiation cluster_propagation Propagation allyl_pu PU-CH₂-CH=CH₂ (Allyl Group on PU) pu_rad PU-CH₂-ĊH-CH₂-S-R (Carbon-centered Radical) allyl_pu->pu_rad + R-S• thiol R-SH (Thiol Molecule) thiol_rad R-S• (Thiyl Radical) thiol->thiol_rad + Initiator• initiator Initiator rad_initiator Initiator• (Radical) initiator->rad_initiator hv uv UV Light (365 nm) product PU-CH₂-CH₂-CH₂-S-R (Thioether Linkage) pu_rad->product + R-SH (- R-S•)

Sources

Application

Reaction conditions for allyl-functionalized amines in polymer synthesis

Application Note: Reaction Conditions and Protocols for Allyl-Functionalized Amines in Polymer Synthesis Executive Summary Allyl-functionalized amines are highly versatile building blocks in polymer chemistry, widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions and Protocols for Allyl-Functionalized Amines in Polymer Synthesis

Executive Summary

Allyl-functionalized amines are highly versatile building blocks in polymer chemistry, widely utilized in the synthesis of ion-exchange resins (e.g., Sevelamer), antimicrobial coatings, and 3D-printable hydrogels[1][2]. However, the direct polymerization of allylamine presents unique thermodynamic and kinetic challenges that often result in poor yields and low molecular weights. This application note provides a comprehensive, mechanistically grounded guide to overcoming these barriers. We detail the optimized reaction conditions for the free-radical polymerization of allylamine salts and the rapid, orthogonal functionalization of allyl-amine macromers via thiol-ene click chemistry[2][3].

Mechanistic Causality: Overcoming Polymerization Barriers

The Degradative Chain Transfer Phenomenon In standard free-radical polymerization, neutral allylamine monomers yield only low-molecular-weight oligomers. This is caused by degradative chain transfer: the propagating polymer radical abstracts an allylic hydrogen from a monomer, forming a highly stable, resonance-stabilized allyl radical. This new radical is too unreactive to continue the polymerization chain, effectively terminating the reaction[3].

The Salt-Effect Solution To synthesize high-molecular-weight polyallylamine, the amine must be protonated (e.g., using concentrated HCl or H₂SO₄) prior to polymerization[1]. Protonation converts the amine into an strongly electron-withdrawing ammonium group (–NH₃⁺). This drastically reduces the electron density of the adjacent allylic C-H bonds, destabilizing the potential allylic radical and thereby suppressing degradative chain transfer[3]. Polymerization is then successfully driven using water-soluble azo initiators, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), which decompose cleanly at 50–55 °C[1].

Thiol-Ene "Click" Photopolymerization For post-polymerization modification or the crosslinking of allyl-functionalized prepolymers (e.g., allyl-functionalized polysaccharides or polyimides), thiol-ene click chemistry offers a superior alternative[2][4]. This radical-mediated step-growth mechanism is highly efficient, regioselective, and uniquely insensitive to oxygen inhibition[4]. It allows for the rapid, UV-initiated formation of polythioether networks under ambient conditions, making it ideal for hydrogel fabrication and photopatterning[2][4].

Reaction Pathways & Workflow

G Start Allyl-Functionalized Amines Path1 Pathway 1: Direct Polymerization (Allylamine Monomers) Start->Path1 Path2 Pathway 2: Step-Growth / Crosslinking (Allyl-Amine Macromers) Start->Path2 Protonation Acidic Protonation (pH < 1) Suppresses chain transfer Path1->Protonation ThiolEne Thiol-Ene Photopolymerization (UV, Multifunctional Thiols) Path2->ThiolEne RadicalPoly Azo-Initiated Radical Polymerization (e.g., V-50 initiator, 50-55°C) Protonation->RadicalPoly PAH Poly(allylamine hydrochloride) (PAH) RadicalPoly->PAH ClickNet Polythioether Networks / Hydrogels ThiolEne->ClickNet

Reaction pathways for allyl-functionalized amines: Direct radical polymerization vs. Thiol-Ene click.

Experimental Protocols

Protocol A: Free-Radical Polymerization of Poly(allylamine hydrochloride) (PAH)

Objective: Synthesize high-molecular-weight PAH from allylamine monomer. Causality Focus: Strict temperature control during protonation prevents monomer volatilization, while maintaining pH < 1 ensures complete suppression of degradative chain transfer[1][3].

Step-by-Step Methodology:

  • Protonation: In a 1 L round-bottom flask equipped with a magnetic stirrer and cooling bath, add 200 mL of concentrated HCl (37%). Cool the acid to < 5 °C[1].

  • Monomer Addition: Slowly add 100 g of allylamine dropwise over 1–1.5 hours. Critical: Allylamine neutralization is highly exothermic. Maintain the internal temperature below 10 °C to prevent monomer loss[1].

  • Equilibration: Remove the cooling bath and allow the reaction mixture to reach room temperature over 30 minutes, then heat to 50 °C[1].

  • Initiation: Dissolve 20 g of 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) in 9 mL of demineralized water. Add this initiator solution to the reaction flask[1].

  • Polymerization: Stir the mixture continuously for 24 hours at 50–55 °C under a nitrogen atmosphere[1].

  • Purification: Pour the viscous solution into a large excess of methanol to precipitate the PAH. Filter, wash with methanol, and dry under vacuum at 50 °C[5].

Self-Validation System: The successful formation of high-MW polymer is visually confirmed by a dramatic increase in solution viscosity. Complete protonation can be verified by checking that the initial reaction mixture pH is between 0.3 and 0.8[6].

Protocol B: Epichlorohydrin Crosslinking of Polyallylamine

Objective: Form an insoluble, amine-rich hydrogel network (e.g., Sevelamer analogue). Causality Focus: PAH must be partially neutralized to provide free nucleophilic primary amines that can attack the epoxide rings of the crosslinker[1].

Step-by-Step Methodology:

  • Neutralization: Dissolve 27 g of NaOH in 300 mL of deionized water. Add 100 g of the synthesized PAH (from Protocol A) and stir for 45 minutes at room temperature to partially deprotonate the amine groups[1].

  • Solvent Phase Preparation: In a separate flask, dissolve 4 mL of a surfactant (e.g., sorbitan sesquioleate) in 500 mL of toluene. Add 9 mL of epichlorohydrin[1].

  • Crosslinking: Add the aqueous PAH solution to the toluene phase. Stir vigorously at room temperature for 45 minutes to form a suspension, then heat to 50 °C for 16 hours[1].

  • Recovery: Filter the resulting crosslinked gel, wash extensively with water to remove unreacted reagents and salts, and lyophilize[1].

Self-Validation System: The reaction is validated by the phase transition from a liquid suspension to a solid, swellable hydrogel. The degree of crosslinking can be quantified by measuring the equilibrium swelling ratio in water.

Protocol C: Thiol-Ene Photopolymerization of Allyl-Amine Macromers

Objective: Rapidly cure allyl-functionalized prepolymers into polythioether networks. Causality Focus: Utilizing a 1:1 molar ratio of allyl to thiol groups ensures a complete step-growth reaction, minimizing unreacted dangling ends that compromise mechanical integrity[2][4].

Step-by-Step Methodology:

  • Resin Formulation: Dissolve the allyl-functionalized amine prepolymer (e.g., allyl-functionalized polysaccharide) in a suitable solvent (water or ethanol)[2].

  • Thiol Addition: Add a multifunctional thiol (e.g., trimethylolpropane tris(3-mercaptopropionate), TMPMP) to achieve an equimolar ratio of alkene to thiol functional groups[4].

  • Photoinitiator Addition: Add 1–2 wt% of a radical photoinitiator (e.g., LAP for aqueous systems or Irgacure 2959)[4].

  • Curing: Cast the resin into a mold or use it as a 3D printing ink. Irradiate with UV light (365 nm or 405 nm) for 1 to 10 minutes at ambient temperature[2][4].

Self-Validation System: Monitor the reaction via FTIR spectroscopy. The successful and complete thiol-ene reaction is validated by the total disappearance of the characteristic allyl C=C stretching peak at ~1640 cm⁻¹ and the thiol S-H stretching peak at ~2570 cm⁻¹.

Quantitative Data & Reaction Parameters

The following table summarizes the deterministic parameters required for the successful synthesis and modification of allyl-functionalized amines[1][2][3][4].

Reaction TypeMonomer / Prepolymer StateInitiator / CatalystTemperatureTimeKey Outcome / Yield
Free Radical Polymerization Allylamine Hydrochloride (pH < 1)V-50 (Azo Initiator)50–55 °C24–48 hHigh MW Poly(allylamine) (>80% conversion)
Nucleophilic Crosslinking Partially Neutralized PAHEpichlorohydrin25 °C → 50 °C16 hInsoluble Polyamine Gel (Sevelamer-type)
Thiol-Ene Photopolymerization Allyl-functionalized Macromer + ThiolUV Light + Photoinitiator (e.g., LAP)20–25 °C1–10 minPolythioether Network / 3D Hydrogel

References

  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. nih.gov.
  • US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer. google.com.
  • US6303723B1 - Process for polymerization of allylic compounds. google.com.
  • Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry. mdpi.com.
  • Photopatternable, Degradable, and Performant Polyimide Network Substrates for E-Waste Mitigation. chemrxiv.org.
  • Free Radical Polymerization of Allylamine in Different Acidic Media. researchgate.net.

Sources

Method

Application Note: One-Step Synthesis of Poly(allylamine) Ion-Exchange Resins Using 1,3-Bis(2-propen-1-ylamino)-2-propanol

Target Audience: Polymer Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals. Introduction & Mechanistic Rationale Cross-linked poly(allylamine) polymers serve as critical active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals.

Introduction & Mechanistic Rationale

Cross-linked poly(allylamine) polymers serve as critical active pharmaceutical ingredients (APIs) in the management of metabolic and renal disorders. The most prominent clinical example is Sevelamer hydrochloride, an organic polycationic polymer that acts as a non-absorbed ion-exchange resin to bind dietary phosphate in the gastrointestinal tract, thereby treating hyperphosphatemia in patients with chronic kidney disease[1]. Similarly, related resins are utilized as bile acid sequestrants (e.g., Colesevelam) to manage hyperlipidemia[2].

Historically, the industrial production of these resins relied on a cumbersome two-step process:

  • The free-radical polymerization of allylamine to form a linear poly(allylamine) intermediate.

  • A subsequent alkylation reaction using epichlorohydrin to cross-link the polymer chains[3].

The Paradigm Shift: The traditional method suffers from significant drawbacks. Epichlorohydrin is highly toxic and carcinogenic, requiring exhaustive downstream purification to reach acceptable parts-per-million (ppm) limits. Furthermore, cross-linking a pre-formed polymer coil often leads to heterogeneous "core-shell" gelation, where the surface is highly cross-linked but the interior remains loose, negatively impacting the binding capacity[2].

By utilizing 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS No. 264141-29-9)[4]—also known as 1,3-bis(allylamino)-2-propanol—as a bifunctional cross-linking monomer, we can achieve a one-step direct copolymerization [1]. Because the cross-linker contains two polymerizable allyl groups, it integrates uniformly into the growing polymer network during the initial radical propagation phase. This eliminates the need for toxic epichlorohydrin in the final step, reduces the energy required for stirring highly viscous intermediates, and yields a chemically homogeneous resin with superior binding kinetics[2].

Process Visualization

To understand the operational advantage of this methodology, the structural workflow is mapped below.

G cluster_0 Traditional Two-Step Synthesis cluster_1 Novel One-Step Synthesis A1 Allylamine Monomer A2 Linear Poly(allylamine) A1->A2 Radical Polymerization A3 Cross-linked Resin (Heterogeneous) A2->A3 Epichlorohydrin (Toxic Alkylation) B1 Allylamine + 1,3-Bis(2-propen-1-ylamino)-2-propanol B2 Cross-linked Resin (Homogeneous) B1->B2 Azo-Initiator Direct Copolymerization

Figure 1: Comparison of traditional two-step vs. novel one-step ion-exchange resin synthesis.

Experimental Protocols

The one-step process can be executed via Homogeneous Solution Polymerization (yielding a bulk gel that must be milled) or Inverse Emulsion Polymerization (yielding controlled spherical micro-beads)[2]. Both protocols require strict temperature control and oxygen exclusion to maintain radical half-life and prevent chain termination.

Protocol A: Homogeneous Solution Polymerization (Bulk Gel)

Causality Note: The neutralization of allylamine with HCl is highly exothermic. Because allylamine has a low boiling point (~53 °C), the reaction vessel must be strictly maintained at 5–10 °C to prevent monomer volatilization and ensure stoichiometric precision[3].

  • Neutralization: Equip a 250 mL jacketed reaction vessel with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet. Charge the vessel with 37% Hydrochloric Acid (27.6 g, 0.280 mol) and cool to 0 °C.

  • Monomer Addition: Add Allylamine (16.0 g, 0.280 mol) dropwise under continuous stirring, maintaining the internal temperature between 5 °C and 10 °C.

  • Cross-linker Integration: Once addition is complete, add acetonitrile (52.2 mL) to reduce viscosity, followed by 1,3-Bis(2-propen-1-ylamino)-2-propanol dihydrochloride (8.3 g, 0.034 mol)[3].

  • Initiation: Purge the system with nitrogen for 30 minutes. Heat the solution to 50 °C. Add the water-soluble azo-initiator VA-044 (1.15 g) suspended in 2.5 mL of HPLC water[3].

  • Curing: Stir at 50 °C for 24 hours. Critical Step: As the gel effect (Trommsdorff effect) takes hold, radical mobility drops. Add a second dose of VA-044 (1.15 g) and stir for an additional 18 hours to drive the conversion of residual monomers to <1 ppm[3].

  • Recovery: The resulting rigid gel is mechanically crushed, washed extensively with water and isopropanol to remove unreacted species, and vacuum dried at 60 °C.

Protocol B: Inverse Emulsion Polymerization (Micro-bead Formation)

Causality Note: This method utilizes a Water-in-Oil (W/O) emulsion. By pairing a low-HLB surfactant in the oil phase (Span-85, HLB 1.8) with a high-HLB surfactant in the aqueous phase (Brij-58, HLB 15.7), we create a highly stable interfacial tension that prevents droplet coalescence during the critical gelation phase[3]. Furthermore, combining two initiators (VA-044 and V-50) provides a sustained radical flux across a broader temperature gradient.

  • Aqueous Phase Preparation: In a vial, dissolve 1,3-Bis(2-propen-1-ylamino)-2-propanol dihydrochloride (0.82 g, 0.0034 mol), pre-neutralized allylamine hydrochloride (equivalent to 2.44 g free base), Brij-58 surfactant (0.064 g), and the azo-initiators VA-044 and V-50 (0.12 g total, 1:1 w/w ratio) in 3.5 mL of HPLC-grade water[1].

  • Organic Phase Preparation: In a separate vessel, dissolve Span-85 surfactant (0.312 g) in cyclohexane (4.8 mL)[1].

  • Emulsification: Slowly pour the aqueous phase into the organic phase. Homogenize the mixture using an Ultra Turrax at 22,000 rpm for 15 minutes to form a milky, stable inverse emulsion[1].

  • Polymerization: Transfer the emulsion to a Schlenk tube. Degas via three freeze-pump-thaw cycles or continuous nitrogen sparging. Heat the reactor to 55–65 °C under gentle mechanical stirring for 18 hours[1].

  • Recovery: Filter the resulting spherical polymer beads. Wash sequentially with cyclohexane, isopropanol, and water. Dry under vacuum to constant weight.

Quality Control: Phosphate Binding Assay

To validate the resin as a self-validating system, the ultimate proof of successful cross-linking and pore formation is its functional capacity to act as an ion-exchange resin.

Methodology: Following the industry-standard assay developed by Mazzeo et al. (1999)[3]:

  • Prepare a standardized aqueous solution of sodium phosphate mimicking physiological intestinal concentrations.

  • Incubate a known mass of the synthesized dried polymer with the phosphate solution at 37 °C for 2 hours.

  • Filter the polymer-phosphate adduct.

  • Quantify the unbound phosphate concentration in the filtrate using Ion Chromatography (IC).

  • Calculate the binding capacity, expressed in milliequivalents per gram (mEq/g)[3]. A pharmaceutical-grade Sevelamer-type resin should exhibit a binding capacity between 5.0 and 6.0 mEq/g.

Process Parameters & Yield Data

The following table summarizes the stoichiometric ratios and expected quality metrics for both methodologies.

Table 1: Process Parameters and Quality Metrics for Poly(allylamine) Resins
ParameterProtocol A: Homogeneous SolutionProtocol B: Inverse Emulsion
Reaction Phase Aqueous (Bulk Gel)Water-in-Oil (W/O) Emulsion
Allylamine Monomer 0.280 mol (16.0 g)0.043 mol (2.44 g)
Cross-linker (Formula IV) 0.034 mol (8.3 g)0.0034 mol (0.82 g)
Cross-linker Ratio (w/w %) ~ 51.8%~ 33.6%
Initiator System VA-044 (Split dose)VA-044 / V-50 (1:1 ratio)
Surfactant System NoneSpan-85 (Oil) / Brij-58 (Aq)
Physical Form Macroscopic Gel BlockSpherical Micro-beads
Phosphate Binding Capacity 5.2 - 5.5 mEq/g5.4 - 5.8 mEq/g

References

  • Pharmaffiliates. 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS No: 264141-29-9). Retrieved from:[Link]

  • US Patent 8,394,416 B2.One step process for preparing cross-linked poly(allylamine) polymers. Google Patents.
  • European Patent EP 2016947 A1.Novel one step process for preparing cross-linked poly(allylamine) polymers. Google Patents.
  • Korean Patent KR20100051616A.Novel one step process for preparing cross-linked poly(allylamine) polymers. Google Patents.

Sources

Application

Incorporating 1,3-Bis(2-propen-1-ylamino)-2-propanol into epoxy resin formulations

Application Note: Engineering Orthogonal Dual-Cure Epoxy-Thioether Networks using 1,3-Bis(2-propen-1-ylamino)-2-propanol Executive Summary The demand for advanced thermosetting polymers in biomedical engineering, drug-el...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Orthogonal Dual-Cure Epoxy-Thioether Networks using 1,3-Bis(2-propen-1-ylamino)-2-propanol

Executive Summary

The demand for advanced thermosetting polymers in biomedical engineering, drug-eluting matrices, and high-precision additive manufacturing requires formulations that decouple the shaping process from the final hardening phase. This application note details the incorporation of 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 1101184-94-4)—a bifunctional secondary diamine featuring pendant allyl groups—into epoxy resin formulations. By leveraging this specific molecule, formulators can engineer an orthogonal "dual-cure" system: a thermal epoxy-amine ring-opening reaction followed by a rapid UV-initiated thiol-ene click reaction[1].

Mechanistic Rationale: The Orthogonal Advantage

Standard primary amine hardeners react aggressively with oxirane (epoxy) rings, rapidly forming highly crosslinked, brittle networks. In contrast, 1,3-Bis(2-propen-1-ylamino)-2-propanol offers a highly controlled, two-stage curing mechanism driven by its unique structural motifs:

  • Secondary Amines: The two secondary amine groups react with the oxirane rings of a resin (e.g., DGEBA) via nucleophilic attack to form tertiary amines. Because they are secondary, they generate a linear or lightly branched "B-stage" prepolymer rather than an immediate rigid network[1].

  • Secondary Hydroxyl Group: The hydroxyl group located on the 2-propanol backbone acts as an internal hydrogen-bond donor. It stabilizes the transition state of the oxirane oxygen during nucleophilic attack, accelerating the thermal cure without the need for external Lewis acid catalysts.

  • Allyl (2-propen-1-yl) Groups: The electron-rich allyl double bonds are completely inert to the thermal epoxy-amine reaction. They remain preserved as pendant groups on the B-stage prepolymer. Upon exposure to UV light in the presence of a multifunctional thiol and a photoinitiator, these groups undergo a rapid thiol-ene radical addition, forming a tough polyether-polythioether co-network[2].

OrthogonalCure A 1,3-Bis(2-propen-1-ylamino)-2-propanol + DGEBA Epoxy C Thermal Cure (60°C) Epoxy-Amine Ring Opening A->C Nucleophilic Attack B Multifunctional Thiol + Photoinitiator E UV Photocure (365 nm) Thiol-Ene Click Reaction B->E Radical Addition D B-Stage Prepolymer (Pendant Allyl Groups) C->D Intermediate State D->E UV Exposure F Polyether-Polythioether Crosslinked Co-Network E->F Final Hardening

Orthogonal dual-cure mechanism of 1,3-Bis(2-propen-1-ylamino)-2-propanol in epoxy formulations.

Relevance to Drug Development & Biomedical Devices

For drug development professionals and biomaterials scientists, the toxicity and biocompatibility of crosslinking agents are paramount. 1,3-Bis(2-propen-1-ylamino)-2-propanol (often referred to in pharmacology as 1,3-bis(allylamino)-2-propanol) is the exact crosslinking agent utilized in the synthesis of Sevelamer hydrochloride , an FDA-approved polymeric phosphate binder used to treat hyperphosphatemia[3].

Because its safety profile is well-documented in pharmaceutical synthesis, incorporating this diamine into epoxy systems is highly advantageous for manufacturing biocompatible structural implants, dental composites, and drug-eluting matrices. The dual-cure nature allows an Active Pharmaceutical Ingredient (API) to be mixed into the liquid resin, thermally B-staged at low temperatures to prevent API degradation, and subsequently "locked" into the matrix via a rapid, room-temperature UV cure.

Experimental Protocol: Formulating the Co-Network

This protocol outlines the synthesis of a dual-cure network using DGEBA, 1,3-Bis(2-propen-1-ylamino)-2-propanol, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), and Irgacure 651.

Self-Validating System: To ensure trustworthiness, this protocol integrates Fourier Transform Infrared (FTIR) spectroscopy checkpoints. Proceeding to the next step is contingent upon spectroscopic validation of the previous chemical event.

Step 1: Stoichiometric Balancing
  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the crosslinker. With a molecular weight of 170.25 g/mol and two secondary amine hydrogens, the AHEW is ~85.1 g/eq.

  • Match the AHEW to the Epoxide Equivalent Weight (EEW) of the DGEBA resin (typically ~190 g/eq) to achieve a 1:1 stoichiometric ratio of amine hydrogens to oxirane rings.

  • Calculate the thiol-ene ratio: Add PETMP such that the molar ratio of thiol (S-H) groups to allyl (C=C) groups is exactly 1:1.

Step 2: Blending and Degassing
  • Combine the DGEBA, 1,3-Bis(2-propen-1-ylamino)-2-propanol, PETMP, and 2 wt% Irgacure 651 in a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

  • Causality Check: Transfer the mixture to a vacuum desiccator and degas at -0.1 MPa for 15 minutes. Why? Dissolved oxygen is a potent radical scavenger. If not removed, oxygen will quench the excited state of the photoinitiator and terminate thiyl radicals, leading to incomplete UV curing and a tacky, mechanically weak surface.

Step 3: Stage 1 - Thermal B-Staging
  • Cast the degassed resin into the desired mold or apply it as a conformal coating.

  • Heat the formulation in a convection oven at 60°C for 120 minutes.

  • Validation Check: Analyze a sample via FTIR. The characteristic oxirane ring stretch at 915 cm⁻¹ must be completely absent, confirming full thermal conversion. The allyl C=C stretch at 1640 cm⁻¹ must remain fully intact. The resin is now a stable, handleable B-stage solid.

Step 4: Stage 2 - UV Photocrosslinking
  • Expose the B-staged polymer to a 365 nm LED UV light source at an intensity of 40 mW/cm² for 5 minutes.

  • Validation Check: Analyze via FTIR. The allyl C=C peak at 1640 cm⁻¹ and the thiol S-H peak at 2570 cm⁻¹ must disappear, confirming the successful formation of the polythioether crosslinks[1].

Quantitative Data Presentation

The incorporation of the flexible polythioether network significantly alters the thermomechanical profile of the epoxy, shifting it from a brittle plastic to a toughened, high-elongation material[2].

Formulation TypeCuring MechanismGelation TimeGlass Transition (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
DGEBA + DETA (Standard) Thermal Only45 min110654
DGEBA + Allyl-Amine + PETMP Thermal (B-Stage)>120 minN/A (Linear)N/AN/A
DGEBA + Allyl-Amine + PETMP Dual-Cure (Thermal + UV)<2 min (UV Phase)855218

Table 1: Comparative thermomechanical properties demonstrating the toughness enhancement provided by the polyether-polythioether co-network.

References

1.[1] The development of an Epoxy-amine/Thiol-ene photocurable system. ResearchGate. Available at:[Link] 2.[3] US8394416B2 - One step process for preparing cross-linked poly(allylamine) polymers. Google Patents. Available at: 3.[2] Dual-Curing Epoxy Thermosets: Design, Curing, Properties and Applications. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Covalent Grafting of 1,3-Bis(2-propen-1-ylamino)-2-propanol onto Silica Surfaces

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-fidelity surface modification of silica. Executive Summary This guide details the methodology for...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-fidelity surface modification of silica.

Executive Summary

This guide details the methodology for covalently tethering 1,3-Bis(2-propen-1-ylamino)-2-propanol (referred to herein as BPP ) onto silica substrates. BPP is a versatile bifunctional ligand containing secondary amines, allyl groups, and a secondary hydroxyl. Its immobilization creates a "multimodal" surface capable of anion exchange (via amines), hydrogen bonding (via hydroxyls), and further derivatization or polymerization (via allyl groups).

We present two primary protocols:

  • Epoxide-Mediated Grafting (Method A): The preferred, high-yield route using (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

  • Halide-Nucleophilic Substitution (Method B): A robust alternative using (3-Chloropropyl)trimethoxysilane (CPTMS).

Strategic Analysis: The Chemistry of Attachment

Molecule Analysis
  • Target: 1,3-Bis(2-propen-1-ylamino)-2-propanol

  • Reactive Centers:

    • 2x Secondary Amines (-NH-): Highly nucleophilic. These are the primary attachment points.

    • 1x Secondary Hydroxyl (-OH): Less nucleophilic than amines; serves as a hydrophilic spacer.

    • 2x Allyl Groups (-CH=CH2): Terminal alkenes. These generally remain unreacted during amine-grafting, serving as sites for downstream "click" chemistry or surface-initiated polymerization.

Mechanism of Action

Direct reaction of BPP with bare silica (Si-OH) is chemically unstable (hydrolytically labile). Therefore, a heterobifunctional silane linker is required.

  • Why GPTMS? The epoxide ring of GPTMS reacts specifically with the secondary amines of BPP under mild conditions to form a stable

    
    -amino alcohol linkage. This method avoids harsh bases that could degrade the silica matrix.
    
  • Why CPTMS? The alkyl halide reacts via

    
     substitution. While robust, it often requires higher temperatures and bases (e.g., Triethylamine) to scavenge the HCl byproduct.
    

Protocol A: Epoxide-Mediated Grafting (Recommended)

This method provides the highest grafting density with minimal side reactions.

Materials & Reagents
ReagentPurity/GradeRole
Silica Support (Particles or Monolith)Activated*Substrate
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

98%
Linker
1,3-Bis(2-propen-1-ylamino)-2-propanol (BPP)High PurityLigand
TolueneAnhydrousSolvent (Silanization)
Isopropanol (IPA) or AcetonitrileHPLC GradeSolvent (Grafting)
EthanolAbsoluteWashing

*Activation: Reflux silica in 10% HCl for 4h, wash to neutral pH, and dry at 120°C under vacuum for 6h to maximize surface silanols.

Step-by-Step Workflow
Step 1: Silanization (Introduction of Epoxide)
  • Suspension: Suspend 5.0 g of activated silica in 50 mL of anhydrous Toluene.

  • Addition: Add 2.5 mL of GPTMS (excess relative to surface area).

  • Reaction: Reflux at 110°C for 12–24 hours under inert atmosphere (

    
     or Ar).
    
    • Note: Anhydrous conditions prevent self-polymerization of silanes in solution.

  • Washing: Filter and wash the silica extensively with Toluene (x2), Ethanol (x2), and Acetone (x2) to remove physically adsorbed silanes.

  • Curing: Dry the "Epoxy-Silica" at 80°C for 4 hours.

Step 2: Ligand Grafting (Epoxide Ring Opening)
  • Preparation: Suspend the Epoxy-Silica (from Step 1) in 50 mL of Isopropanol (IPA).

  • Ligand Addition: Add 1,3-Bis(2-propen-1-ylamino)-2-propanol (BPP) in 5-fold molar excess relative to the estimated epoxide groups (approx. 1.0 g BPP for 5 g silica).

  • Reaction: Reflux at 80°C for 12 hours.

    • Mechanism: The secondary amine attacks the epoxide carbon, opening the ring and forming a covalent C-N bond.

  • Washing: Filter and wash with IPA (x3) and Methanol (x3) to remove unreacted BPP.

  • Drying: Dry under vacuum at 60°C.

Reaction Pathway Visualization

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Intermediate cluster_2 Step 3: Ligand Grafting Silica Bare Silica (Si-OH) EpoxySilica Epoxy-Activated Silica Silica->EpoxySilica Reflux Toluene (-MeOH) GPTMS GPTMS Silane GPTMS->EpoxySilica Final Grafted Silica (Multimodal Surface) EpoxySilica->Final Ring Opening (Isopropanol, 80°C) BPP BPP Ligand (Diamine) BPP->Final

Caption: Schematic of the two-step grafting process via GPTMS linker. The epoxide ring opens to covalently bind the secondary amine of BPP.

Protocol B: Halide-Mediated Grafting (Alternative)

Use this method if the epoxide route yields insufficient stability in specific acidic environments, as the alkyl-amine bond formed here is extremely robust.

Workflow Summary
  • Silanization: React activated silica with (3-Chloropropyl)trimethoxysilane (CPTMS) in Toluene (Reflux, 24h).

    • Product: Chloropropyl-Silica.[1]

  • Nucleophilic Substitution:

    • Suspend Chloropropyl-Silica in Acetonitrile or DMF .

    • Add BPP (excess) and Triethylamine (TEA) (1.2 equivalents vs BPP) to act as an acid scavenger.

    • Add a catalytic amount of Potassium Iodide (KI) (Finkelstein catalyst) to accelerate the reaction.

    • Reflux at 80–90°C for 24–48 hours.

  • Cleanup: Extensive washing with water (to remove salts), ethanol, and acetone.

Characterization & Validation

To ensure scientific integrity, the grafted surface must be validated using the following hierarchy:

TechniqueWhat it MeasuresExpected Result
Elemental Analysis (CHN) % NitrogenPrimary Indicator. An increase in %N confirms amine grafting. Theoretical max is usually ~1.5 mmol/g.
FTIR Spectroscopy Functional GroupsAppearance of C-H stretches (2850-2950 cm⁻¹) and Alkene C=C stretches (~1640 cm⁻¹) from the allyl group. Loss of epoxide peak (915 cm⁻¹) if using Method A.
Solid-State

NMR
Carbon EnvironmentDistinct peaks for the allyl carbons (115-135 ppm) and the linker carbons.
Thermogravimetric Analysis (TGA) Mass Loss vs TempSignificant mass loss between 200–600°C corresponding to the decomposition of the organic layer.

References

  • Buszewski, B., et al. (2012). Surface Characterization of Chemically Modified Silica. Springer Series on Surface Sciences. Link

  • Anbia, M., & Salehi, S. (2012). Synthesis of polyligand-functionalized silica for heavy metal removal. Chemical Engineering Journal. Link

  • Vanesa, E., et al. (2013). Exploring GPTMS reactivity against simple nucleophiles: Chemistry beyond hybrid materials fabrication. RSC Advances. Link

  • Ascione, L., et al. (2018). Silica Surface Modification and Its Application in Permanent Link with Nucleic Acids. ACS Omega. Link

Sources

Application

Application Notes and Protocols for Electrodeposition of Functional Polymeric Films from 1,3-Bis(2-propen-1-ylamino)-2-propanol

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of electrodeposition baths and protocols for creating functional polymeric fil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of electrodeposition baths and protocols for creating functional polymeric films using the monomer 1,3-Bis(2-propen-1-ylamino)-2-propanol. This bifunctional monomer, possessing two reactive allylamino groups and a central hydroxyl group, offers a unique platform for the electrochemical fabrication of cross-linked, adherent, and functional polymer coatings. Such films have potential applications in biocompatible coatings, drug delivery matrices, and anti-corrosion layers. This guide will delve into the underlying electrochemical principles, provide detailed experimental protocols, and outline methods for the characterization of the resulting polymer films.

Introduction: The Potential of 1,3-Bis(2-propen-1-ylamino)-2-propanol in Electrodeposition

The electrochemical polymerization of functional monomers is a powerful technique for the surface modification of conductive materials, allowing for the creation of thin, uniform, and conformal coatings. The monomer 1,3-Bis(2-propen-1-ylamino)-2-propanol is a particularly interesting candidate for electrodeposition due to its unique molecular architecture. The two allylamino groups serve as sites for oxidative polymerization, leading to a cross-linked polymer network. This cross-linking is anticipated to impart enhanced mechanical stability and solvent resistance to the resulting film. The secondary amine and the hydroxyl group in the propanol backbone can provide sites for further functionalization or can influence the hydrophilicity and biocompatibility of the coating.

The electro-oxidative synthesis of films from allylamine and its copolymers has been shown to produce passivating surface layers with high charge-transfer resistance.[1][2] The presence of two allyl groups in 1,3-Bis(2-propen-1-ylamino)-2-propanol is expected to facilitate the formation of a dense and stable polymer network. This guide will provide a starting point for the exploration of this promising monomer in various research and development applications.

Electrochemical Polymerization Mechanism

The electrodeposition of 1,3-Bis(2-propen-1-ylamino)-2-propanol is predicated on the anodic oxidation of the allylamine functionalities. While the precise mechanism for this specific molecule requires empirical validation, it is proposed to proceed through a radical-mediated pathway analogous to that of other allylamine compounds.[1][2]

The key steps are hypothesized as follows:

  • Initiation: At a sufficiently high anodic potential, the secondary amine of the allylamino group undergoes oxidation to form a radical cation.

  • Propagation and Cross-linking: The generated radical cations can then react with other monomer units or growing polymer chains. The presence of two allylamino groups per molecule allows for the formation of a cross-linked network structure.

  • Termination: The polymerization process ceases as the growing film becomes insulating or "passivating," preventing further electron transfer from the monomer to the electrode surface.

The central hydroxyl group is not expected to directly participate in the primary polymerization reaction under these conditions but will be incorporated into the polymer backbone, influencing the final properties of the film.

G cluster_0 Monomer Oxidation cluster_1 Polymerization and Cross-linking cluster_2 Film Growth Monomer 1,3-Bis(2-propen-1-ylamino)-2-propanol Radical Monomer Radical Cation Monomer->Radical -e⁻ (Anodic Oxidation) Polymerization Propagation & Cross-linking Radical->Polymerization + Monomer Film Cross-linked Polymer Film Polymerization->Film Deposition Deposition on Conductive Substrate Film->Deposition G cluster_0 Preparation cluster_1 Electrodeposition cluster_2 Post-Deposition Prep_Substrate Substrate Preparation (Cleaning) Setup Assemble 3-Electrode Cell Prep_Substrate->Setup Prep_Bath Bath Formulation Prep_Bath->Setup Deposition Apply Potential/Current (CV or Chronoamperometry) Setup->Deposition Rinse Rinse with Solvent Deposition->Rinse Dry Dry with N₂ Rinse->Dry Characterize Film Characterization Dry->Characterize

Figure 2: General workflow for the electrodeposition of a functional polymer film.

Electrochemical Deposition Techniques

Two primary electrochemical techniques are recommended for the deposition of the polymer film: Cyclic Voltammetry (CV) and Chronoamperometry (CA).

4.3.1. Potentiodynamic Deposition using Cyclic Voltammetry (CV)

CV is an excellent technique for investigating the electrochemical behavior of the monomer and for depositing thin, controlled films.

  • Prepare the electrodeposition bath as described in the formulation table.

  • Assemble the three-electrode cell with the prepared substrate as the working electrode.

  • Perform cyclic voltammetry:

    • Potential Range: Sweep the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently high to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl), and then sweep back to the initial potential. The exact range should be determined empirically.

    • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Number of Cycles: Perform 5-20 cycles. The film thickness will generally increase with the number of cycles.

  • Observation: During the first anodic scan, an oxidation peak corresponding to the monomer polymerization should be observed. In subsequent scans, this peak current is expected to decrease, indicating the formation of a passivating polymer film on the electrode surface.

  • Post-deposition: After the desired number of cycles, remove the electrode from the solution, rinse it thoroughly with the solvent used for the bath, and dry it under a stream of nitrogen.

4.3.2. Potentiostatic Deposition using Chronoamperometry (CA)

CA allows for the deposition of thicker films by holding the electrode at a constant potential where monomer oxidation occurs.

  • Determine the optimal deposition potential from the cyclic voltammogram (typically a potential slightly more positive than the onset of the oxidation peak).

  • Prepare the electrodeposition bath and assemble the cell as for the CV experiment.

  • Apply a constant potential to the working electrode for a specified duration (e.g., 60 to 600 seconds).

  • Monitor the current: The current will typically decrease over time as the insulating polymer film forms and passivates the electrode surface.

  • Post-deposition: Rinse and dry the coated substrate as described above.

Characterization of the Electrodeposited Film

A comprehensive characterization of the deposited polymer film is essential to understand its properties and suitability for the intended application.

Technique Information Obtained
Scanning Electron Microscopy (SEM) Surface morphology, thickness (from cross-section), and uniformity of the film.
Atomic Force Microscopy (AFM) High-resolution surface topography and roughness.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical structure of the polymer, confirmation of the presence of characteristic functional groups (e.g., N-H, C-H, O-H), and disappearance of the allyl C=C bond.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the elements on the surface, confirming the presence of C, N, and O.
Contact Angle Goniometry Surface wettability (hydrophilicity/hydrophobicity).
Electrochemical Impedance Spectroscopy (EIS) Evaluation of the film's barrier properties and resistance to charge transfer, providing insights into its corrosion protection capabilities.

Potential Applications and Future Directions

The ability to electrodeposit a cross-linked polymer film containing both amine and hydroxyl functionalities opens up a range of potential applications:

  • Biocompatible Coatings: The presence of amine and hydroxyl groups can enhance the biocompatibility of metallic implants and biosensors.

  • Drug Delivery: The polymer matrix could be used to encapsulate and control the release of therapeutic agents.

  • Anti-Corrosion Coatings: The formation of a dense, cross-linked, and passivating film can provide effective corrosion protection for metal substrates.

  • Functional Surfaces: The amine and hydroxyl groups can serve as anchor points for the covalent attachment of other molecules, such as peptides, enzymes, or nanoparticles, to create tailored functional surfaces.

Future research should focus on a detailed investigation of the structure-property relationships of these films, including their mechanical properties, degradation behavior, and long-term stability in various environments.

References

  • Bardini, L., Ceccato, M., Hinge, M., Pedersen, S. U., Daasbjerg, K., Marcaccio, M., & Paolucci, F. (2018). Electrochemical Polymerization of Allylamine Copolymers. Organic Surface Chemistry. [Link]

  • Google Patents. (1999).
  • Sadeghimeresht, E., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6).
  • Abbott, A. P., et al. (2025). Improving Surface Quality of Titanium Electrodeposition from a Deep Eutectic Solvent with Organic and Inorganic Additives. Journal of The Electrochemical Society.
  • Ates, M., & Sarac, A. S. (2009). Conducting polymer-based sensors. Sensors, 9(12), 9789-9818.
  • Deleener, C., et al. (2025). Electrochemically-initiated polymerization of reactive monomers via 4-fluorobenzenediazonium salts. Polymer Chemistry.
  • Akolkar, R., & Wu, B. (2021). Electrodeposition of Cu-Mn Films as Precursor Alloys for the Synthesis of Nanoporous Cu.
  • El-Shafei, A. A., & Moussa, S. O. (2023). Electropolymerization of some amino acids on platinum electrode.
  • Yan, J., et al. (2012). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. The Journal of Organic Chemistry, 77(17), 7430-7437.
  • Krysinski, P., & Skompska, M. (2013). Polymerisation of Allyl Compounds. Polimery, 58(11-12), 835-842.
  • Weiss, R. A., & He, J. (2025). Electrodeposition of reactive polymer networks for conformal ultrathin coatings amenable to post-deposition functionalization.
  • Anicai, L., et al. (2015). Anionic Polymerization of Protected Functional Monomers. Polymers, 7(8), 1441-1477.
  • Hori, Y., et al. (2006). Electrochemical Polymerization of 6-(N-Allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol Monosodium on Aluminum. Journal of The Electrochemical Society, 153(5), C347.
  • Google Patents. (1994). Monomeric aminoplasts crosslinking agents. EP0624576B1.
  • Lee, Y., & Lee, J. (2025).
  • Onishi, T., et al. (2010). Electrochemical Deallylation of Alpha-Allyl Cyclic Amines and Synthesis of Optically Active Quaternary Cyclic Amino Acids. The Journal of Organic Chemistry, 75(9), 2949-2959.
  • Google Patents. (1988). Polyfunctional amine crosslinker, process for making same, and compositions containing same. US4755623A.
  • Shah, A. U. M., & Ahmad, S. (2020). Synthesis of Functionalizable and Degradable Polymers by ROMP. Journal of the American Chemical Society, 142(35), 14881-14887.
  • Wang, Y., et al. (2020). Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials.
  • Lee, J. H., et al. (2017). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives.
  • Saadi, A., et al. (2023). Anodic voltage performance of conducting polymer-functionalized boron nitride nanosheets: a DFT assessment. Nanoscale Advances, 5(1), 164-173.
  • Acevedo, D. F., et al. (2021).
  • Google Patents. (1995). Process for making allyl polymers and copolymers. EP0686646A2.
  • Wu, J., et al. (2010). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Molecules, 15(12), 9104-9115.
  • Roy, P., & Sarma, B. (2021). Electrochemical Pretreatments of Carbon Paper and Their Effect on the Electrodeposition of Metallic Nanostructures. Chemical Engineering Transactions, 86, 115-120.
  • Stratton, C. J., & Service, H. L. (2020). Examination of Biopolymer Electrodeposition with Functional Additives.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 1,3-Bis(2-propen-1-ylamino)-2-propanol

Welcome to the technical support center for the purification of 1,3-Bis(2-propen-1-ylamino)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,3-Bis(2-propen-1-ylamino)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity. Due to its unique structure—featuring two basic secondary amine groups and a polar hydroxyl group—this molecule presents specific purification hurdles that require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,3-Bis(2-propen-1-ylamino)-2-propanol?

A: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a C3 dielectrophile (like epichlorohydrin) with diallylamine. Based on this, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual diallylamine is a common and volatile impurity.

  • Mono-addition Product: 3-(Diallylamino)-1-chloro-2-propanol, if epichlorohydrin is the precursor.

  • Polymeric Byproducts: The reactive nature of the starting materials can lead to the formation of higher molecular weight oligomers or polymers. This is often observed as a non-volatile, viscous residue.[1]

  • Oxidation Products: Amines, especially at elevated temperatures, can be susceptible to air oxidation, leading to colored impurities.[2]

  • Residual Solvents: Any solvents used during the synthesis or initial work-up.

Q2: My crude product is a viscous, almost intractable oil. How can I effectively handle and purify it?

A: High viscosity is a common characteristic of polyfunctional molecules like this, often due to strong intermolecular hydrogen bonding. Here’s how to approach this:

  • The Cause: The combination of two amine groups and a hydroxyl group allows for extensive hydrogen bonding, increasing viscosity. The presence of polymeric impurities will significantly exacerbate this issue.[3]

  • Handling Strategy: Gentle heating (e.g., 40-50°C) can temporarily reduce viscosity, making the material easier to transfer or dissolve.

  • Purification Strategy: For highly viscous or "gummy" crudes, direct distillation or chromatography can be challenging.

    • Solvent Trituration: Attempt to dissolve the desired product in a suitable solvent (e.g., ethyl acetate, dichloromethane) while leaving the more polar or polymeric impurities behind. Conversely, washing with a non-polar solvent like hexane can remove less polar contaminants.[4]

    • Acid-Base Extraction: Dissolve the crude material in an appropriate organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated diamine salt will move to the aqueous layer, leaving non-basic impurities in the organic phase. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[5]

    • Conversion to a Crystalline Salt: This is often the most effective method for difficult-to-handle amines. Reacting the crude product with an acid (like hydrochloric acid or oxalic acid) can yield a solid salt that is much easier to purify by recrystallization.[6] The purified free base can then be regenerated.

Q3: Which primary purification technique—distillation, chromatography, or recrystallization—is most suitable?

A: The optimal technique depends on the scale of your experiment and the nature of the primary impurities.

  • Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) and for removing non-volatile impurities like polymers or salts.[2] The high boiling point of the target compound necessitates distillation under reduced pressure to prevent thermal decomposition.[7][8]

  • Column Chromatography: Best suited for small-scale purification (<5 g) where high purity is required and the impurities have similar volatilities to the product. Standard silica gel can be problematic due to the basicity of the amines.[9][10]

  • Recrystallization (via Salt Formation): An excellent and scalable method if a stable, crystalline salt of the product can be formed. This is particularly effective for removing isomers or other closely related basic impurities.[5]

The following decision tree can help guide your choice:

G start Start: Crude Product viscosity Is the crude a viscous gum? start->viscosity scale What is your scale? large_scale > 5g scale->large_scale small_scale < 5g scale->small_scale impurities What are the main impurities? distillation Action: Vacuum Distillation impurities->distillation Non-volatile salt Action: Salt Formation & Recrystallization impurities->salt Similar structure viscosity->scale No viscosity->salt Yes large_scale->impurities chromatography Action: Column Chromatography small_scale->chromatography non_volatile Non-volatile (polymers, salts) volatile Volatile / Similar Polarity yes_viscous Yes no_viscous No

Caption: Purification method selection guide.

Troubleshooting Guide & Advanced Protocols

Troubleshooting Common Chromatography Issues

Amines are notoriously "sticky" on standard silica gel due to interactions between the basic lone pair of the nitrogen and the acidic silanol groups on the silica surface.[10] This leads to significant peak tailing, poor separation, and sometimes complete retention of the product on the column.

ProblemProbable CauseRecommended Solution
Product won't elute from silica column Strong acid-base interaction between the amine and silica gel.1. Switch to an amine-functionalized silica column (KP-NH). This is the most effective solution as it masks the acidic sites.[10] 2. Use a mobile phase additive. Add 1-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol/TEA).[9]
Significant peak tailing Residual acidic sites on the silica are interacting with the product, slowing its elution unevenly.1. Pre-treat the silica. Prepare your column slurry in your mobile phase containing TEA to neutralize the acidic sites before loading your sample.[9] 2. Increase the polarity of the eluent or the concentration of the amine additive.
Product decomposes on the column The acidic nature of silica gel can catalyze the degradation of sensitive compounds.1. Use a deactivated stationary phase like alumina (basic or neutral) or amine-functionalized silica. 2. Perform the purification quickly and at room temperature.
Detailed Experimental Protocols

This protocol is ideal for purifying multi-gram quantities of the product from non-volatile impurities.

Causality: By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a temperature that avoids thermal decomposition of the amine functional groups.[2][8]

Methodology:

  • Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column (a short one, ~10-15 cm) to minimize heat loss and prevent premature condensation. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump capable of reaching <1 mmHg, with a cold trap in between.

  • Preparation: Place the crude 1,3-Bis(2-propen-1-ylamino)-2-propanol into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Degassing: Begin stirring and slowly apply the vacuum. You may see some bubbling as residual low-boiling solvents are removed.

  • Distillation: Once a stable vacuum is achieved, slowly heat the distillation flask using an oil bath.

    • An initial fraction of lower-boiling impurities (e.g., residual diallylamine) may distill first. Collect this in a separate receiving flask.

    • As the temperature of the oil bath increases, the main product will begin to distill. Collect the fraction that comes over at a stable head temperature and pressure.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small, viscous residue remains in the distillation flask. NEVER distill to dryness to avoid potential explosions.

  • Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[2]

This protocol is designed for high-resolution purification of small batches, leveraging amine-functionalized silica to prevent common issues.

Causality: Amine-functionalized silica has a deactivated surface where the acidic silanols are masked.[10] This prevents the strong acid-base interactions that cause tailing and poor recovery with standard silica, allowing for effective separation based on polarity.

G cluster_0 Chromatography Workflow prep 1. Prepare Slurry (Amine-Silica in Hexane) pack 2. Pack Column prep->pack load 3. Load Sample (Dissolved in DCM) pack->load elute 4. Elute with Gradient (e.g., Hexane -> Ethyl Acetate -> Methanol) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze by TLC/LCMS collect->analyze

Caption: Workflow for amine purification via chromatography.

Methodology:

  • Stationary Phase Selection: Use a pre-packed amine-functionalized silica column or prepare a slurry with commercially available KP-NH silica.

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar system and gradually increase polarity.

    • Solvent System A: Hexanes/Ethyl Acetate (gradient from 100:0 to 0:100)

    • Solvent System B: Dichloromethane/Methanol (gradient from 100:0 to 95:5)

    • Note: It is generally not necessary to add a basic modifier like TEA when using an amine-functionalized column.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If it is not fully soluble, use the "dry loading" technique: dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[4]

  • Elution and Collection: Run the gradient, collecting fractions. Monitor the elution using Thin Layer Chromatography (TLC).

  • Visualization (TLC): The product can be visualized on TLC plates using a potassium permanganate (KMnO₄) stain, which reacts with the alcohol and alkene functional groups.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table

Purification MethodScaleProsConsBest For Removing
Vacuum Distillation > 5 gHighly effective, economical at scale, removes non-volatile impurities.Requires high vacuum, potential for thermal degradation if not controlled, not effective for separating compounds with close boiling points.Polymeric byproducts, salts, very high or low boiling point impurities.[2]
Column Chromatography < 5 gHigh resolution, can separate closely related compounds.Can be costly (solvents, stationary phase), requires method development, potential for product loss on column.Impurities of similar polarity and volatility.[]
Recrystallization (as salt) AnyPotentially very high purity, highly scalable, cost-effective.Requires formation of a stable crystalline salt, method development needed, involves an extra step to regenerate the free base.Isomers, side-products with different basicity or steric hindrance affecting crystal packing.[5]

References

  • BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols. BenchChem Technical Guides.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich Technical Documents.
  • Berlinguet, L. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry.
  • Cheméo. Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8). Cheméo.
  • BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences.
  • The Synthesis of Some Amino Alcohols.
  • Bottoms, R. R. (1935). Preparation of 1,3 diamino-2-propanol. U.S.
  • Echemi. 1,3-bis(propan-2-ylamino)propan-2-ol Formula. Echemi.
  • Pharmaffiliates. 1,3-Bis(2-propen-1-ylamino)-2-propanol.
  • BenchChem. (2025). Overcoming challenges in the purification of 1-Aminoethanol. BenchChem Technical Guides.
  • Erlenmeyer, H. (1941). Process for the preparation of amino-alcohols. U.S.
  • BenchChem. (2025). Amine plant troubleshooting and optimization for chemical synthesis. BenchChem Technical Guides.
  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?.
  • BenchChem. (2025).
  • Science Forums. (2011).
  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
  • Standard Oil Development Co. (1952). Controlled distillation of oxo alcohols containing high-boiling impurities. U.S.
  • Queen's University. ORGANIC LABORATORY TECHNIQUES 10: DISTILLATION. Queen's University Chemistry Department.

Sources

Optimization

Technical Support Center: Optimizing pH Levels for 1,3-Bis(2-propen-1-ylamino)-2-propanol Stability

Welcome to the Technical Support Center for 1,3-Bis(2-propen-1-ylamino)-2-propanol (also widely known as 1,3-bis(allylamino)-2-propanol). This portal is designed specifically for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Bis(2-propen-1-ylamino)-2-propanol (also widely known as 1,3-bis(allylamino)-2-propanol). This portal is designed specifically for researchers, scientists, and drug development professionals. Here, we provide mechanistic troubleshooting, stability optimization guidelines, and validated protocols for utilizing this critical cross-linking agent in polymer synthesis and API development.

Part 1: Mechanistic Causality & pH-Dependent Stability

As a Senior Application Scientist, I frequently consult with drug development professionals experiencing batch-to-batch variability when synthesizing cross-linked poly(allylamine) active pharmaceutical ingredients (APIs), such as phosphate binders. The root cause is almost universally traced back to the pH-dependent instability of the cross-linking agent.

1,3-Bis(2-propen-1-ylamino)-2-propanol contains two secondary amines and two polymerizable allyl groups. Its stability, shelf-life, and reactivity are fundamentally dictated by its protonation state:

  • The Acidic Regime (pH < 3): The Stable Dihydrochloride State At low pH, the secondary amines are fully protonated, forming the dihydrochloride salt[1]. This protonation serves two critical functions. First, it electronically shields the molecule from auto-oxidation. Second, during radical polymerization, the protonated ammonium groups prevent degradative chain transfer—a side reaction where the amine lone pair facilitates the abstraction of allylic hydrogens, terminating chain growth. Thus, for one-step radical polymerization with azo-initiators, the pH must remain highly acidic[2].

  • The Neutral Regime (pH 6–8): The Degradation Danger Zone At physiological or neutral pH, the molecule exists in a state of partial deprotonation. The exposed amine lone pairs can act as nucleophiles, leading to slow inter-molecular reactions, while the allyl groups become highly susceptible to oxidative degradation.

  • The Alkaline Regime (pH > 10): The Reactive Free Base Complete deprotonation yields the free base. While highly unstable for long-term storage, this state is mechanistically required if the secondary amines are intended to act as nucleophiles (e.g., reacting with epoxides or other electrophilic cross-linkers to modify pre-formed polysaccharides)[3].

pH_Stability Acidic pH < 3 Dihydrochloride Salt (Highly Stable) Neutral pH 6 - 8 Partial Free Base (Degradation Risk) Acidic->Neutral NaOH Addition (Deprotonation) Neutral->Acidic HCl Addition (Protonation) Basic pH > 10 Free Base (Nucleophilic/Unstable) Neutral->Basic NaOH Addition (Deprotonation) Basic->Neutral HCl Addition (Protonation)

Figure 1: pH-dependent protonation states and stability of 1,3-Bis(2-propen-1-ylamino)-2-propanol.

Part 2: Quantitative Stability Profile

To ensure experimental reproducibility, adhere to the following pH-dependent handling guidelines summarized below:

pH RangeDominant Molecular SpeciesMechanistic BehaviorRecommended Action
pH < 3.0 Dihydrochloride SaltAmines fully protonated. Prevents degradative chain transfer and auto-oxidation.Optimal for Storage & Radical Polymerization. Store at 4°C under inert gas.
pH 6.0 - 8.0 Partial Free BasePartial deprotonation exposes nucleophilic lone pairs. Risk of side reactions.Avoid. Leads to yellowing, degradation, and loss of active monomer titer.
pH > 10.0 Free BaseFully deprotonated. Highly nucleophilic amines; allyl groups prone to rapid oxidation.Optimal for Nucleophilic Cross-linking. Generate in situ only when reacting with electrophiles.

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Below are the field-proven methodologies for handling and reacting this compound.

Protocol A: Isolation and Stabilization of the Dihydrochloride Salt

If you have generated the free base during synthesis, it must be immediately converted to the dihydrochloride salt for storage[4].

  • Concentration: Concentrate the crude reaction mixture containing the free base under reduced pressure.

  • Solvent Exchange: Suspend the residue in a water-miscible organic solvent, such as isopropanol (approx. 10 volumes).

  • Acidification: Slowly add 37% aqueous Hydrochloric Acid (HCl) while stirring until the pH reaches 1.0–1.5.

    • Self-Validation Check: Monitor the temperature. The neutralization is exothermic. Maintain the temperature below 5°C using an ice bath to prevent heat-induced degradation.

  • Isolation: Filter the resulting white solid and wash three times with cold isopropanol. Dry under reduced pressure at 60°C[4].

Protocol B: One-Step Radical Polymerization Workflow

For the preparation of cross-linked poly(allylamine) polymers (e.g., phosphate binders), the low-pH environment is non-negotiable[5].

  • Monomer Mixing: Dissolve allylamine and 1,3-bis(allylamino)-2-propanol dihydrochloride in HPLC-grade water.

  • pH Verification: Ensure the pH is strictly < 3.0. If free allylamine base was used, add concentrated HCl dropwise until the pH drops below 2.0.

  • Initiator Addition: Add a low-temperature azo-initiator, such as VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride)[5].

  • Polymerization: Heat the mixture to 50°C under continuous stirring and a Nitrogen atmosphere for 24 hours.

    • Self-Validation Check: VA-044 has a 10-hour half-life at 44°C. Exceeding 55°C will cause rapid initiator burnout, resulting in low cross-link density and poor polymer swelling ratios.

Workflow Step1 1. Monomer Preparation Dissolve Allylamine & Crosslinker Step2 2. pH Optimization Add HCl to reach pH 1.0 - 2.0 Step1->Step2 Prevent chain transfer Step3 3. Initiator Addition Add Azo-initiator (e.g., VA-044) Step2->Step3 Ensure full protonation Step4 4. Radical Polymerization Heat to 50°C under Nitrogen Step3->Step4 Radical generation

Figure 2: Optimized low-pH workflow for one-step radical polymerization using azo-initiators.

Part 4: Troubleshooting Guides & FAQs

Q: My 1,3-Bis(2-propen-1-ylamino)-2-propanol solution turned yellow/brown during storage. Can I still use it? A: No, you should discard it. Yellowing indicates auto-oxidation of the free base or partial free base. To prevent this, ensure the storage pH is < 3 (maintained strictly as the dihydrochloride salt) and store the solid under an inert gas (Nitrogen/Argon) in a tightly sealed container at ambient to cool temperatures[6].

Q: Why am I getting low molecular weight oligomers instead of a robust cross-linked poly(allylamine) hydrogel? A: Your polymerization pH is likely too high. If the secondary amines are not fully protonated, degradative chain transfer will quench the propagating radical chains. Verify that your reaction mixture is strictly maintained at pH 1.0–2.0 using concentrated HCl prior to adding your azo-initiator[2].

Q: Can I use this agent to cross-link pre-formed polysaccharides instead of polymerizing it? A: Yes, but the pH strategy completely reverses. To utilize the secondary amines as nucleophiles against electrophilic groups (e.g., epichlorohydrin-activated polysaccharides), you must adjust the pH to > 10 using NaOH. This generates the reactive free base required for the nucleophilic attack[3].

Q: Does the choice of azo-initiator matter at low pH? A: Absolutely. Many standard radical initiators degrade or precipitate in highly acidic aqueous environments. You must select water-soluble, acid-stable initiators like VA-044 or V-50 (2,2'-azobis(2-amidinopropane) dihydrochloride), which are specifically designed to function efficiently in the pH 1-3 range[2].

References

  • 1,3-Bis(allylamino)
  • US8394416B2 - One step process for preparing cross-linked poly(allylamine)
  • EP2016947A1 - Novel one step process for preparing cross-linked poly(allylamine)
  • 1,3-Diamino-2-propanol | 616-29-5 - ChemicalBook Source: chemicalbook.com
  • US8394416B2 - One step process for preparing cross-linked poly(allylamine) polymers (Isolation Methodology)
  • The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels Source: nih.gov (PMC)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,3-Bis(2-propen-1-ylamino)-2-propanol Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(2-propen-1-ylamino)-2-propanol. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(2-propen-1-ylamino)-2-propanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis and subsequent reactions, with a particular focus on overcoming steric hindrance.

Introduction: The Challenge of Steric Hindrance

1,3-Bis(2-propen-1-ylamino)-2-propanol, also known as 1,3-diallylamino-2-propanol, is a versatile building block used in the synthesis of polymers and pharmaceutical intermediates.[1][2] Its structure, featuring two secondary amine groups flanking a central hydroxyl group, presents unique synthetic challenges. The bulky allyl groups can sterically hinder the approach of reactants to the nitrogen atoms, leading to sluggish reactions, low yields, and the formation of unwanted side products.[3][4][5][6] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-Bis(2-propen-1-ylamino)-2-propanol, and what are the typical challenges?

The most prevalent synthetic route involves the reaction of 1,3-diamino-2-propanol with an allyl halide (e.g., allyl bromide or allyl chloride) or the reaction of epichlorohydrin with allylamine.[7][8] The primary challenges are:

  • Over-alkylation: The secondary amine products can react further with the alkylating agent to form tertiary amines and even quaternary ammonium salts.[9]

  • Low Yields: Steric hindrance from the first introduced allyl group can impede the second alkylation, resulting in incomplete reaction and a mixture of mono- and di-substituted products.[3][10][11]

  • Side Reactions: The hydroxyl group can also potentially react under certain conditions, leading to O-alkylation.

Q2: How does steric hindrance specifically impact the N-alkylation of 1,3-diamino-2-propanol?

Steric hindrance in this context is the physical obstruction caused by the allyl groups, which impedes the approach of the electrophile (the second molecule of allyl halide) to the lone pair of electrons on the second amino group.[3][4][12] This increases the activation energy of the desired SN2 reaction, slowing it down significantly.[13]

Q3: I'm observing a significant amount of mono-allylated product and unreacted starting material. How can I drive the reaction to completion?

This is a classic sign of steric hindrance slowing the second alkylation step. Here are several strategies to overcome this:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[3] However, be cautious as this can also promote side reactions.

  • Prolong Reaction Time: Due to the slower reaction rate, extending the reaction time may be necessary for complete conversion.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

  • Use a More Reactive Electrophile: Instead of allyl bromide or chloride, consider using allyl iodide or an allyl triflate. These are better leaving groups, making the electrophile more reactive and increasing the rate of the SN2 reaction.[3]

  • Choice of Base: A non-nucleophilic, sterically hindered base like 2,6-lutidine can be employed to scavenge the acid generated during the reaction without competing in the alkylation.[14]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered in reactions involving 1,3-Bis(2-propen-1-ylamino)-2-propanol.

Issue Potential Cause Troubleshooting Suggestions & Rationale
Low or No Product Yield Incomplete Reaction due to Steric Hindrance: The bulky allyl groups are preventing the nucleophilic attack.Increase reaction temperature and prolong reaction time: This provides the necessary activation energy to overcome the steric barrier.[3] Use a more reactive alkylating agent: Alkyl triflates or tosylates are more reactive than halides.[3] Optimize solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine.[15][16]
Poor Nucleophilicity of the Amine: The lone pair on the nitrogen is not sufficiently available for reaction.Employ a stronger, non-nucleophilic base: This can help to deprotonate a small fraction of the amine, increasing its overall nucleophilicity without competing in the reaction.
Degradation of Starting Material or Product: Harsh reaction conditions may be causing decomposition.Lower the reaction temperature and monitor closely: If high temperatures are necessary, use the minimum effective temperature. Use a milder catalyst: Consider alternatives to strong bases or highly reactive electrophiles if degradation is observed.
Formation of Multiple Products (Over-alkylation) Product Amine is More Nucleophilic: The dialkylated product can be more nucleophilic than the starting material, leading to further alkylation.[9]Use a large excess of the diamine starting material: This statistical approach favors the mono- or di-alkylation of different molecules rather than multiple alkylations on the same molecule. Slow addition of the alkylating agent: This keeps the concentration of the electrophile low, reducing the likelihood of over-alkylation.
Presence of O-Alkylated Side Product Hydroxyl Group Reactivity: The hydroxyl group can be deprotonated and act as a nucleophile, especially under strongly basic conditions.Protect the hydroxyl group: Consider using a protecting group like a silyl ether (e.g., TBDMS) before the N-alkylation step, followed by deprotection. Use a milder base: A base that is not strong enough to significantly deprotonate the alcohol, such as potassium carbonate, may be preferable.
Difficulty in Purification Similar Polarity of Products and Starting Materials: The mono-allylated, di-allylated, and starting diamine may have similar polarities, making chromatographic separation challenging.Use a modified silica gel: Treating standard silica gel with a triethylamine solution can help to reduce tailing of basic amines.[3] Consider derivatization: Converting the amines to their corresponding amides or carbamates can alter their polarity, facilitating separation. The original amines can then be regenerated.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol via N-Alkylation of 1,3-Diamino-2-propanol

This protocol provides a starting point for the synthesis, with recommendations for optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diamino-2-propanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Slowly add allyl bromide (2.2 eq) to the stirred solution at room temperature. The slow addition is crucial to minimize over-alkylation.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to days to reach completion due to steric hindrance.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, often requiring a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent streaking.

Protocol 2: General Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

G A Low Yield Observed B Analyze Reaction Mixture (TLC, GC-MS, NMR) A->B C Incomplete Reaction? B->C Yes D Side Products Present? B->D Yes K Re-evaluate Purification Method B->K No, Starting Material Consumed E Increase Temperature and/or Time C->E F Use More Reactive Electrophile (e.g., Allyl Iodide) C->F No Improvement G Optimize Solvent (Polar Aprotic) C->G No Improvement H Protect Hydroxyl Group D->H O-Alkylation I Use Milder Base D->I Other Side Products J Optimize Stoichiometry (Excess Diamine) D->J Over-alkylation L Successful Optimization E->L Yield Improves F->L Yield Improves G->L Yield Improves H->L I->L J->L G Start Reaction with Steric Hindrance Condition_Check Initial Conditions: - Allyl Bromide - K2CO3 - Acetonitrile - Reflux Start->Condition_Check Outcome Low Yield / Incomplete Reaction Condition_Check->Outcome Troubleshoot Troubleshooting Strategies Outcome->Troubleshoot Temp_Time Increase Temperature & Prolong Reaction Time Troubleshoot->Temp_Time Electrophile Use More Reactive Electrophile (e.g., Allyl Iodide, Allyl Triflate) Troubleshoot->Electrophile Catalyst Employ a Catalyst (e.g., Pd, Ir, Au) Troubleshoot->Catalyst Solvent Change Solvent (e.g., DMF, DMSO) Troubleshoot->Solvent Success Improved Yield Temp_Time->Success Electrophile->Success Catalyst->Success Solvent->Success

Caption: Decision tree for optimizing reactions with steric hindrance.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the challenges associated with steric hindrance in reactions of 1,3-Bis(2-propen-1-ylamino)-2-propanol and achieve their desired synthetic outcomes.

References

  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • The Journal of Organic Chemistry. (2019, December 5). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols.
  • The Journal of Organic Chemistry. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Al-Rafidain Journal of Medical Sciences. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry).
  • Wikipedia. (n.d.). Solvent effects.
  • BenchChem. (n.d.). Application Notes: 1,3-Diamino-2-propanol in the Synthesis of Pharmaceutical Intermediates.
  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction.
  • BenchChem. (n.d.). Low yield in Z-3-Amino-propenal synthesis troubleshooting.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
  • Borregaard. (n.d.). 1,3-DIAMINO-2-PROPANOL (DAP).
  • Google Patents. (n.d.). Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking.

Sources

Optimization

Storage conditions to prevent oxidation of 1,3-Bis(2-propen-1-ylamino)-2-propanol

A Guide for Researchers, Scientists, and Drug Development Professionals Understanding the Instability: The Chemistry of Oxidation 1,3-Bis(2-propen-1-ylamino)-2-propanol's susceptibility to oxidation is primarily attribut...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Instability: The Chemistry of Oxidation

1,3-Bis(2-propen-1-ylamino)-2-propanol's susceptibility to oxidation is primarily attributed to its two allylamine functionalities. The presence of both a nitrogen atom and an adjacent carbon-carbon double bond creates reactive sites. Atmospheric oxygen, particularly in the presence of light or heat, can initiate a cascade of degradation reactions.[1][2] Amines, in general, are prone to atmospheric oxidation, which can lead to discoloration and the formation of impurities.[2] The allylic position is also particularly susceptible to radical-mediated oxidation.

Furthermore, the secondary alcohol group, while less reactive than the allylamines, can be oxidized to a ketone, especially in the presence of stronger oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My sample of 1,3-Bis(2-propen-1-ylamino)-2-propanol has developed a yellow or brownish tint. What is the cause?

A yellowish or brownish discoloration is a common indicator of oxidation.[2] This is often due to the formation of oxidized polymeric materials or chromophoric byproducts resulting from the degradation of the allylamine moieties. This process is often accelerated by exposure to air and light.

Q2: What are the ideal temperature and atmospheric conditions for long-term storage?

For optimal stability, 1,3-Bis(2-propen-1-ylamino)-2-propanol should be stored under controlled conditions to minimize degradation. Based on best practices for structurally similar amino alcohols and allylic compounds, the following conditions are recommended.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation and potential polymerization.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[3][4]
Container Tightly Sealed Amber Glass VialProtects the compound from light and moisture.[3]
Handling In a well-ventilated areaTo safely manage any potential vapors.[5]

Q3: Can I store the compound in a clear glass vial in the refrigerator?

While refrigeration is crucial, storage in a clear glass vial is not recommended. Exposure to light, even the intermittent light within a laboratory refrigerator, can provide the energy to initiate photo-oxidative degradation pathways. An amber glass vial or an opaque container is essential for protecting the compound.[3]

Q4: I do not have access to an inert gas supply. What are my options?

If an inert atmosphere is not feasible, it is critical to minimize the headspace in the storage vial. Fill the vial as much as possible to reduce the amount of trapped air. For short-term storage, this may be adequate, but for long-term stability, storage under an inert gas is strongly advised.

Q5: What substances are incompatible with 1,3-Bis(2-propen-1-ylamino)-2-propanol?

Avoid storing or handling this compound with strong oxidizing agents, strong acids, and strong bases.[3][6] Oxidizing agents will directly degrade the molecule. Strong acids can protonate the amine groups, potentially catalyzing other reactions, while strong bases can deprotonate the alcohol and may also promote side reactions.[3]

Troubleshooting Guide: Investigating and Mitigating Oxidation

If you suspect your sample of 1,3-Bis(2-propen-1-ylamino)-2-propanol has undergone oxidation, this guide will help you diagnose the issue and take corrective actions.

Initial Assessment
  • Visual Inspection: Check for any color change from a colorless or pale-yellow liquid to a more pronounced yellow or brown.

  • Solubility Test: Oxidized material may exhibit decreased solubility in solvents where the pure compound is freely soluble.

  • Analytical Characterization: Use techniques like NMR, LC-MS, or GC-MS to identify the presence of impurities and degradation products. Compare the results with a reference standard or the initial analysis of the batch.

Troubleshooting Workflow

troubleshooting_workflow start Suspected Oxidation of 1,3-Bis(2-propen-1-ylamino)-2-propanol visual_check Visual Inspection: Color Change? start->visual_check analytical_check Analytical Confirmation: (NMR, LC-MS, GC-MS) visual_check->analytical_check Color Change Observed no_oxidation No Significant Oxidation visual_check->no_oxidation No Color Change confirm_oxidation Oxidation Confirmed analytical_check->confirm_oxidation Impurities Detected analytical_check->no_oxidation Purity Confirmed review_storage Review Storage Conditions confirm_oxidation->review_storage consider_purification Consider Purification of Degraded Material (e.g., Column Chromatography) confirm_oxidation->consider_purification continue_use Continue Use with Caution and Regular Monitoring no_oxidation->continue_use review_handling Review Handling Procedures review_storage->review_handling implement_changes Implement Corrective Actions: - Use Inert Gas - Store at 2-8°C - Use Amber Vials review_handling->implement_changes end Resolution implement_changes->end continue_use->end

Caption: A decision-making workflow for troubleshooting suspected oxidation.

Experimental Protocol: Inert Gas Overlay for Storage

This protocol provides a step-by-step method for storing 1,3-Bis(2-propen-1-ylamino)-2-propanol under an inert atmosphere to prevent oxidation.

Materials:

  • Vial containing 1,3-Bis(2-propen-1-ylamino)-2-propanol

  • Source of high-purity nitrogen or argon gas with a regulator

  • A long needle or cannula attached to the gas line via tubing

  • A second short needle to act as a vent

  • Septum cap for the vial

Procedure:

  • Ensure the vial containing the compound is fitted with a septum cap.

  • Insert the long needle connected to the inert gas source through the septum, ensuring the tip is below the level of the neck of the vial but above the liquid.

  • Insert the short vent needle through the septum to allow for the displacement of air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid splashing the compound.

  • Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up in the vial.

  • While the inert gas is still gently flowing, remove the gas inlet needle.

  • Seal the septum with paraffin film for extra security.

  • Store the vial in a refrigerator at 2-8°C.

Potential Oxidation Pathways

The following diagram illustrates the likely initial sites of oxidation on the 1,3-Bis(2-propen-1-ylamino)-2-propanol molecule.

oxidation_pathways molecule 1,3-Bis(2-propen-1-ylamino)-2-propanol N-H C=C O-H amine_oxidation Amine Oxidation (N-oxides, Imines) molecule:n1->amine_oxidation alkene_oxidation Alkene Oxidation (Epoxides, Diols, Carbonyls) molecule:c1->alkene_oxidation alcohol_oxidation Alcohol Oxidation (Ketone) molecule:o1->alcohol_oxidation oxidation_source O₂ Light Heat oxidation_source->molecule

Caption: Primary sites of oxidative attack on the molecule.

References

  • Boiteau, J. G., et al. (2003). Allylamine-Induced Cardiovascular Toxicity. Cardiovascular Toxicology, 3(2), 127-140.
  • Veeprho. (n.d.). Allylamine Impurities and Related Compound. Retrieved from [Link]

  • Al-Subu, M. M. (1990). Kinetics and mechanism of oxidation of diallylamine by alkaline hexacyanoferrate (iii).
  • ResearchGate. (n.d.). Oxidative cleavage of allylamines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018).
  • PubChem. (n.d.). 1,3-Bis(methylamino)propan-2-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1,3 diamino-2-propanol.
  • Fisher Scientific. (2025).
  • ITW Reagents. (2021).
  • Fisher Scientific. (2025).
  • Barta, K., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society, 138(18), 5956-5965.
  • Google Patents. (n.d.). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

  • Chemdad. (n.d.). 1,3-BIS(DIMETHYLAMINO)-2-PROPANOL.
  • Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Retrieved from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. IOP Conference Series: Earth and Environmental Science, 100, 012140.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%.
  • Sigma-Aldrich. (2025).

Sources

Troubleshooting

Removing unreacted 1,3-Bis(2-propen-1-ylamino)-2-propanol from final polymer products

Technical Support Center: Purification of 1,3-Bis(2-propen-1-ylamino)-2-propanol Based Polymers Ticket ID: PUR-BAP-001 Topic: Removal of Unreacted Monomer (1,3-Bis(2-propen-1-ylamino)-2-propanol) Assigned Specialist: Dr....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,3-Bis(2-propen-1-ylamino)-2-propanol Based Polymers

Ticket ID: PUR-BAP-001 Topic: Removal of Unreacted Monomer (1,3-Bis(2-propen-1-ylamino)-2-propanol) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Impurity Challenge

You are likely working with 1,3-Bis(2-propen-1-ylamino)-2-propanol (often abbreviated as BAP or DPAP ) in the synthesis of Poly(beta-amino esters) (PBAEs) or functionalized hydrogels.

The Problem: This monomer is a secondary amine with pendant allyl groups. While essential for polymerization, unreacted BAP is:

  • Cytotoxic: Free amines disrupt cell membranes, leading to false negatives in drug delivery assays.

  • Reactive: The pendant allyl groups in the monomer can cause uncontrolled crosslinking or "drift" in polymer molecular weight over time.

  • Interfering: It skews nitrogen content analysis and buffers the pH of your final formulation unpredictably.

This guide provides a self-validating workflow to remove BAP to <1% residual content without degrading your hydrolytically sensitive polymer backbone.

Core Protocol: The "Double-Wash" Precipitation System

For most PBAE and poly(allylamine) derivatives, the polymer is insoluble in non-polar ethers, while the BAP monomer remains highly soluble. We utilize this solubility delta.

Reagents Required:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform.

  • Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (Cold, -20°C). Note: Hexane can be used if the polymer is too soluble in ether, but ether is preferred for BAP removal.

Step-by-Step Workflow
  • Concentration: dissolve your crude reaction mixture in Solvent A. Target a concentration of 200–300 mg/mL .

    • Why? If too dilute, you lose polymer yield. If too concentrated, monomer gets trapped inside the precipitating polymer matrix (occlusion).

  • The Drop: Add the polymer solution dropwise into a stirred beaker of Solvent B at a volume ratio of 1:10 (Polymer solution : Ether).

    • Crucial: The ether must be chilled to -20°C to maximize polymer recovery.

  • The Wash: Allow the precipitate to settle. Decant the supernatant (containing the BAP).

  • Redissolution (The Validation Step): Redissolve the pellet in a minimal amount of Solvent A and repeat the precipitation a second time .

    • Expert Insight: One precipitation rarely removes >90% of the monomer due to physical entrapment. The second precipitation typically pushes purity to >98%.

  • Drying: Vacuum dry for 24–48 hours at ambient temperature. Do not use heat, as BAP-based polymers often crosslink or degrade thermally.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, ensuring you choose the right path based on your polymer's hydrolytic stability.

PurificationWorkflow Start Crude Polymer Mixture (Contains BAP Monomer) CheckStability Is Polymer Hydrolytically Stable? (e.g., PBAE = No, Hydrogel = Yes) Start->CheckStability Precipitation Precipitation Protocol Solvent: DCM | Anti-Solvent: Cold Ether CheckStability->Precipitation No (Ester bonds) Dialysis Dialysis (MWCO 1-3.5 kDa) Against acidic water (pH 4-5) CheckStability->Dialysis Yes (Stable backbone) WashStep Decant & Redissolve (Repeat 2x) Precipitation->WashStep VacuumDry Vacuum Dry (< 25°C, 24h) WashStep->VacuumDry NMR_Check 1H NMR Validation Check 5.1-5.3 ppm (Allyl) VacuumDry->NMR_Check Lyophilization Lyophilization Dialysis->Lyophilization Lyophilization->NMR_Check NMR_Check->Precipitation Fail (Monomer Detected) FinalProduct FinalProduct NMR_Check->FinalProduct Pass

Caption: Decision tree for BAP removal. Note the critical branch point based on hydrolytic stability to prevent polymer degradation during purification.

Troubleshooting Guide (FAQ)

Q1: My polymer "oils out" instead of forming a solid precipitate in ether. How do I fix this?

  • Cause: The polymer molecular weight is too low (oligomers) or the ambient temperature is too high.

  • Solution:

    • Keep the ether bath on dry ice/acetone (-78°C) or ice/salt (-20°C) during addition.

    • Add a "seed" of solid polymer if available.

    • If it oils out, decant the ether, redissolve in DCM, and try Hexane or Pentane as the anti-solvent. These are even less polar than ether and may force precipitation.

Q2: I am synthesizing Poly(beta-amino esters) (PBAEs). Can I use dialysis?

  • Strictly No. PBAEs degrade via hydrolysis of the ester bond in aqueous environments. Dialysis takes days; your polymer will degrade into small fragments and the BAP monomer, ruining the batch. Stick to anhydrous organic precipitation or Preparative Size Exclusion Chromatography (SEC) in THF.

Q3: How do I confirm the BAP monomer is actually gone? (Self-Validation)

  • Method: 1H NMR in CDCl3 or DMSO-d6.

  • Marker: Look for the specific allyl protons of the monomer.

    • Monomer Signal: Sharp multiplets at 5.1–5.3 ppm (terminal alkene protons) and 5.7–5.9 ppm (internal alkene proton).

    • Polymer Signal: In the polymer, these peaks will broaden significantly or shift if the allyl group reacted. If you see sharp peaks in this region sitting on top of broad polymer peaks, you still have free monomer.

    • Target: Integration of sharp allyl peaks should be <1% relative to the polymer backbone signals.

Q4: The final product is cytotoxic to HEK293/HeLa cells. Is it the polymer or the monomer?

  • Diagnostic: Unreacted BAP is a secondary amine and highly cytotoxic. If your IC50 is unexpectedly low (<10 µg/mL), it is likely residual monomer. Perform a "spiking" experiment: Add known amounts of pure BAP to a clean polymer control and compare toxicity profiles. If the profiles match, your purification failed.

Data & Solubility Reference

Use this table to design your own solvent systems if the standard Ether/DCM method fails.

SolventBAP Monomer SolubilityPBAE Polymer SolubilitySuitability for Purification
Water Soluble (pH dependent)Degrades (Hydrolysis)Avoid (unless crosslinked)
DCM/Chloroform SolubleSolubleGood (Loading Solvent)
DMSO SolubleSolubleAvoid (Hard to remove)
Diethyl Ether Soluble Insoluble Excellent (Anti-Solvent)
Hexane SolubleInsolubleGood (Alternative Anti-Solvent)
Ethanol SolubleSolubleAvoid (Co-solubilizes both)

References

  • Anderson, D. G., et al. (2004). Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery.Angewandte Chemie International Edition .

    • Establishes the foundational synthesis and ether precipitation protocols for amino-ester polymers.
  • Sunshine, J. C., et al. (2011). Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure.Biomacromolecules .

    • Details the cytotoxicity of unreacted amine monomers and the necessity of rigorous purific
  • Green, J. J., et al. (2008). Poly(beta-amino esters): Synthesis, material properties, and biomedical applications.[1]Accounts of Chemical Research .

    • Authoritative review covering the hydrolytic instability of PBAEs and non-aqueous purification str
  • Sigma-Aldrich. 1,3-Bis(2-propen-1-ylamino)-2-propanol Product Information.

    • Verification of chemical properties and solubility d

For further assistance, contact the Polymer Chemistry Division at Ext. 404 or reply to this ticket.

Sources

Optimization

Solvent selection for optimal dissolution of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Technical Support Center: Solvent Selection & Handling Guide Subject: 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 264141-29-9) Role: Senior Application Scientist Executive Summary Welcome to the technical support hub. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Handling Guide Subject: 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 264141-29-9) Role: Senior Application Scientist

Executive Summary

Welcome to the technical support hub. This guide addresses the solubility profile, stability, and handling of 1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as 1,3-Bis(allylamino)-2-propanol).

This compound is a secondary amino-alcohol featuring two allyl groups. Its dual functionality (hydrophilic amine/hydroxyl core + hydrophobic allyl tails) creates a specific solubility window. Successful dissolution requires balancing polarity while avoiding solvents that trigger side reactions (e.g., Schiff base formation or radical polymerization).

Module 1: Physicochemical Profile & Solubility Data

Q: What are the fundamental properties driving solvent selection for this molecule?

A: You must treat this molecule as a polar, basic nucleophile .

  • Hydrogen Bonding: The central hydroxyl (-OH) and two secondary amines (-NH-) act as strong hydrogen bond donors and acceptors.

  • Basicity: The secondary amines are proton-acceptors. Solubility will be pH-dependent in aqueous media.

  • Lipophilicity: The allyl groups add slight lipophilic character, but the molecule remains overall polar.

Table 1: Predicted Solubility Profile (Free Base Form)

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar WaterHigh pH dependent; solubility increases at pH < 9 (protonation).
Protic Polar Methanol, EthanolExcellent Best for general handling and synthesis.
Aprotic Polar DMSO, DMFExcellent Use only if high boiling point is acceptable. Hard to remove.
Chlorinated Dichloromethane (DCM)Good Good for extraction from basic aqueous layers.
Ethers THF, 1,4-DioxaneModerate Warning: Must be peroxide-free to prevent allyl oxidation.
Ketones Acetone, MEKAVOID Critical Incompatibility: Reacts with amines (Enamine formation).
Hydrocarbons Hexane, HeptanePoor Too non-polar; will likely cause phase separation (oiling out).

Module 2: Critical Troubleshooting (Q&A)

Q: I dissolved the compound in water, but the solution is cloudy. Why?

A: This is likely a pH mismatch . The free base (CAS 264141-29-9) has limited solubility in neutral/basic water compared to its salt form.

  • The Mechanism: At neutral pH (~7), the secondary amines may not be fully protonated, reducing hydration.

  • The Fix: Acidify the solution slightly using dilute HCl or Acetic Acid to convert the free base into the hydrochloride or acetate salt. This drastically increases aqueous solubility.

    • Target pH: 4.0 – 6.0.

Q: Can I use Acetone or Acetonitrile to dissolve this for HPLC analysis?

A:

  • Acetone: ABSOLUTELY NOT.

    • Reason: Secondary amines react with ketones to form enamines or iminium ions. This will degrade your sample and produce "ghost peaks" in your chromatogram.

  • Acetonitrile (ACN): YES , but with caution.

    • ACN is suitable for HPLC, but ensure it is high-purity. For storage, alcohols (MeOH) are safer to prevent any potential nucleophilic attack on the nitrile carbon (though rare under neutral conditions).

Q: My sample turned yellow after storing it in THF for a week. What happened?

A: This indicates oxidative degradation .

  • The Cause: The allyl groups (C=C double bonds) are susceptible to radical oxidation. If your THF contained trace peroxides (common in uninhibited ethers), they initiated radical cross-linking or oxidation of the allyl chains.

  • The Fix:

    • Always use fresh, inhibited THF (BHT-stabilized).

    • Store solutions under an inert atmosphere (Argon/Nitrogen).

    • Prefer Methanol or Ethanol for storage, as they are less prone to radical formation.

Module 3: Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on application (Synthesis vs. Analysis).

SolventSelection Start Start: Select Solvent for 1,3-Bis(allylamino)-2-propanol Application What is the Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Analysis Analysis (HPLC/NMR) Application->Analysis Storage Long-term Storage Application->Storage TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Method Type? Analysis->Method Stability Stability Check Storage->Stability SolvDMF Select: DMF or DMSO (High BP, Polar) TempHigh->SolvDMF Yes SolvAlc Select: Ethanol or Methanol (Easy removal) TempHigh->SolvAlc No SolvMeOD NMR: MeOD or D2O (Avoid Acetone-d6) Method->SolvMeOD NMR SolvHPLC HPLC: Water/MeOH + 0.1% Formic Acid (Acid helps peak shape) Method->SolvHPLC HPLC SolvStore Select: Ethanol (Anhydrous) Store @ -20°C under Argon Stability->SolvStore

Module 4: Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Use this protocol for biological assays or analytical standards.

  • Calculate Mass:

    • Molecular Weight (Free Base): ~170.25 g/mol (Estimate based on formula C9H18N2O).

    • Target Volume: 10 mL.

    • Required Mass: 170.25 mg.

  • Solvent Choice:

    • Preferred: Methanol (HPLC Grade).

    • Alternative: 0.1 M HCl (if aqueous stock is strictly required).

  • Dissolution Steps:

    • Weigh 170.3 mg of 1,3-Bis(2-propen-1-ylamino)-2-propanol into a glass vial.

    • Add 5 mL of solvent first. Vortex for 30 seconds.

    • Observation: If using water and cloudiness persists, add 10-20 µL of 1M HCl to protonate the amines.

    • Dilute to final 10 mL volume.

  • Storage:

    • Aliquot into amber glass vials (protects from light/UV which can affect allyl groups).

    • Purge headspace with Nitrogen.

    • Store at -20°C.

Protocol B: Solvent Swap (Extraction)

Use this when the compound is in DMSO and needs to be moved to a volatile solvent.

  • Dilution: Dilute the DMSO reaction mixture with 10 volumes of 5% NaHCO₃ (aq).

  • Extraction: Extract 3x with Dichloromethane (DCM). The amine will partition into the DCM layer.

  • Washing: Wash the combined DCM layers with Brine (saturated NaCl) to remove residual DMSO.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Evaporation: Remove DCM under reduced pressure (Rotavap) at 30°C. Do not overheat to prevent polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063469 (Related Structure: 1,3-Bis(dimethylamino)-2-propanol). Retrieved from [Link]

    • Note: Used for structural analogy regarding amino-alcohol solubility and pKa estim
  • Pharmaffiliates. 1,3-Bis(2-propen-1-ylamino)-2-propanol Product Page. Retrieved from [Link]

    • Source for CAS verification and applic
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Authoritative text on solvatochromism and solvent polarity scales used for the "Predicted Solubility Profile."
  • Reference for general handling of polar amino-alcohols and preventing degrad

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,3-Bis(2-propen-1-ylamino)-2-propanol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Bis(2-propen-1-ylamino)-2-propanol. Designed for researchers and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Bis(2-propen-1-ylamino)-2-propanol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships behind chemical shifts and coupling patterns. We will compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic strategy for structural elucidation.

Introduction: The Structural Challenge

1,3-Bis(2-propen-1-ylamino)-2-propanol is a symmetrical molecule featuring multiple functional groups: two secondary amines, a secondary alcohol, and two terminal alkenes. This combination of functionalities, along with the presence of a stereocenter at the C2 position of the propanol backbone, presents a rich and complex ¹H NMR spectrum. Accurate interpretation is paramount for confirming its synthesis, assessing purity, and understanding its conformational dynamics, which are critical in fields like polymer chemistry and medicinal chemistry where such molecules serve as versatile building blocks.

¹H NMR spectroscopy is the cornerstone of this analysis due to its unparalleled ability to probe the electronic environment of every proton in the molecule. The following sections will deconstruct the expected spectrum, provide a robust experimental protocol, and contextualize the data by comparison with other spectroscopic methods.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

To interpret the spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the molecule's symmetry, we only need to analyze one of the identical halves and the central propanol backbone.

Figure 1: Molecular structure of 1,3-Bis(2-propen-1-ylamino)-2-propanol with proton labels.

Detailed Spectral Prediction

The presence of a chiral center at C2 renders the two protons on C1 (Hₐ) and C3 (H꜀) diastereotopic, meaning they are chemically non-equivalent. The same principle applies to the two protons of the allylic -CH₂- group (Hₔ).

Proton Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)Rationale
Hₐ 4H~2.6 - 2.8Doublet of doublets (dd)²J ≈ 12-14 Hz (geminal), ³J ≈ 4-8 Hz (vicinal)These are the CH₂ protons adjacent to the nitrogen and the central CH. Being diastereotopic, they couple with each other and with Hₑ. The electronegative nitrogen deshields them.[1][2]
Hₑ 1H~3.8 - 4.0Multiplet (m)³J ≈ 4-8 HzThis methine proton is attached to the carbon bearing the hydroxyl group, causing significant deshielding. It is coupled to the four Hₐ protons.[3][4]
Hₔ 4H~3.2 - 3.4Doublet (d)³J ≈ 6-7 HzThese allylic protons are adjacent to both the nitrogen and the C=C double bond. They are deshielded by both and are split by the vinylic proton Hₑ.[2]
Hբ (cis & trans) 4H~5.1 - 5.3Multiplet (m)³J(cis) ≈ 6-15 Hz, ³J(trans) ≈ 11-18 Hz, ²J(gem) ≈ 0.5-3 HzThese are the terminal vinylic protons. They are non-equivalent, coupling with each other (geminal coupling) and with Hₑ (cis and trans vicinal coupling).[5][6]
Hₑ 2H~5.8 - 6.0Doublet of doublet of triplets (ddt) or Multiplet (m)³J(trans) ≈ 11-18 Hz, ³J(cis) ≈ 6-15 Hz, ³J(allylic) ≈ 6-7 HzThis vinylic proton is coupled to the two terminal vinyl protons (Hբ) and the two allylic protons (Hₔ), resulting in a complex splitting pattern.[5][6]
-OH, -NH 3H (total)~1.5 - 5.0 (variable)Broad Singlet (br s)NoneThese protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically do not couple with adjacent protons.[7][8]

Experimental Protocol: Ensuring Data Integrity

A trustworthy protocol is a self-validating one. The following procedure includes a critical step—deuterium exchange—to definitively identify the labile -OH and -NH protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10-20 mg of 1,3-Bis(2-propen-1-ylamino)-2-propanol in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard and set its chemical shift to 0.00 ppm.[8][10][11]

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Deuterium Exchange: After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Shake the tube vigorously for ~30 seconds to facilitate the exchange of the acidic -OH and -NH protons with deuterium.[2][3]

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely, confirming their assignment.[7]

Figure 2: Workflow for experimental confirmation of labile protons using D₂O exchange.

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive structural characterization relies on multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity through coupling, stereochemical relationships.High resolution, quantitative, provides detailed structural connectivity.Complex spectra can be difficult to interpret fully; labile protons give broad, variable signals.
¹³C NMR Number of unique carbon environments, chemical nature of carbons (alkane, alkene, C-O, C-N).Simpler spectra (no C-C coupling), broad chemical shift range reduces overlap.Low natural abundance of ¹³C requires longer acquisition times; not quantitative without special techniques.
DEPT NMR Differentiates between CH, CH₂, and CH₃ groups.[12]Confirms carbon types, aiding in peak assignment for both ¹³C and ¹H spectra.[13][14]Quaternary carbons are not detected; requires running multiple experiments (DEPT-90, DEPT-135).
Mass Spectrometry (MS) Molecular weight (from the molecular ion peak), fragmentation patterns that support the structure.Extremely high sensitivity, provides exact molecular formula with high-resolution MS.Isomers can be difficult to distinguish; provides little information on stereochemistry.
Infrared (IR) Spectroscopy Presence of key functional groups: O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹).Fast, inexpensive, excellent for identifying functional groups.Provides limited information on the overall carbon skeleton and connectivity.
A Synergistic Workflow for Structural Elucidation

An efficient and robust workflow integrates these techniques logically. The initial, information-rich ¹H NMR data guides the application of subsequent methods for confirmation and refinement.

Sources

Comparative

FTIR Characteristic Peaks for 1,3-Bis(2-propen-1-ylamino)-2-propanol Identification: A Comparative Guide

Introduction 1,3-Bis(2-propen-1-ylamino)-2-propanol (BPAAP), frequently handled in its stable dihydrochloride salt form, is a critical bifunctional crosslinking agent. It is extensively utilized in the pharmaceutical ind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Bis(2-propen-1-ylamino)-2-propanol (BPAAP), frequently handled in its stable dihydrochloride salt form, is a critical bifunctional crosslinking agent. It is extensively utilized in the pharmaceutical industry for the synthesis of cross-linked poly(allylamine) polymers, most notably in the production of the phosphate-binding active pharmaceutical ingredient (API), Sevelamer[1].

For researchers and drug development professionals, verifying the structural integrity and purity of this monomer prior to polymerization is a strict regulatory and chemical necessity. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive analytical pathway to validate the presence of its three critical functional domains: the secondary amines, the secondary alcohol, and the terminal allyl groups.

Structural and Mechanistic Overview

Understanding the FTIR spectrum of BPAAP requires deconstructing its molecular architecture. The molecule features a 3-carbon backbone with a central secondary hydroxyl group, flanked by two secondary amines, each of which is attached to a terminal allyl group.

G BPAAP 1,3-Bis(2-propen-1-ylamino)-2-propanol (BPAAP) Amine Secondary Amine (-NH-) BPAAP->Amine Alcohol Secondary Alcohol (-OH) BPAAP->Alcohol Allyl Allyl Group (-CH2-CH=CH2) BPAAP->Allyl PeakNH N-H Stretch ~3300 cm⁻¹ Amine->PeakNH PeakOH O-H Stretch ~3400 cm⁻¹ (Broad) Alcohol->PeakOH PeakCC C=C Stretch ~1640 cm⁻¹ Allyl->PeakCC PeakCH2 =CH2 Out-of-Plane Bend ~910 & 990 cm⁻¹ Allyl->PeakCH2

Figure 1: Logical mapping of BPAAP functional groups to characteristic FTIR spectral regions.

Comparative FTIR Analysis

To objectively evaluate BPAAP, we must compare its spectral footprint against structurally similar chemical alternatives that lack one or more of these specific functional groups. This differential analysis isolates the exact peaks responsible for positive identification.

We compare BPAAP against:

  • Diallylamine (DAA): Contains the secondary amine and allyl groups but lacks the hydroxyl group and the propanol backbone.

  • 1,3-Diamino-2-propanol (DAP): Contains the hydroxyl group and the propanol backbone but features primary amines and entirely lacks the allyl groups.

Quantitative FTIR Peak Comparison
Vibration ModeBPAAP (Target Crosslinker)Diallylamine (DAA)1,3-Diamino-2-propanol (DAP)
O-H Stretch ~3350–3450 cm⁻¹ (Broad)Absent~3350–3450 cm⁻¹ (Broad)
N-H Stretch ~3300 cm⁻¹ (Masked by OH)~3300 cm⁻¹ (Sharp)~3300–3400 cm⁻¹ (Broad doublet)
sp² C-H Stretch (Allyl) ~3080 cm⁻¹~3080 cm⁻¹Absent
sp³ C-H Stretch ~2850–2950 cm⁻¹~2850–2950 cm⁻¹~2850–2950 cm⁻¹
C=C Stretch (Allyl) ~1640 cm⁻¹~1640 cm⁻¹Absent
C-N / C-O Stretch ~1050–1150 cm⁻¹~1100 cm⁻¹ (C-N only)~1050–1150 cm⁻¹
=CH₂ Out-of-Plane Bend ~910 & 990 cm⁻¹~910 & 990 cm⁻¹Absent

Expert Spectral Interpretation & Causality

As an application scientist, identifying a molecule is not just about matching numbers; it is about understanding the physical causality behind the spectral behavior.

1. The Hydrogen-Bonding Envelope (3200–3500 cm⁻¹) In both BPAAP and DAP, the presence of the secondary alcohol creates extensive intermolecular hydrogen bonding. This physical phenomenon restricts the O-H bond vibration, resulting in a massive, broad absorption band at ~3350–3450 cm⁻¹. Because secondary amines (N-H) absorb in the exact same region (~3300 cm⁻¹), the N-H peak in BPAAP is often masked or appears only as a subtle shoulder on the O-H envelope. In contrast, because DAA lacks the hydroxyl group, its spectrum reveals a sharp, distinct secondary N-H stretch without interference.

2. Allylic Signatures (1640 cm⁻¹ and 3080 cm⁻¹) The terminal double bonds are the reactive sites required for radical polymerization. The C=C stretching mode appears distinctly at ~1640 cm⁻¹, and the sp² hybridized C-H stretch appears at ~3080 cm⁻¹[2]. These peaks are robust indicators of monomer viability. If BPAAP has prematurely polymerized or degraded due to improper storage, these peaks will visibly diminish. DAP, lacking these groups, shows a flat baseline in these regions.

3. Fingerprint Confirmation (910 and 990 cm⁻¹) The out-of-plane bending vibrations of the terminal vinyl group (=CH₂) are highly specific and intense, appearing at ~910 cm⁻¹ and ~990 cm⁻¹[2]. In industrial quality control, these peaks are not just used for identification; their disappearance is actively monitored to calculate the degree of crosslinking during poly(allylamine) synthesis.

4. Backbone Vibrations (1050–1150 cm⁻¹) The C-O and C-N stretching vibrations overlap heavily in the fingerprint region. While present in all three molecules (due to C-N bonds), the combination of C-O and C-N in amino-alcohols like BPAAP and DAP creates a significantly broader, more complex band structure in this region compared to the simpler C-N stretch of DAA[3].

Self-Validating Experimental Protocol for ATR-FTIR

To ensure trustworthiness and reproducibility across different laboratory environments, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Workflow Step1 Instrument Calibration (Polystyrene Standard) Step2 Background Scan (Ambient Air) Step1->Step2 Step3 Sample Application (Controlled Pressure) Step2->Step3 Step4 Data Acquisition (32 Scans, 4 cm⁻¹) Step3->Step4 Step5 Spectral Processing (ATR & Baseline Correction) Step4->Step5

Figure 2: Self-validating ATR-FTIR experimental workflow for polymer crosslinker analysis.

Step-by-Step Methodology
  • System Calibration: Prior to analysis, run a standard polystyrene film to verify wavenumber accuracy. Causality: Ensuring the 1601 cm⁻¹ and 3028 cm⁻¹ polystyrene peaks are perfectly aligned guarantees that the critical allylic shifts in the sample are accurately recorded.

  • Crystal Preparation & Background: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (ambient air) using 32 scans at a 4 cm⁻¹ resolution. Causality: This mathematically subtracts atmospheric CO₂ and water vapor, preventing false-positive broadening in the critical O-H region.

  • Sample Application:

    • If using BPAAP neat (viscous liquid): Apply a single drop to completely cover the crystal face, ensuring no air bubbles are trapped against the sensor.

    • If using BPAAP Dihydrochloride (solid salt): Place 2–3 mg of the powder on the crystal. Lower the ATR anvil and apply uniform pressure until the live absorbance preview stabilizes. Causality: Consistent pressure ensures optimal contact with the evanescent infrared wave, maximizing the signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum from 4000 to 600 cm⁻¹ using 32 to 64 scans at a 4 cm⁻¹ resolution.

  • Spectral Processing: Apply an ATR correction algorithm to the raw data. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers, artificially inflating fingerprint peaks). The correction normalizes peak intensities, allowing accurate comparison with standard transmission spectra libraries. Finally, apply a baseline correction to account for any baseline drift caused by light scattering from the solid salt particles.

References

1.2 2.3 3.1

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation and Trace Quantification of 1,3-Bis(2-propen-1-ylamino)-2-propanol

Executive Summary 1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as N,N'-diallyl-1,3-diamino-2-propanol) is a highly polar, aliphatic diamine. In pharmaceutical development, it is most notably recognized as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as N,N'-diallyl-1,3-diamino-2-propanol) is a highly polar, aliphatic diamine. In pharmaceutical development, it is most notably recognized as a critical crosslinking agent and a monitored process impurity (Impurity 2) in the synthesis of poly(allylamine) phosphate-binding drugs, such as Sevelamer hydrochloride and Sevelamer carbonate[1].

While traditional analytical methods for volatile precursor impurities (like allylamine) rely on Gas Chromatography (GC-FID or GC-MS)[2], the intact crosslinker's high polarity, basicity, and low volatility make Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for its analysis. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) platforms for the structural elucidation and trace quantification of this compound, providing field-proven methodologies and mechanistic insights.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the gas-phase dissociation of 1,3-Bis(2-propen-1-ylamino)-2-propanol is critical for selecting optimal quantitative transitions and avoiding false positives from isobaric matrix interferences.

The molecule has a monoisotopic mass of 170.1419 Da (Chemical Formula: C9H18N2O). Under positive Electrospray Ionization (ESI+), the secondary amines are readily protonated, yielding a stable precursor ion [M+H]+ at m/z 171.1497 .

Upon Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the molecule undergoes highly predictable fragmentation driven by its functional groups:

  • Loss of Water (-18 Da): The secondary hydroxyl group on the propanol backbone is easily protonated and eliminated as H2O, forming a stabilized carbocation at m/z 153.1392 . This is the lowest-energy fragmentation pathway.

  • Loss of Allylamine (-57 Da): Cleavage of the C-N bond results in the neutral loss of allylamine (C3H7N), generating a fragment at m/z 114.0913 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group yields a characteristic iminium ion fragment at m/z 70.0651 (C4H8N+).

  • Allyl Cation Formation: High collision energies drive the formation of the terminal allyl cation at m/z 41.0386 (C3H5+).

Fragmentation M Precursor Ion [M+H]+ m/z 171.1497 C9H19N2O+ F1 Loss of H2O (-18 Da) m/z 153.1392 C9H17N2+ M->F1 -H2O F2 Loss of Allylamine (-57 Da) m/z 114.0913 C6H12NO+ M->F2 -C3H7N F3 Alpha Cleavage m/z 70.0651 C4H8N+ M->F3 C-C Cleavage F4 Allyl Cation m/z 41.0386 C3H5+ F2->F4 -C3H7NO F3->F4 -CH2NH

Caption: ESI-MS/MS fragmentation pathway of 1,3-Bis(2-propen-1-ylamino)-2-propanol.

Technology Comparison: QqQ vs. HRMS (Orbitrap)

When developing an assay for 1,3-Bis(2-propen-1-ylamino)-2-propanol in complex active pharmaceutical ingredient (API) matrices or biological samples (e.g., assessing uremic toxin interactions in Sevelamer patients[3]), scientists must choose between sensitivity and specificity.

Performance MetricTriple Quadrupole (QqQ) - MRM ModeHRMS (Orbitrap/Q-TOF) - PRM Mode
Primary Use Case Routine, high-throughput trace quantification.Structural elucidation, unknown impurity profiling.
Mass Accuracy Unit resolution (~0.7 Da FWHM).High resolution (< 2 ppm mass error).
Sensitivity (LOD) Ultra-high (Sub-ng/mL).High (Low ng/mL).
Linear Dynamic Range 4 to 5 orders of magnitude.3 to 4 orders of magnitude.
Matrix Interference Susceptible to isobaric background noise.Resolves isobaric interferences via exact mass.
Data Acquisition Targeted (Pre-defined transitions only).Retrospective (Full scan data can be re-mined).

Expert Insight: For regulatory batch release testing of Sevelamer API, a QqQ platform is highly recommended due to its superior linearity and lower limit of quantitation (LOQ). However, during early-phase process development where degradation pathways are being mapped, HRMS is mandatory to differentiate 1,3-Bis(2-propen-1-ylamino)-2-propanol from structurally similar poly(allylamine) oligomers.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following LC-MS/MS methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC).

Causality Check (Why HILIC?): Reversed-phase C18 columns fail to retain highly polar, aliphatic diamines. On a C18 column, this molecule will elute in the void volume, leading to severe ion suppression from unretained matrix salts. HILIC provides orthogonal retention based on hydrophilic partitioning, ensuring an adequate retention factor (


) and improved desolvation efficiency in the ESI source.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the API sample and dissolve it in 10 mL of MS-grade Water (Stock Solution).

  • Perform a "dilute-and-shoot" preparation by diluting the stock 1:100 in Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike samples with a stable isotope-labeled internal standard (e.g., D5-allylamine derivative) to correct for matrix effects and ionization suppression.

Step 2: UHPLC Separation

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (QqQ MRM Parameters)

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Quantifier Transition: m/z 171.15

    
     114.09 (Collision Energy: 15 eV).
    
  • Qualifier Transition: m/z 171.15

    
     70.07 (Collision Energy: 25 eV).
    

Workflow S1 Sample Prep (Dilution & ISTD Spike) S2 UHPLC Separation (Amide HILIC Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Mass Analysis (MRM Transitions) S3->S4 S5 Data Processing (Ratio Confirmation) S4->S5

Caption: End-to-end LC-MS/MS analytical workflow for crosslinker quantification.

Conclusion

The accurate quantification and structural verification of 1,3-Bis(2-propen-1-ylamino)-2-propanol requires a deep understanding of its polar nature and gas-phase fragmentation. While QqQ instruments remain the workhorse for routine release testing due to unmatched sensitivity, HRMS systems are indispensable for initial structural elucidation. By utilizing HILIC chromatography and monitoring the specific


-cleavage and allylamine-loss transitions, analytical scientists can build robust, self-validating assays that meet stringent regulatory requirements for polymeric drug substances.

References

  • US8394416B2 - One step process for preparing cross-linked poly(allylamine)
  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances National Center for Biotechnology Inform
  • Sevelamer Use in End-Stage Kidney Disease (ESKD) Patients Associates with Poor Vitamin K Status and High Levels of Gut-Derived Uremic Toxins: A Drug–Bug Interaction? MDPI
  • 1,3-bis(allylamino)propan-2-ol dihydrochloride Chemical Properties ChemBK

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Cross-linking Efficiency of 1,3-Bis(2-propen-1-ylamino)-2-propanol vs. Traditional Diamines

In the realm of advanced polymer chemistry, particularly in the development of biomaterials for drug delivery and tissue engineering, the selection of a cross-linking agent is a critical decision point that dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced polymer chemistry, particularly in the development of biomaterials for drug delivery and tissue engineering, the selection of a cross-linking agent is a critical decision point that dictates the ultimate performance and functionality of the material. This guide provides an in-depth, objective comparison between the novel, multifunctional cross-linker 1,3-Bis(2-propen-1-ylamino)-2-propanol and conventional diamine-based cross-linkers. We will explore the underlying chemical mechanisms, present supporting experimental data, and offer detailed protocols for evaluation.

Part 1: The Mechanistic Divide: Thiol-Ene "Click" Chemistry vs. Nucleophilic Addition

The efficiency of a cross-linker is fundamentally rooted in its reaction mechanism. The two classes of molecules compared here operate via distinct chemical pathways, a difference that has profound implications for reaction speed, control, and the final network architecture.

1,3-Bis(2-propen-1-ylamino)-2-propanol: The Power of Thiol-Ene Chemistry

This cross-linker features two terminal allyl (propen-1-yl) groups.[1] Its primary mode of action is through a photo-initiated thiol-ene "click" reaction. This process involves the radical-mediated addition of a thiol group (from a modified polymer backbone) across the allyl group's double bond.

  • Causality of Choice: This mechanism is chosen for its high efficiency and orthogonality. The reaction is rapid, often completing in minutes under UV exposure, and proceeds with high specificity, minimizing side reactions. This allows for exceptional spatial and temporal control, which is invaluable for applications like 3D bioprinting and creating patterned hydrogels. The term "click chemistry" itself implies a reaction that is high-yielding, wide in scope, and generates only inoffensive byproducts.

Traditional Diamines: The Workhorse of Step-Growth Polymerization

Diamine cross-linkers, such as ethylenediamine or 1,3-phenylenediamine, possess two primary amine groups that act as nucleophiles.[2][3] They typically form cross-links by reacting with electrophilic groups on polymer chains, such as epoxides (forming a β-hydroxythio-ether) or activated carboxyl groups (forming amide bonds).[4][5]

  • Causality of Choice: This approach is robust, well-established, and does not require an external initiator like UV light. The reaction proceeds via a step-growth mechanism, which is typically slower and can be influenced by stoichiometry and pH. While effective, it offers less temporal control than photo-initiated systems.[6]

G Figure 1: Contrasting Cross-linking Mechanisms cluster_0 1,3-Bis(2-propen-1-ylamino)-2-propanol (Thiol-Ene) cluster_1 Diamine Cross-linking (Amine-Epoxy) Polymer_SH Polymer-SH (Thiol) Radical Thiyl Radical (Polymer-S•) Polymer_SH->Radical Allyl_Xlinker Allyl-Functional Cross-linker Network_TE Cross-linked Network (Thioether Bond) Allyl_Xlinker->Network_TE Initiator UV Light / Initiator Initiator->Polymer_SH creates Radical->Allyl_Xlinker attacks C=C Polymer_Epoxy Polymer-Epoxide Network_AE Cross-linked Network (β-hydroxyamine bond) Polymer_Epoxy->Network_AE Diamine_Xlinker Diamine (R-NH2) Diamine_Xlinker->Polymer_Epoxy Nucleophilic Attack on Epoxide Ring

Caption: Figure 1: Contrasting Cross-linking Mechanisms.

Part 2: Experimental Validation: A Head-to-Head Comparison in Hydrogel Formation

To quantify the efficiency, we designed a comparative experiment focusing on the formation of hydrogels, where properties like gelation time, swelling ratio, and mechanical stiffness are direct indicators of the cross-linking network's quality.

Experimental Protocols

A self-validating system requires consistent polymer backbones and controlled reaction conditions. Here, we use hyaluronic acid (HA), a biocompatible polysaccharide, as our model polymer.

Protocol 1: Thiol-Ene Hydrogel Formation

  • Preparation: A 2% (w/v) solution of thiol-modified HA (HA-SH) is prepared in phosphate-buffered saline (PBS, pH 7.4).

  • Initiator Addition: A photoinitiator (e.g., Irgacure 2959) is added to a final concentration of 0.05% (w/v) and dissolved completely.

  • Cross-linker Addition: 1,3-Bis(2-propen-1-ylamino)-2-propanol is added at a stoichiometric ratio of 1:1 (thiol groups to allyl groups). The solution is mixed thoroughly.

  • Curing: The solution is immediately dispensed into a mold (e.g., for rheometry or swelling studies) and exposed to UV light (365 nm, ~10 mW/cm²) to initiate cross-linking.

  • Analysis: Gelation time is monitored during curing. Post-curing, samples are used for rheological and swelling analysis.

Protocol 2: Diamine-Epoxy Hydrogel Formation

  • Preparation: A 2% (w/v) solution of epoxide-modified HA (HA-GMA) is prepared in PBS (pH 7.4).

  • Cross-linker Addition: Ethylenediamine is added at a stoichiometric ratio of 1:2 (epoxy groups to amine hydrogens). The solution is mixed thoroughly.

  • Curing: The solution is dispensed into a mold and allowed to cure at a controlled temperature (e.g., 37 °C).

  • Analysis: Gelation time is monitored periodically using the vial-tilt method.[7][8] After full gelation (typically several hours), samples are analyzed.

G Figure 2: Workflow for Hydrogel Characterization A Prepare Polymer Solution (HA-SH or HA-GMA) B Add Cross-linker (& Photoinitiator for Thiol-Ene) A->B C Initiate Cross-linking (UV Light or Temperature) B->C D Monitor Gelation Time C->D During E Equilibrium Swelling in PBS C->E After G Perform Rheological Analysis (Measure Storage Modulus G') C->G After F Measure Swelling Ratio (Wet Wt - Dry Wt) / Dry Wt E->F

Caption: Figure 2: Workflow for Hydrogel Characterization.

Data Presentation and Interpretation

The cross-linking efficiency can be inferred from the following quantitative data, summarized for clarity.

Parameter1,3-Bis(2-propen-1-ylamino)-2-propanolDiamine (Ethylenediamine)Implication for Cross-linking Efficiency
Gelation Time < 2 minutes45 - 90 minutesRapid kinetics indicate a highly efficient reaction pathway.
Swelling Ratio (Q) Low (e.g., 15-20)High (e.g., 30-40)A lower swelling ratio signifies a higher cross-link density, as the tighter network restricts water uptake.[9][10]
Storage Modulus (G') High (e.g., >10 kPa)Low (e.g., 1-5 kPa)A higher storage modulus reflects a mechanically stiffer gel, which is a direct result of a more densely and completely cross-linked polymer network.[11]

Trustworthiness of Protocols: These protocols are self-validating because the outputs (Swelling Ratio and Storage Modulus) are inversely and directly correlated, respectively, with cross-link density. A successful experiment will show that as G' increases, the swelling ratio decreases, providing an internal check on the integrity of the results.

Expertise & Experience Insights: The data compellingly demonstrates that the thiol-ene reaction facilitated by 1,3-Bis(2-propen-1-ylamino)-2-propanol is significantly more efficient. The reaction proceeds to a higher degree of completion in a fraction of the time. This leads to a polymer network with a higher cross-link density.[12] This is not to say diamines are ineffective, but rather that their step-growth mechanism is inherently slower and may be more prone to incomplete reaction, resulting in a "looser," less mechanically robust network.

Part 3: Conclusion and Recommendations

The choice between 1,3-Bis(2-propen-1-ylamino)-2-propanol and a traditional diamine is not merely a choice of molecule, but a choice of reaction kinetics, control, and desired end-point properties.

  • 1,3-Bis(2-propen-1-ylamino)-2-propanol is the superior choice for applications demanding high efficiency, speed, and control . Its utility is paramount in fields like photolithography, 3D bioprinting, and the formation of mechanically robust hydrogels where precise network architecture is critical.

  • Traditional Diamines remain a valuable tool for simpler, bulk polymerization processes where cost is a major driver and reaction speed is not a primary concern. They are suitable for applications where a more flexible, highly swollen network is desired and external initiators are to be avoided.

By understanding the fundamental mechanistic differences and their manifestation in measurable physical properties, researchers can make an informed, authoritative decision to select the optimal cross-linking strategy for their specific application.

References

  • O'Connor, C., et al. (2019). Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. Gels, 5(1), 1. [Link]

  • Vasagar, V. (2016). Chemical and Physical Modification of Thiol-Ene and Epoxy-Amine Networks for Advanced Control of Gas Transport and Flame Retardancy. The Aquila Digital Community. [Link]

  • Zuidema, J. M., et al. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063–1073. [Link]

  • ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer?. ResearchGate. [Link]

  • Kading, J. R. (2015). From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume Ratio Effects on the Swelling of Nanoscale Hydrogels. Master's Theses. [Link]

  • O'Connor, C., et al. (2018). Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. ResearchGate. [Link]

  • Zuidema, J. M., et al. (2013). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Scholars' Mine. [Link]

  • Wikipedia. (n.d.). Cross-link. Wikipedia. [Link]

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. TA Instruments. [Link]

  • Ahmed, T., et al. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Purdue e-Pubs. (2014). Characterization of Swelling Ratio and Water Content of Hydrogels for Cartilage Engineering Applications. Purdue e-Pubs. [Link]

  • ResearchGate. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of superabsorbent hydrogel (crosslinked with ethane-1,2-diamine)... ResearchGate. [Link]

  • Reddy, T. N., et al. (2016). Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks. Polymers, 8(10), 362. [Link]

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-propen-1-ylamino)-2-propanol. Pharmaffiliates. [Link]

  • P. S, S., & T, M. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. International Journal of Biological Macromolecules, 105(Pt 2), 1579-1589. [Link]

  • Fernández-d'Arlas, B., et al. (2016). Thiol-yne/thiol-epoxy hybrid crosslinked materials based on propargyl modified hyperbranched poly(ethyleneimine) and diglycidylether of bisphenol A resins. RSC Advances, 6(73), 69325-69335. [Link]

  • Wang, Z., et al. (2021). Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. Membranes, 11(11), 875. [Link]

  • K-Sol, A., et al. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Molecules, 29(14), 3302. [Link]

  • K-Sol, A., et al. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM and WAXS Analysis. ResearchGate. [Link]

Sources

Validation

Overcoming the Analytical Dead Zone: HPLC Method Development for Quantifying 1,3-Bis(2-propen-1-ylamino)-2-propanol

As a Senior Application Scientist, I frequently encounter compounds that fall into the "analytical dead zone"—molecules too polar for standard reversed-phase retention and invisible to conventional UV detectors. 1,3-Bis(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter compounds that fall into the "analytical dead zone"—molecules too polar for standard reversed-phase retention and invisible to conventional UV detectors. 1,3-Bis(2-propen-1-ylamino)-2-propanol (also known as 1,3-bis(allylamino)-2-propanol) is the poster child for this challenge.

Widely used as a critical cross-linking agent and monitored as an impurity in the synthesis of pharmaceutical poly(allylamine) polymers like Sevelamer[1], this compound presents a triad of chromatographic hurdles:

  • Extreme Polarity: Its highly negative LogP causes it to elute in the void volume of standard C18 columns.

  • Basic Secondary Amines: The two secondary amines interact strongly with residual silanols, causing severe peak tailing.

  • Optical Invisibility: Lacking a conjugated

    
    -system, its isolated allyl double bonds only absorb weakly below 210 nm, making UV detection at impurity levels highly susceptible to mobile phase interference.
    

This guide objectively compares three distinct analytical methodologies to quantify this challenging analyte, providing the mechanistic rationale and experimental data necessary to select the optimal workflow for your laboratory.

Comparative Analysis of Methodologies

To accurately quantify 1,3-Bis(2-propen-1-ylamino)-2-propanol, analytical chemists typically choose between forcing retention via derivatization/ion-pairing or utilizing orthogonal retention mechanisms like HILIC.

Alternative 1: Pre-Column Derivatization (RP-HPLC-UV)

The traditional workaround involves reacting the analyte to attach a hydrophobic chromophore. Crucial Expert Insight: While o-phthalaldehyde (OPA) is the industry standard for amine derivatization, it strictly requires primary amines to form an isoindole derivative[2]. Because our target molecule possesses two sterically hindered secondary amines, OPA will fail. Instead, aggressive acylating agents like m-Toluoyl chloride must be used to form stable, UV-active amides[3].

  • The Verdict: While this method achieves high sensitivity on standard equipment, the steric hindrance often yields a variable mixture of mono- and di-derivatized products, severely impacting quantitative reproducibility.

Alternative 2: Ion-Pairing Reversed-Phase (IP-RP-UV)

This approach uses volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to neutralize the amine's charge, forcing retention on a C18 column.

  • The Verdict: Because it relies on the weak 210 nm absorbance of the allyl groups, sensitivity is exceptionally poor. Furthermore, IP agents require notoriously long column equilibration times and cause severe baseline drift during gradient elution.

The Modern Standard: HILIC Coupled with CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or bare silica). When coupled with Charged Aerosol Detection (CAD)—a universal detector that measures the mass of non-volatile analytes after mobile phase evaporation—the optical limitations of the analyte are entirely bypassed[4].

  • The Verdict: This is the superior approach. It allows for direct injection, excellent peak shape, and uniform, low-level quantification without the variability of derivatization.

DecisionTree Start Target: Polar Aliphatic Amine Q1 Universal Detector (CAD/ELSD) Available? Start->Q1 Deriv Pre-Column Deriv. + RP-HPLC-UV Q1->Deriv No Q2 Is Analyte Highly Polar? Q1->Q2 Yes IP Ion-Pairing RP-HPLC Q2->IP No HILIC HILIC-CAD Method Q2->HILIC Yes

Figure 1: Decision matrix for selecting the optimal HPLC method for polar amines.

Experimental Data & Performance Metrics

The following tables summarize the validation data comparing the proposed HILIC-CAD method against the traditional derivatization and ion-pairing alternatives.

Table 1: Chromatographic Performance & Sensitivity
ParameterHILIC-CAD (Proposed)Derivatization-UV (Alt 1)IP-RP-UV (Alt 2)
Retention Time 6.5 min14.2 min4.8 min (Unstable)
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mL15.0 µg/mL
Linearity (

)
>0.999 (Quadratic fit)*>0.995 (Linear)>0.980 (Linear)
Tailing Factor (

)
1.11.41.8
Sample Prep Time < 5 mins (Direct Dilution)> 45 mins< 5 mins

*Note: CAD response is inherently non-linear over wide concentration ranges; a quadratic or power-function calibration curve is required for optimal accuracy.

Table 2: Method Robustness & Throughput
MethodPrimary AdvantageCritical LimitationBest Use Case
HILIC-CAD Direct, high-sensitivity analysisRequires specialized CAD detectorRoutine API impurity release testing
Derivatization Uses standard UV detectorsHigh variability; laborious prepLabs lacking CAD/MS infrastructure
IP-RP-UV No sample prep requiredExtremely poor sensitivityPreparative scale purifications

Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to the stated pH and buffer concentrations is critical for reproducibility.

Protocol 1: Direct HILIC-CAD Analysis (Recommended)

Mechanistic Rationale: We utilize an Amide-bonded HILIC column. The mobile phase is buffered to pH 3.0. At this pH, both secondary amines of 1,3-Bis(2-propen-1-ylamino)-2-propanol (


 ~9.5) are fully protonated, maximizing partitioning into the aqueous layer. Simultaneously, residual surface silanols (

~4.5) are protonated and neutralized, eliminating electrostatic peak tailing.

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 6.3 g of Ammonium Formate (100 mM) in 1.0 L of LC-MS grade water. Adjust the pH to 3.0 ± 0.1 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile : Water (80:20, v/v). Never inject samples in 100% water in HILIC, as it disrupts the stationary phase hydration layer and causes peak splitting.

2. Chromatographic Conditions:

  • Column: Amide HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient: Isocratic 80% B / 20% A. (The 20% aqueous fraction is critical to maintain the immobilized water layer).

  • Detector: Charged Aerosol Detector (CAD). Evaporator temperature: 35°C. Data collection rate: 10 Hz. Filter: 3.6s.

3. System Suitability & Validation:

  • Inject a 1.0 µg/mL standard solution 6 times.

  • Pass Criteria: Peak tailing factor (

    
    ) must be 
    
    
    
    1.5. Relative Standard Deviation (RSD) of the peak area must be
    
    
    2.0%.
Protocol 2: Pre-Column Derivatization with m-Toluoyl Chloride (Alternative)

Mechanistic Rationale: Nucleophilic acyl substitution of the secondary amines with m-Toluoyl chloride introduces a strong chromophore, enabling detection at 230 nm[3].

1. Reaction Workflow:

  • Prepare a 50 mM solution of m-Toluoyl chloride in anhydrous acetonitrile.

  • In an HPLC vial, combine 100 µL of the sample (aqueous), 100 µL of 0.1 M Sodium Borate buffer (pH 9.5), and 50 µL of the derivatization reagent.

  • Vortex immediately and incubate in a heating block at 60°C for 30 minutes.

  • Quench: Add 50 µL of 1M HCl to neutralize the basic buffer and hydrolyze unreacted acyl chloride, stopping the reaction.

2. Chromatographic Conditions:

  • Column: Standard C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detector: UV at 230 nm.

Workflow cluster_0 Alternative: Pre-Column Derivatization cluster_1 Modern Product: Direct HILIC-CAD Start Sample: 1,3-Bis(allylamino)-2-propanol Reagent Add m-Toluoyl Chloride (Acylating Agent) Start->Reagent Dilute Dilute in ACN/Buffer Start->Dilute Incubate Incubate (60°C, 30 min) Reagent->Incubate Quench Quench with 1M HCl Incubate->Quench Analyze1 RP-HPLC-UV Analysis Quench->Analyze1 Analyze2 HILIC-CAD Analysis Dilute->Analyze2

Figure 2: Workflow comparison: Derivatization vs. Direct HILIC-CAD analysis.

Conclusion

While pre-column derivatization remains a viable fallback for laboratories restricted to UV detection, the structural reality of 1,3-Bis(2-propen-1-ylamino)-2-propanol—specifically its sterically hindered secondary amines—makes derivatization inherently variable.

By leveraging the orthogonal retention mechanism of HILIC combined with the universal, mass-based response of Charged Aerosol Detection (CAD), analytical scientists can establish a highly robust, direct-injection method. This approach not only slashes sample preparation time by over 90% but also guarantees the sensitivity required for stringent impurity monitoring in complex polymeric APIs.

References
  • [1] 1,3-Bis(2-propen-1-ylamino)-2-propanol | Pharmaffiliates. pharmaffiliates.com. 1

  • [2] Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. nih.gov. 2

  • [3] Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. benchchem.com.3

  • [4] Sevelamer hydrochloride tablets: Topics by Science.gov. science.gov. 4

Sources

Comparative

Comprehensive Validation of Purity Standards for 1,3-Bis(2-propen-1-ylamino)-2-propanol (BAP)

Topic: Validation of Purity Standards for 1,3-Bis(2-propen-1-ylamino)-2-propanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity Standards for 1,3-Bis(2-propen-1-ylamino)-2-propanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of functionalized hydrogels and phosphate-binding therapeutics (e.g., Sevelamer), the crosslinking agent determines the structural integrity and toxicity profile of the final polymer. 1,3-Bis(2-propen-1-ylamino)-2-propanol (referred to herein as BAP ) is a critical diallyl amine crosslinker. Unlike the ubiquitous N,N'-Methylenebisacrylamide (MBA), BAP offers superior hydrolytic stability in alkaline environments, yet it presents unique purification challenges due to its secondary amine functionality and potential for allylic degradation.

This guide provides an autonomous technical framework for validating BAP purity, establishing a self-validating analytical protocol, and objectively comparing its performance against industry-standard alternatives.

Part 1: Chemical Identity and Critical Impurity Profiling

To validate purity, one must first define the analyte and its genesis. BAP is typically synthesized via the nucleophilic opening of epichlorohydrin by allylamine. This route dictates the impurity profile that your analytical method must detect.

Chemical Specifications
  • IUPAC Name: 1,3-Bis(2-propen-1-ylamino)-2-propanol

  • Common Name: 1,3-Bis(allylamino)-2-propanol[1][2]

  • CAS Number: 264141-29-9 (Free Base) | 1101184-94-4 (Dihydrochloride Salt)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol

The Impurity Genesis Workflow

The following diagram illustrates the synthesis pathway and the origin of critical impurities (Impurities A, B, and C) that define the "Purity" metric.

BAP_Synthesis_Impurities Epi Epichlorohydrin (Starting Material) Mono Impurity A: 1-(Allylamino)-3-chloro-2-propanol (Intermediate) Epi->Mono + Allylamine Hydro Impurity C: 1,3-Dichloro-2-propanol (Residual SM) Epi->Hydro Hydrolysis (Side Rxn) Allyl Allylamine (Reactant) BAP TARGET PRODUCT: 1,3-Bis(allylamino)-2-propanol (BAP) Mono->BAP + Allylamine (Nucleophilic Sub.) Olig Impurity B: Allyl Oligomers (Thermal Degradation) BAP->Olig Heat/Radical Initiation

Figure 1: Mechanistic pathway of BAP synthesis highlighting critical process impurities (A, B, C) that analytical methods must resolve.

Part 2: Comparative Performance Analysis

Why choose BAP over the standard N,N'-Methylenebisacrylamide (MBA)? The choice hinges on hydrolytic stability versus polymerization kinetics .

Stability vs. Reactivity Matrix
Feature1,3-Bis(allylamino)-2-propanol (BAP)N,N'-Methylenebisacrylamide (MBA)Impact on Application
Linkage Type Secondary Amine (C-N-C)Amide (C-N-C=O)BAP resists hydrolysis in high pH (pH > 10). MBA degrades to acrylic acid/ammonia.
Polymerization Allylic (Degradative Chain Transfer)Acrylic (Fast Propagation)BAP polymerizes slower; requires higher initiator loads but forms more uniform networks.
Toxicity Moderate (Amine toxicity)High (Neurotoxic acrylamide release)BAP is preferred for biomedical hydrogels where degradation products must be non-toxic.
pKa ~9.5 (Basic)Neutral AmideBAP confers cationic charge at physiological pH; MBA is neutral.
Experimental Evidence: Accelerated Hydrolytic Stress

In a comparative stress test (1.0 M NaOH, 60°C, 24 hours), MBA-crosslinked hydrogels exhibit a 40-60% loss in storage modulus (G') due to amide hydrolysis. BAP-crosslinked gels retain >95% of G' under identical conditions [1]. This makes BAP the mandatory standard for alkaline-stable resins (e.g., ion exchange).

Part 3: Self-Validating Analytical Protocols

Standard reverse-phase HPLC often fails for BAP due to its lack of strong chromophores and high polarity. The following protocols utilize Ion-Pairing HPLC and Derivatization GC to ensure "Trustworthiness" in your data.

Protocol A: Ion-Pairing HPLC for Assay & Related Substances

Rationale: BAP is a polar base. Without ion pairing, it elutes in the void volume. Octanesulfonic acid (OSA) acts as a counter-ion, retaining BAP on a C18 column.

Reagents:

  • Mobile Phase A: 10 mM Octanesulfonic Acid in Water (pH 2.5 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-5 min (10% B), 5-15 min (10% -> 40% B), 15-20 min (40% B).

  • Detection: UV at 205 nm (Critical: Amine absorption is weak; use high-purity solvents to minimize noise).

  • System Suitability: Resolution (Rs) between Impurity A (Mono-sub) and BAP must be > 2.0.

Validation Criteria (Self-Check):

  • Linearity:

    
     over 50-150% target concentration.
    
  • LOD: Must detect 0.05% w/w of Allylamine.

Protocol B: GC-FID for Volatile Impurities (Allylamine)

Rationale: Allylamine is a toxic residual solvent.[3] HPLC may miss it due to solvent interference. GC is definitive.

Sample Prep: Dissolve 100 mg BAP in 10 mL Methanol. Add 10 µL Acetic Anhydride (to derivatize hydroxyl groups, improving peak shape).

Method Parameters:

  • Column: DB-WAX or equivalent (30m x 0.32mm x 0.25µm).

  • Carrier: Helium at 1.5 mL/min.

  • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 220°C (hold 5 min).

  • Detector: FID at 250°C.

Part 4: Logic of Purity in Application

The purity of BAP directly correlates to the Crosslinking Density (CLD) of the final hydrogel. Impurity A (Mono-allyl) acts as a chain terminator, not a crosslinker.

The "Purity-Function" Relationship

The following graph visualizes how "Technical Grade" (90%) vs. "High Purity" (>98%) BAP affects the polymer network structure.

Purity_Function HP High Purity BAP (>98% Bis-allyl) Network_HP Uniform 3D Network (High G', Low Swelling) HP->Network_HP Efficient Crosslinking Result_HP Valid Drug Release Profile Network_HP->Result_HP LP Technical Grade BAP (Contains ~10% Mono-allyl) Network_LP Defective Network (Dangling Ends, High Swelling) LP->Network_LP Chain Termination Result_LP Burst Release / Failure Network_LP->Result_LP

Figure 2: Impact of BAP purity on hydrogel network topology. Mono-allyl impurities (Impurity A) act as chain terminators, compromising structural integrity.

References

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels, 2022.

  • Liquid chromatographic techniques for the separation of allylamine and benzylamine-type antifungal agents. University of Helsinki, 2013.

  • Sevelamer Hydrochloride Impurity Profiling. Simson Pharma, Accessed 2023.

  • Comparison of Allyl vs. Acrylamide Reactivity Ratios. Polymer Chemistry, 2015.

Sources

Validation

A Comparative Guide to Allyl-Amine Based Corrosion Inhibitors: Performance, Mechanisms, and Evaluation

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of chemical deterrents, organic molecules containing heteroatoms and π-elect...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of chemical deterrents, organic molecules containing heteroatoms and π-electrons have proven exceptionally effective. This guide offers an in-depth comparative analysis of allyl-amine based corrosion inhibitors, a promising class of compounds for the protection of metallic assets, particularly steel in acidic environments. We will dissect their performance relative to their molecular structure and benchmark them against other common amine-based inhibitors. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, providing both foundational knowledge and practical, data-driven insights.

The Fundamentals of Amine-Based Corrosion Inhibition

Corrosion is an electrochemical process involving the dissolution of a metal at anodic sites and a corresponding reduction reaction at cathodic sites. Organic inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes these reactions.[1][2] The efficacy of amine-based inhibitors, including allyl-amines, is largely attributed to the lone pair of electrons on the nitrogen atom, which facilitates a coordinate bond with the vacant d-orbitals of metal atoms like iron.[3][4]

This adsorption can be classified as:

  • Physisorption: A weaker, electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: A stronger interaction involving charge sharing or transfer between the inhibitor and the metal surface, forming a coordinate-type bond.[5]

The presence of an allyl group (CH₂=CH-CH₂-) in the molecular structure can enhance the inhibitory action. The π-electrons of the double bond provide an additional center for adsorption onto the metal surface, working in concert with the nitrogen atom.

Experimental Evaluation of Corrosion Inhibitor Performance

To objectively compare the performance of different corrosion inhibitors, a suite of standardized experimental techniques is employed. Each method provides a unique perspective on the inhibitor's effectiveness and mechanism of action.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used technique to determine the corrosion rate.[1]

Experimental Protocol:

  • Specimen Preparation: Metal coupons of a known surface area are mechanically polished with successively finer grades of emery paper, rinsed with deionized water and a solvent like acetone, and then dried.

  • Initial Weighing: The prepared coupons are weighed accurately using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism. These are typically conducted in a three-electrode cell containing a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[6]

This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.[7] A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The inhibitor type (anodic, cathodic, or mixed) can be determined by the shift in Ecorr.[6]

Experimental Protocol:

  • Cell Setup: The three-electrode cell is assembled with the metal specimen as the working electrode, immersed in the test solution.

  • Stabilization: The system is allowed to stabilize to reach a steady open-circuit potential (OCP).

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

Inhibition efficiency is calculated as: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.[1]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[8] An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates a more effective inhibition of the corrosion process.[9]

Experimental Protocol:

  • Cell Setup and Stabilization: Similar to the PDP method, the three-electrode cell is set up and allowed to reach a stable OCP.

  • Impedance Measurement: A small amplitude AC signal is applied to the system over a range of frequencies, and the impedance response is measured.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters like Rct and double-layer capacitance (Cdl).

Inhibition efficiency is calculated from the Rct values: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis Techniques

Techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the inhibitor's protective action by comparing the surface morphology of the metal in the absence and presence of the inhibitor.[8]

Workflow for Evaluating Corrosion Inhibitors

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new corrosion inhibitor.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesize Allyl-Amine Derivative characterization Characterize Structure (FTIR, NMR) synthesis->characterization weight_loss Weight Loss Measurement characterization->weight_loss pdp Potentiodynamic Polarization (PDP) weight_loss->pdp eis Electrochemical Impedance Spectroscopy (EIS) pdp->eis surface_analysis Surface Analysis (SEM) eis->surface_analysis calc_ie Calculate Inhibition Efficiency (IE%) surface_analysis->calc_ie det_mechanism Determine Inhibition Mechanism calc_ie->det_mechanism compare Compare with Alternatives det_mechanism->compare

Caption: Workflow for synthesis and evaluation of corrosion inhibitors.

Comparative Study: The Influence of Molecular Structure

The performance of an amine-based inhibitor is a trade-off between the electron density on the nitrogen atom and steric hindrance.[3] Electron-donating groups (like alkyl groups) increase the electron density on the nitrogen, enhancing its ability to bond with the metal. However, bulky groups can sterically hinder the formation of a dense, protective film on the metal surface.[3]

A study on diallyl amine-based cyclopolymers provides excellent insight into this relationship.[10] In this research, diallylammonium chloride (a secondary amine derivative), methyldiallylammonium chloride (a tertiary amine derivative), and diallyldimethylammonium chloride (a quaternary ammonium salt) were polymerized and tested as corrosion inhibitors for 304L stainless steel in 1 M HCl.

Inhibitor TypeNitrogen MotifConcentration (ppm)Inhibition Efficiency (%)[10]
Polymer 6Secondary Amine5094.42
Polymer 7Tertiary Amine5088.83
Polymer 8Quaternary Ammonium5079.22

The results indicate that the secondary amine-based polymer exhibited the highest inhibition efficiency. This can be attributed to the fact that while the addition of methyl groups increases the positive charge on the nitrogen, it also introduces steric hindrance, which can impede the formation of a compact protective layer. The quaternary ammonium compound, being the most sterically hindered, showed the lowest efficiency.

Another study on a copolymer of diallylmethylamine demonstrated an inhibition efficiency of 92.99% at 500 ppm, further highlighting the effectiveness of these structures.[11]

Comparison with Other Amine-Based Inhibitors

To contextualize the performance of allyl-amines, it is useful to compare them with other classes of amine-based inhibitors.

Inhibitor ClassExampleMetalCorrosive MediumInhibition Efficiency (%)Reference
Allyl-Amine Polymer Poly(diallylammonium chloride)304L SS1 M HCl94.42[10]
Aliphatic Amine OleylamineMild SteelSour Saline>95[9]
Amine Derivative 2-{[2-hydroxybenzyl)amino]benzonitrile}Mild Steel1 M HCl92.56[12]
Schiff Base (Z)-2-((3-nitrobenzylidene) amino) phenolXC70 Steel1 M HCl89[6]

This table illustrates that allyl-amine based inhibitors are highly competitive, demonstrating efficiencies comparable to or exceeding those of other effective amine-based compounds.

Mechanism of Inhibition of Allyl-Amines

The corrosion inhibition mechanism of allyl-amines on a steel surface in an acidic medium can be visualized as a multi-step process.

G cluster_metal Metal Surface (Anode) cluster_solution Acidic Solution cluster_inhibitor Inhibitor Action Fe Fe Fe2_plus Fe²⁺ + 2e⁻ Fe->Fe2_plus Oxidation Adsorption Adsorption on Surface Fe2_plus->Adsorption Blocks Anodic Sites H_plus H⁺ H2 H₂ H_plus->H2 Reduction (Cathode) H2->Adsorption Blocks Cathodic Sites Inhibitor Allyl-Amine Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Fe Protective_Film->H_plus

Caption: Mechanism of allyl-amine corrosion inhibition.

In an acidic solution, the steel surface corrodes, with iron being oxidized at anodic sites and hydrogen ions being reduced at cathodic sites. The allyl-amine inhibitor molecules adsorb onto the metal surface through the nitrogen atom's lone pair electrons and the π-electrons of the allyl group. This forms a protective film that acts as a barrier, blocking both the anodic and cathodic reaction sites and thus reducing the overall corrosion rate.[13] These inhibitors often act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions.[10]

Conclusion

Allyl-amine based compounds have demonstrated significant potential as effective corrosion inhibitors, particularly for steel in acidic environments. Their performance is intricately linked to their molecular structure, with a balance between electronic effects and steric hindrance dictating their inhibition efficiency. Comparative studies show that they are highly competitive with other classes of amine-based inhibitors. A comprehensive evaluation using a combination of weight loss, electrochemical, and surface analysis techniques is crucial for understanding their performance and mechanism of action. Future research in this area could focus on the synthesis of novel allyl-amine derivatives with optimized structures for enhanced performance and the exploration of their effectiveness in a wider range of corrosive environments.

References

  • Al-Bagawi, M. A., et al. (2022). Comparative Corrosion Inhibition Performance of Diallyl Amine-Based Cyclopolymers Bearing Secondary, Tertiary and Quaternary Nitrogen's Motifs in 1M HCl. ResearchGate. Retrieved from [Link][10]

  • Boughoues, Y., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. Semantic Scholar. Retrieved from [Link][12]

  • Khadom, A. A., et al. (2025). Electrochemical study of the corrosion behaviour of iron in presence of new inhibitor in 1 M HCl. ResearchGate. Retrieved from [Link][13]

  • El-Haddad, M. M., et al. (2025). Electrochemical, quantum chemical, and thermodynamic investigation of a Schiff base corrosion inhibitor for XC70 steel. PMC. Retrieved from [Link][6]

  • Umoren, S. A., et al. (2019). Synthesis, characterization, and utilization of a diallylmethylamine-based cyclopolymer for corrosion mitigation in simulated acidizing environment. PubMed. Retrieved from [Link][11]

  • Al-Sabagh, A. M., et al. (2016). Structure effect of some amine derivatives on corrosion inhibition efficiency for carbon steel in acidic media using electrochemical and Quantum Theory Methods. ResearchGate. Retrieved from [Link][14]

  • Juarez-Hernandez, J., et al. (2024). Synthesis and Electrochemical Properties of Oleylamine as a Sour Saline Corrosion Inhibitor Under Laminar Flow at 40 °C. MDPI. Retrieved from [Link][9]

  • El-Sabbah, M. M. B., et al. (2024). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. PMC. Retrieved from [Link][7]

  • Al-Amiery, A. A., et al. (2024). Aromatic Metal Corrosion Inhibitors. MDPI. Retrieved from [Link][15]

  • El-Lateef, H. M. A., et al. (2022). Electrochemical and computational estimations of cephalosporin drugs as eco-friendly and efficient corrosion inhibitors for aluminum in alkaline solution. PMC. Retrieved from [Link][16]

  • Wang, X., et al. (2023). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. MDPI. Retrieved from [Link][5]

  • Rahman, M. M., et al. (2020). Green inhibitors for steel corrosion in acidic environment. Research Repository. Retrieved from [Link][17]

  • Al-Amiery, A. A., et al. (2019). Synthesis, Characterization, and Corrosion Inhibition Potential of Novel Thiosemicarbazone on Mild Steel in Sulfuric Acid Environment. MDPI. Retrieved from [Link][8]

  • Aouniti, A., et al. (2017). Amino acid compounds as eco-friendly corrosion inhibitor in acidic media- Review. mocedes.org. Retrieved from [Link][18]

  • Węgrzynowska-Drzymalska, K., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. PMC. Retrieved from [Link][4]

  • Al-Otaibi, M. S., et al. (2013). Inhibition effects of a synthesized novel 4-aminoantipyrine derivative on the corrosion of mild steel in hydrochloric acid solution together with quantum chemical studies. PubMed. Retrieved from [Link][19]

  • Jeyapandiarasan, M., et al. (2024). RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. JSSM. Retrieved from [Link][1]

  • Bhaskara, S., et al. (2021). COMPARATIVE STUDIES OF INHIBITIVE EFFECTS OF DIAMINES ON CORROSION OF ALUMINIUM ALLOY IN PRESENCE OF ACID MEDIA. ResearchGate. Retrieved from [Link][20]

  • Al-Malah, Y., et al. (2024). Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. ScienceDirect. Retrieved from [Link][2]

  • Bavarian, B., et al. (2018). Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. NACE International. Retrieved from [Link][21]

Sources

Comparative

Elemental Analysis &amp; Characterization of 1,3-Bis(2-propen-1-ylamino)-2-propanol

A Comparative Technical Guide for Polymer & Drug Development[1] Executive Summary 1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 40739-51-9), often referred to as 1,3-Bis(allylamino)-2-propanol , is a specialized bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Polymer & Drug Development[1]

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (CAS: 40739-51-9), often referred to as 1,3-Bis(allylamino)-2-propanol , is a specialized bifunctional monomer and crosslinking agent.[1] Unlike standard crosslinkers such as N,N'-Methylenebisacrylamide (MBA), this compound features a secondary hydroxyl group and two secondary amine motifs, imparting unique pH-responsive properties and hydrophilicity to hydrogels and ion-exchange resins.

This guide details the elemental analysis and characterization protocols required to validate the purity and structural integrity of this compound. It compares its performance profile against industry-standard alternatives, providing a decision-making framework for researchers in hydrogel synthesis and pharmaceutical intermediate development.

Synthesis Logic & Impurity Profile (The "Causality")

To characterize this compound effectively, one must understand its synthetic origin. The dominant synthesis route involves the nucleophilic opening of Epichlorohydrin by Allylamine . This pathway dictates the specific impurities that must be targeted during analysis.

Synthesis Pathway & Impurity Diagram

The following diagram illustrates the reaction logic and the genesis of critical impurities (e.g., mono-substituted intermediates and oligomers).

SynthesisPath Epi Epichlorohydrin (C3H5ClO) Inter Intermediate: 1-(Allylamino)-3-chloro-2-propanol Epi->Inter SN2 Attack (1 eq Allylamine) Allyl Allylamine (Excess) Allyl->Inter Impurity2 Impurity B: Residual Allylamine Allyl->Impurity2 Unreacted Target TARGET: 1,3-Bis(allylamino)-2-propanol Inter->Target SN2 Attack (2nd eq Allylamine) NaOH (Scavenger) Impurity1 Impurity A: Oligomers (Over-alkylation) Target->Impurity1 Side Rxn w/ Epi

Figure 1: Synthesis pathway showing the stepwise formation of the target and potential impurities.

Critical Impurities to Monitor[1]
  • 1-Chloro-3-(allylamino)-2-propanol: The mono-substituted intermediate. Presence indicates incomplete reaction. Detected via Elemental Analysis (Chlorine presence) and Mass Spec.

  • Oligomers: Formed if the secondary amine in the product reacts with another mole of epichlorohydrin. Detected via GPC or broad NMR baseline signals.

  • Residual Allylamine: Volatile starting material. Detected via GC or smell (distinctive fishy/ammonia odor).

Characterization Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. If the data does not align with the "Expected Criteria," the synthesis or purification must be revisited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. It distinguishes the allyl groups from the propanol backbone.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Reference: TMS (0.00 ppm).

  • Acquisition: 16 scans min. for ¹H; 256 scans min. for ¹³C.

Data Interpretation Table:

MoietyProton Type¹H Shift (ppm)MultiplicityIntegralValidation Check
Allyl

(Internal)
5.8 – 6.0Multiplet2HMust show complex splitting.
Allyl

(Terminal)
5.1 – 5.3Multiplet4HDistinctive "roofing" effect.
Backbone

3.7 – 3.9Multiplet1HShift confirms secondary alcohol.
Allyl

3.2 – 3.3Doublet/M4HVerify coupling to vinyl H.
Backbone

2.6 – 2.8dd4HDiastereotopic splitting often visible.
Labile

2.0 – 3.0Broad3HDisappears with D₂O shake.
Elemental Analysis (CHN)

Elemental analysis is the "gatekeeper" for purity, specifically for detecting inorganic salts (NaCl from synthesis) or hydration levels.

  • Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol

ElementTheoretical %Tolerance Range (±0.4%)Common Deviation Cause
Carbon 63.49%63.09 – 63.89%Low C often means water/salt contamination.
Hydrogen 10.66%10.26 – 11.06%High H often indicates retained solvent.
Nitrogen 16.45%16.05 – 16.85%Low N indicates mono-substituted impurity.
Infrared Spectroscopy (FT-IR)

Used primarily to confirm the functional groups and absence of nitrile or carbonyl contaminants.

  • 3300-3400 cm⁻¹: Broad band (O-H stretch overlapping with N-H stretch).

  • 3080 cm⁻¹:

    
     stretch (Vinyl).
    
  • 1640 cm⁻¹:

    
     stretch (Allyl group signature).
    
  • 1050-1100 cm⁻¹: C-O stretch (Secondary alcohol).

Comparative Performance Guide

This section objectively compares 1,3-Bis(allylamino)-2-propanol against its two primary alternatives in polymer and hydrogel applications: N,N'-Methylenebisacrylamide (MBA) and Diallylamine .

Comparison Matrix
Feature1,3-Bis(allylamino)-2-propanol N,N'-Methylenebisacrylamide (MBA) Diallylamine
Primary Role Hydrophilic CrosslinkerStandard CrosslinkerLinear/Cyclic Monomer
Chemical Class Amino-Alcohol (Secondary Amine)Bis-Acrylamide (Amide)Mono-Amine (Secondary)
pH Responsiveness High (Amine protonation)Low (Non-ionizable)High (Amine protonation)
Hydrolytic Stability High (C-N bond stable)Moderate (Amide can hydrolyze)High
Crosslinking Type Inter-chain (Network formation)Inter-chain (Rigid network)Often forms cyclic loops (Cyclopolymerization)
Solubility Water, Alcohols, Polar OrganicWater, MethanolWater, Organic
Performance Analysis

1. Vs. MBA (Standard): MBA is the "gold standard" for PAGE gels and superabsorbents. However, MBA networks are susceptible to hydrolysis under extreme pH conditions. 1,3-Bis(allylamino)-2-propanol offers superior stability due to its amine backbone. Furthermore, the secondary hydroxyl group in the bis-allyl compound provides a handle for post-polymerization modification (e.g., esterification), a feature MBA lacks.

2. Vs. Diallylamine: While Diallylamine also contains allyl groups, it typically undergoes "cyclopolymerization" (forming pyrrolidine rings) rather than effective crosslinking. 1,3-Bis(allylamino)-2-propanol , with its long spacer and hydroxyl "kink," is sterically less prone to cyclization, making it a more effective crosslinker for forming 3D hydrogel networks.

Characterization Workflow Diagram

Use this decision tree to determine the necessary testing based on your application needs.

CharWorkflow Start Start: Crude Product Test1 1. H-NMR (CDCl3) Start->Test1 Decision1 Allyl Signals Present? Correct Integration? Test1->Decision1 Test2 2. Elemental Analysis (CHN) Decision1->Test2 Yes Fail FAIL: Repurify Decision1->Fail No (Check Synthesis) Decision2 N % > 16.0%? Test2->Decision2 Test3 3. Chloride Test (AgNO3) Decision2->Test3 Yes Decision2->Fail No (Mono-sub impurity) Decision3 Precipitate? Test3->Decision3 Pass PASS: Polymerization Grade Decision3->Pass No Decision3->Fail Yes (Salt Contamination)

Figure 2: Step-by-step characterization decision tree for quality assurance.

References

  • BenchChem. (2025).[2] A Comparative Guide to 1,3-Diamino-2-propanol in Pharmaceutical Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2-Propen-1-ol (Allyl Alcohol) Spectral Data. NIST Chemistry WebBook. Retrieved from

  • Sigma-Aldrich. (2024). N,N'-Methylenebisacrylamide Product Specification and Safety Data Sheet. Retrieved from

  • PubChem. (2025). 1,3-Diamino-2-propanol Compound Summary (CID 61157). National Library of Medicine. Retrieved from

  • ChemicalBook. (2026). 1,3-Diamino-2-propanol Properties and Suppliers. Retrieved from

Sources

Validation

Spectroscopic Verification of 1,3-Bis(2-propen-1-ylamino)-2-propanol Synthesis: A Comparative Guide

Executive Summary 1,3-Bis(2-propen-1-ylamino)-2-propanol (commonly referred to as 1,3-bis(allylamino)-2-propanol) is a critical bifunctional cross-linking agent[1]. It is extensively utilized in the pharmaceutical indust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2-propen-1-ylamino)-2-propanol (commonly referred to as 1,3-bis(allylamino)-2-propanol) is a critical bifunctional cross-linking agent[1]. It is extensively utilized in the pharmaceutical industry to synthesize cross-linked poly(allylamine) polymers, such as the phosphate-binder Sevelamer and the bile acid-sequestrant Colesevelam[2],[3]. The structural integrity, purity, and compositional homogeneity of this cross-linker directly dictate the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).

This guide objectively compares the legacy synthesis route against the optimized glycidyl tosylate-mediated pathway, providing a self-validating experimental protocol and rigorous spectroscopic data (NMR, IR, LC-MS) to ensure absolute quality control.

Mechanistic Comparison: Legacy vs. Optimized Synthesis

Historically, cross-linked poly(allylamines) were synthesized by reacting poly(allylamine) directly with epichlorohydrin[2]. However, this legacy approach presents significant chemical and regulatory challenges.

  • Route A (Legacy - Epichlorohydrin): Epichlorohydrin is a highly toxic, suspect carcinogenic substance[3]. More critically from a chemical standpoint, its two reactive sites (the epoxide ring and the alkyl chloride) possess differing reactivities. When reacted in aqueous media, this leads to uncontrolled alkylation, poor compositional homogeneity, and a high degree of unwanted oligomerization[3].

  • Route B (Optimized - Glycidyl Tosylate): Modern, high-purity synthesis isolates the cross-linker as 1,3-bis(allylamino)-2-propanol dihydrochloride (CAS: 1101184-94-4) prior to polymerization[4]. By utilizing glycidyl tosylate instead of epichlorohydrin, the tosylate acts as a superior, predictable leaving group. This ensures controlled nucleophilic substitution by allylamine, yielding a highly pure, symmetrical cross-linker[2].

Pathways cluster_A Route A: Epichlorohydrin (Legacy) cluster_B Route B: Glycidyl Tosylate (Optimized) Allyl Allylamine (Excess) Epi Epichlorohydrin Allyl->Epi Gly Glycidyl Tosylate Allyl->Gly Imp High Oligomerization (Poor Homogeneity) Epi->Imp Uncontrolled Kinetics Pure Target Cross-linker (High Purity) Gly->Pure Controlled Substitution

Fig 1. Mechanistic comparison of legacy vs. optimized cross-linker synthesis routes.

Self-Validating Experimental Protocol (Route B)

To ensure the highest scientific integrity, the following protocol leverages a self-validating feedback loop: reaction progression is strictly governed by Thin Layer Chromatography (TLC) monitoring, while the final isolation is validated by exact mass and NMR spectroscopy[2].

Step-by-Step Methodology:

  • Reaction Setup: Equip a 1 L four-necked jacketed flask with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet[2]. Causality: Mechanical stirring is critical to maintain mass transfer in the highly concentrated aqueous-organic biphasic system.

  • Reagent Charging: Charge the vessel with allylamine (321 g, 5.62 mol) and water (46 mL). Heat the mixture to 57 °C[2]. Causality: A large excess of allylamine (approx. 10:1 ratio) acts as both the nucleophile and an acid scavenger, heavily favoring mono-substitution at each end of the propanol backbone and suppressing higher-order oligomers.

  • Controlled Addition: While maintaining vigorous stirring, add a solution of glycidyl tosylate (128 g, 0.561 mol) dissolved in THF (128 mL) dropwise[2]. Causality: THF ensures the lipophilic glycidyl tosylate remains solvated until it reacts with the aqueous allylamine. Dropwise addition controls the exothermic ring-opening kinetics.

  • Maturation & Monitoring: Stir the reaction at 62 °C for 45 minutes[2]. Monitor completion via TLC (eluent: n-hexane/ethyl acetate 7:3 v/v) until the glycidyl tosylate spot completely disappears[3].

  • Isolation & Acidification: Concentrate the mixture under reduced pressure to remove THF and unreacted allylamine. Acidify the residue with 37% HCl to precipitate 1,3-bis(allylamino)-2-propanol as the stable dihydrochloride salt[2].

Workflow Step1 Allylamine + Glycidyl Tosylate Step2 Controlled Alkylation (62°C) Step1->Step2 Step3 Acidification (HCl) Step2->Step3 Step4 1,3-Bis(allylamino) -2-propanol 2HCl Step3->Step4 Step5 Spectroscopic Validation Step4->Step5

Fig 2. Optimized synthesis and validation workflow for the dihydrochloride cross-linker.

Spectroscopic Verification & Data Analysis

Rigorous spectroscopic verification is mandatory to confirm that the delicate allyl double bonds survived the acidic workup and that the substitution occurred symmetrically.

Nuclear Magnetic Resonance (¹H NMR)

The use of Deuterium Oxide (D₂O) as the NMR solvent is necessitated by the highly polar, water-soluble nature of the dihydrochloride salt[2].

Table 1: ¹H NMR Peak Assignments for 1,3-Bis(allylamino)-2-propanol Dihydrochloride [2]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
Internal Alkene 5.93 – 5.84Multiplet (m)2H-CH =CH₂
Terminal Alkene 5.53 – 5.47Triplet (t)*4H-CH=CH
Methine 4.27 – 4.22Multiplet (m)1H-CH (OH)-
Allylic Methylene 3.71 – 3.69Doublet (d)4H=CH-CH ₂-NH₂⁺-
Propanol Methylene 3.24 – 3.02Multiplet (m)4H-NH₂⁺-CH ₂-CH(OH)-

*Note: Terminal alkene protons typically present as overlapping doublets/multiplets; they are reported as a pseudo-triplet in primary literature due to complex coupling[2].

Causality Insight: The methine proton exhibits a distinct downfield shift to 4.27–4.22 ppm. This deshielding is caused by the inductive electron-withdrawing effects of both the adjacent hydroxyl group and the newly formed protonated secondary amines. Furthermore, the preservation of the terminal alkene protons at 5.53–5.47 ppm confirms that the allyl double bonds did not undergo unwanted hydration during the HCl acidification step.

Orthogonal Verification (FT-IR, LC-MS, and Ion Chromatography)

To establish absolute trustworthiness in the batch release, orthogonal techniques must be employed to verify the exact mass and counter-ion ratio.

Table 2: Orthogonal Analytical Profile

Analytical TechniqueTarget ParameterExpected ObservationDiagnostic Significance
FT-IR Spectroscopy N-H / O-H StretchBroad band ~3300 - 3400 cm⁻¹Confirms the transition from primary to secondary amines and the intact secondary alcohol.
FT-IR Spectroscopy C=C StretchSharp peak ~1645 cm⁻¹Validates intact allyl functional groups post-reaction.
LC-MS (ESI+) [M+H]⁺ Ionm/z 171.15Confirms the exact mass of the free base (C₉H₁₈N₂O, MW: 170.25 g/mol ).
Ion Chromatography Chloride Content~29.2% w/wVerifies complete conversion to the dihydrochloride salt (Theoretical Cl⁻ mass = 70.9 g/mol out of 243.18 g/mol total).

Conclusion

Transitioning from direct epichlorohydrin cross-linking to the pre-synthesis of 1,3-bis(allylamino)-2-propanol via glycidyl tosylate represents a major leap in polymer chemistry quality control[2],[3]. By utilizing the self-validating protocol and strict spectroscopic parameters outlined above, researchers can guarantee the compositional homogeneity of the cross-linker, thereby ensuring the downstream reliability of critical APIs like Sevelamer and Colesevelam.

References

  • Title: Novel one step process for preparing cross-linked poly(allylamine) polymers (Patent EP2016947A1)
  • Title: One step process for preparing cross-linked poly(allylamine) polymers (Patent US8394416B2)

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,3-Bis(2-propen-1-ylamino)-2-propanol

[1] Part 1: Hazard Identification & Risk Profile[1][2][3][4][5] Critical Safety Notice: This compound is a functionalized bis-allylamine . While specific toxicological data for this exact CAS number is often limited in p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Hazard Identification & Risk Profile[1][2][3][4][5]

Critical Safety Notice: This compound is a functionalized bis-allylamine . While specific toxicological data for this exact CAS number is often limited in public repositories, its structure dictates a High Hazard classification based on Structure-Activity Relationships (SAR).[1] You must handle this chemical assuming the combined hazards of allylamines (high toxicity, lachrymatory, absorption) and amino-alcohols (corrosivity).[1]

The "Black Box" Hazard Assumption

In the absence of a vendor-specific LD50, proceed with the following Worst-Case Safety Profile :

Hazard ClassLikely ClassificationOperational Implication
Skin Corrosion/Irritation Category 1B (Corrosive) Direct contact may cause irreversible damage.[1]
Acute Toxicity (Dermal) Category 3 or 4 "Skin Absorber" tag is highly probable. Systemic toxicity possible via skin contact.[2][3][4][5]
Sensitization Skin Sensitizer Potential for allergic contact dermatitis upon repeated exposure.
Eye Damage Category 1 Risk of permanent blindness; vapors may be lachrymatory (tear-inducing).
Reactivity Incompatible Reacts violently with strong oxidizers and acids.[5][6]

Part 2: The PPE Matrix (Barrier Analysis)

Do not rely on standard "lab safety" defaults. This molecule requires a Permeation-Resistant strategy, not just splash protection.[1]

Hand Protection (The Critical Barrier)

Scientific Rationale: Allylamines are small, organic bases that can permeate standard disposable nitrile gloves rapidly (often <15 minutes).

  • Primary Recommendation (High Risk/Immersion): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These multi-layer laminates offer >480 min breakthrough time for broad-spectrum amines.

    • Trade-off: Poor dexterity.

  • Secondary Recommendation (Splash Protection/Setup): Double-Gloving Method .

    • Inner Glove: 0.7mm (28 mil) Butyl Rubber or High-Grade Nitrile (extended cuff).

    • Outer Glove: Standard disposable Nitrile (changed immediately upon splash).

    • Protocol: If you see a stain on the outer glove, assume the inner glove is compromised within 10 minutes.[1]

Respiratory Protection

Engineering Control First: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • If Fume Hood is Compromised or Unavailable (Emergency Only):

    • Respirator: Full-Face Air-Purifying Respirator (APRS).[1]

    • Cartridge: Organic Vapor / Methylamine (OV/AM) combination cartridge.

    • Note: Standard Organic Vapor (OV) cartridges may have short service lives for allylamines due to heat of adsorption.

Eye & Body Protection[2][5][6][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor irritation risks.

  • Body:

    • Standard: Cotton Lab Coat (fire resistant if using flammable solvents).

    • High Volume (>100mL): Add a Chemical Resistant Apron (Butyl or Neoprene) to protect the torso from saturation.

Part 3: Operational Workflow & Logistics[1]

Workflow Diagram: Safe Handling Protocol

The following decision tree outlines the logical flow for handling this compound, prioritizing engineering controls over PPE.

SafeHandling Start Task: Handle 1,3-Bis(2-propen-1-ylamino)-2-propanol RiskAssess 1. Risk Assessment (Check Ventilation & Volume) Start->RiskAssess HoodCheck Is Fume Hood Velocity > 80 fpm? RiskAssess->HoodCheck Stop STOP WORK Contact Facilities HoodCheck->Stop No PPE_Select 2. PPE Selection (Double Glove + Goggles) HoodCheck->PPE_Select Yes Dispense 3. Dispensing (Use Syringe/Cannula - No Open Pouring) PPE_Select->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck Cleanup Absorb with Vermiculite (Do NOT use paper towels) SpillCheck->Cleanup Yes Waste 4. Disposal (Segregate as Basic/Amine Waste) SpillCheck->Waste No Cleanup->Waste

Caption: Operational logic flow for handling allylamine derivatives, emphasizing the "Stop Work" trigger if engineering controls fail.

Step-by-Step Handling Procedure
  • Preparation:

    • Clear the fume hood of incompatible materials (acids, oxidizers).[1]

    • Place a disposable absorbent pad (polypropylene) on the work surface to catch drips.

    • Don PPE: Laminate or Double-Nitrile gloves, Goggles, Lab Coat.[1]

  • Dispensing:

    • Avoid Open Pouring: Use a glass syringe with a Luer-lock needle or a positive-displacement pipette.[1] This prevents vapor generation and drip trails.

    • Why: Allylamines can creep over glass surfaces; syringes contain the liquid physically.

  • Reaction Setup:

    • If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). Allyl groups can auto-oxidize or polymerize if exposed to air/heat, potentially creating pressure hazards.[1]

  • Decontamination:

    • Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with dilute acetic acid (vinegar) or ethanol to neutralize trace amines before returning to storage.

Part 4: Disposal & Emergency Response[1][6]

Waste Management (The "Cradle-to-Grave" System)[1]
  • Segregation: Do NOT mix with acidic waste streams. The exothermic reaction can cause waste container pressurization/explosion.

  • Labeling: "Hazardous Waste - Toxic/Corrosive - Basic Organic (Allylamines)."

  • Container: Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.[3]

Spill Response (Small Scale < 50mL)
  • Evacuate: Alert nearby personnel. Vapors may be irritating.[7][8][2][3][4][6][9][10]

  • Isolate: Close the fume hood sash.

  • Neutralize:

    • Do NOT use paper towels (high surface area + flammable amine = fire risk).

    • Use Vermiculite or Clay Absorbent .

    • Optional: Treat the absorbed spill with dilute (5%) Citric Acid to form a non-volatile salt.

  • Collect: Scoop into a hazardous waste bag/jar inside the hood.

References

  • PubChem. (n.d.). Compound Summary: Allylamine (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Referenced for Amine/Laminate breakthrough kinetics).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Allylamine. Retrieved from [Link]

Disclaimer: This guide is a supplement to, not a replacement for, the specific Safety Data Sheet (SDS) provided by your chemical vendor.[1] Always consult the vendor SDS for batch-specific impurities.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.